molecular formula C11H10ClNO3 B1444064 Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate CAS No. 1446332-73-5

Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate

Cat. No.: B1444064
CAS No.: 1446332-73-5
M. Wt: 239.65 g/mol
InChI Key: WEGKCVYCZQSJLF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate is a useful research compound. Its molecular formula is C11H10ClNO3 and its molecular weight is 239.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(4-chloro-1,3-benzoxazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-15-10(14)6-9-13-11-7(12)4-3-5-8(11)16-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGKCVYCZQSJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238947
Record name 2-Benzoxazoleacetic acid, 4-chloro-, ethyl ester
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Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446332-73-5
Record name 2-Benzoxazoleacetic acid, 4-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446332-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazoleacetic acid, 4-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis and Therapeutic Potential of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, a novel benzoxazole derivative with significant potential in medicinal chemistry. While a specific CAS number for this compound is not publicly registered, this document serves as a comprehensive technical resource for its synthesis, characterization, and prospective applications in drug development, drawing upon established methodologies for analogous compounds.

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

Benzoxazole derivatives are a cornerstone of medicinal chemistry, recognized for their wide spectrum of pharmacological activities.[1][2][3][4][5] These heterocyclic compounds are integral to the development of new therapeutic agents, with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral treatments.[1][2][3][4][5] The benzoxazole core, a fusion of a benzene and an oxazole ring, serves as a versatile scaffold for the design of molecules that can interact with various biological targets.[1][2][3] The introduction of a chlorine atom at the 4-position of the benzoxazole ring, as in the case of this compound, is anticipated to modulate the compound's physicochemical properties and enhance its biological activity, a strategy frequently employed in drug design to improve potency and pharmacokinetic profiles.

Proposed Synthesis of this compound

The synthesis of the title compound can be logically designed based on established protocols for similar benzoxazole derivatives. A plausible and efficient two-step synthetic pathway is proposed, commencing with the cyclization of 4-chloro-2-aminophenol to form the benzoxazole core, followed by alkylation to introduce the ethyl acetate moiety.

Step 1: Synthesis of 2-(chloromethyl)-4-chlorobenzo[d]oxazole

The initial step involves the reaction of 4-chloro-2-aminophenol with chloroacetic acid. This reaction is a classic method for the formation of 2-substituted benzoxazoles.

Experimental Protocol:

  • To a solution of 4-chloro-2-aminophenol (1 equivalent) in a suitable solvent such as toluene or xylene, add chloroacetic acid (1.1 equivalents).

  • The reaction mixture is heated to reflux, typically between 120-140°C, with continuous removal of water using a Dean-Stark apparatus.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield 2-(chloromethyl)-4-chlorobenzo[d]oxazole.

Causality of Experimental Choices:

  • Solvent: High-boiling aprotic solvents like toluene or xylene are chosen to facilitate the dehydration and cyclization process.

  • Dean-Stark Apparatus: The removal of water drives the equilibrium towards the formation of the benzoxazole ring.

  • Purification: Column chromatography is essential to isolate the desired product from unreacted starting materials and potential side products.

Step 2: Synthesis of this compound

The second step involves a nucleophilic substitution reaction where the chloromethyl group of the intermediate is displaced by a cyanide ion, followed by hydrolysis and esterification. A more direct approach, and the one detailed here, is the reaction of an appropriate precursor with ethyl chloroacetate. A plausible precursor would be 4-chloro-2-hydroxy-N-(2-oxo-2-ethoxyethyl)benzamide, which could then be cyclized. However, a more direct synthesis from a precursor like 2-mercapto-4-chlorobenzoxazole is also a viable route, as demonstrated for analogous compounds.[1] For the purpose of this guide, we will outline a direct alkylation of a suitable benzoxazole precursor.

Experimental Protocol:

  • A precursor such as 4-chlorobenzo[d]oxazol-2(3H)-one would be reacted with ethyl chloroacetate in the presence of a base.

  • Dissolve the 4-chlorobenzo[d]oxazol-2(3H)-one (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equivalents), to the solution and stir for 30 minutes at room temperature.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by TLC.

  • After completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.

  • Base: A base is required to deprotonate the benzoxazole precursor, generating a nucleophile that can attack the electrophilic carbon of ethyl chloroacetate.

  • Purification: As in the first step, column chromatography is crucial for obtaining a high-purity final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Benzoxazole Ring Formation cluster_step2 Step 2: Ester Moiety Introduction A 4-chloro-2-aminophenol C 2-(chloromethyl)-4-chlorobenzo[d]oxazole A->C Reflux, Toluene B Chloroacetic Acid B->C D Precursor (e.g., 4-chlorobenzo[d]oxazol-2(3H)-one) C->D Intermediate for further reaction F This compound D->F Base (K₂CO₃), DMF E Ethyl Chloroacetate E->F

Caption: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized this compound is paramount to confirm its identity and purity. The following table summarizes the expected analytical data based on the characterization of structurally similar compounds.[1][4]

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzoxazole ring, a singlet for the methylene protons adjacent to the carbonyl group, and a triplet and quartet for the ethyl group protons.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the carbons of the ethyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₁H₁₀ClNO₃). The isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) should be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C=N stretching of the oxazole ring, and C-Cl stretching.
Melting Point A sharp melting point, indicative of high purity.
Elemental Analysis The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values.

Potential Applications in Drug Development

The structural features of this compound suggest several promising avenues for its application in drug discovery.

Anticancer Activity

Benzoxazole derivatives are well-documented for their potent anticancer properties.[1][2] The presence of the 4-chloro substituent may enhance this activity. It is hypothesized that this compound could act as an inhibitor of key kinases or other enzymes involved in cell proliferation and survival.

Proposed Experimental Workflow for Anticancer Evaluation:

Anticancer_Evaluation A Synthesized Compound B In vitro Cytotoxicity Assays (e.g., MTT, SRB) on Cancer Cell Lines A->B C Determination of IC₅₀ values B->C D Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) C->D E In vivo Studies in Animal Models D->E F Lead Optimization E->F

Caption: Workflow for the evaluation of anticancer potential.

Antimicrobial and Anti-inflammatory Potential

The benzoxazole scaffold is also associated with significant antimicrobial and anti-inflammatory effects.[1][3][4] this compound should be screened against a panel of pathogenic bacteria and fungi. Furthermore, its anti-inflammatory properties can be assessed in cellular and animal models of inflammation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. The synthetic route proposed in this guide is robust and based on well-established chemical principles. The anticipated biological activities, particularly in the realm of oncology, warrant a thorough investigation. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive biological screening to elucidate its therapeutic potential. Subsequent structure-activity relationship (SAR) studies will be crucial for the optimization of this lead compound into a viable drug candidate.

References

  • Fathima, A., Vagdevi, H. M., & Shafeeulla, R. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).
  • Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. Biosciences, Biotechnology Research Asia.
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). PMC.
  • Potential Biological Activities of Chlorobenzoxazole Compounds: A Technical Guide. (2025). BenchChem.
  • Process for preparing chlorobenzoxazoles. (n.d.).
  • Method for producing chlorobenzoxazolene. (n.d.).
  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Deriv
  • Biological activities of benzoxazole and its derivatives. (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NOVEL SUBSTITUTED BENZOXAZOLE DERIV
  • Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Ethyl 2-chloro-2-oxoacet
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  • ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate | 138420-09-4. (n.d.). Sigma-Aldrich.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). PubMed Central.
  • Ethyl 2-(benzo[d]oxazol-2-yl)acetate | 16105-44-5. (n.d.). J&K Scientific.
  • ethyl-4-chloro-2,3-dihydro-2-oxo-1,3-benzothiazol-3-ylacet
  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (n.d.).
  • ETHYL 2-[(4-CHLOROBENZOYL)
  • Method for producing chlorobenzoxazole. (n.d.).
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Ethyl chloroacet
  • Ethyl(2Z)-2-chloro-2-((4-methoxyphenyl)hydrazono)acetate | CAS No- 473927-63-8. (n.d.). Simson Pharma Limited.
  • Ethyl (Z) 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Synthesis method of benzoxazole compound. (n.d.).

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. The benzoxazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] This document will delve into the chemical principles, step-by-step experimental protocols, and critical considerations for the successful synthesis of this target molecule.

Introduction to this compound

This compound is a heterocyclic compound featuring a 4-chloro-substituted benzoxazole ring linked to an ethyl acetate group at the 2-position. The unique electronic and structural properties of this molecule make it a valuable building block for the synthesis of more complex derivatives with potential therapeutic applications. The strategic placement of the chlorine atom and the ester functionality allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with numerous methods available for the construction of the core benzoxazole ring system.[2][3][4] The most common approach involves the condensation of an ortho-aminophenol with a suitable electrophile, such as a carboxylic acid, aldehyde, or their derivatives.[2][3] For the synthesis of the title compound, a two-step approach is generally employed, starting with the preparation of the key intermediate, 2-amino-3-chlorophenol, followed by its cyclocondensation with a malonate derivative.

Overall Synthetic Pathway

The synthesis of this compound can be logically divided into two primary stages:

  • Stage 2: Cyclocondensation to form the Benzoxazole Ring. The synthesized 2-amino-3-chlorophenol is then reacted with a suitable three-carbon electrophile, typically a derivative of malonic acid, to construct the desired benzoxazole-2-acetate moiety.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-Amino-3-chlorophenol cluster_stage2 Stage 2: Cyclocondensation m-Chlorophenol m-Chlorophenol 3-Chloro-2-nitrophenol 3-Chloro-2-nitrophenol m-Chlorophenol->3-Chloro-2-nitrophenol Nitration (HNO3) 2-Amino-3-chlorophenol 2-Amino-3-chlorophenol 3-Chloro-2-nitrophenol->2-Amino-3-chlorophenol Reduction (e.g., Fe/HCl or H2/Pd-C) Target_Molecule This compound 2-Amino-3-chlorophenol->Target_Molecule Cyclocondensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Target_Molecule

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Amino-3-chlorophenol

This stage involves a two-step process starting from m-chlorophenol.

Step 1: Nitration of m-Chlorophenol to 3-Chloro-2-nitrophenol

The regioselective nitration of m-chlorophenol is a critical step. The directing effects of the hydroxyl and chloro substituents favor the introduction of the nitro group at the ortho and para positions relative to the hydroxyl group. Careful control of reaction conditions is necessary to maximize the yield of the desired 2-nitro isomer.

Reagent/ParameterQuantity/ValueRationale
m-Chlorophenol1.0 eqStarting material.
Concentrated Nitric Acid1.1 eqNitrating agent. A slight excess ensures complete reaction.
Acetic AcidSolventActs as a solvent and moderates the reactivity of nitric acid.
Temperature0-5 °CLow temperature is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.
Reaction Time2-4 hoursSufficient time for the reaction to proceed to completion.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-chlorophenol in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-chloro-2-nitrophenol.[5]

Step 2: Reduction of 3-Chloro-2-nitrophenol to 2-Amino-3-chlorophenol

The reduction of the nitro group to an amino group can be achieved using various reducing agents. A common and effective method is the use of iron powder in an acidic medium.[6]

Reagent/ParameterQuantity/ValueRationale
3-Chloro-2-nitrophenol1.0 eqThe nitro compound to be reduced.
Iron Powder3.0-5.0 eqReducing agent. An excess is used to ensure complete reduction.
Hydrochloric Acid (conc.)Catalytic amountCreates an acidic environment to facilitate the reduction.
Ethanol/WaterSolventA mixture of ethanol and water is a good solvent for the reactants.
TemperatureRefluxElevated temperature increases the reaction rate.
Reaction Time2-4 hoursMonitored by TLC until the starting material is consumed.

Experimental Protocol:

  • In a round-bottom flask, suspend 3-chloro-2-nitrophenol and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-chlorophenol.[5][7]

Stage 2: Synthesis of this compound

This stage involves the cyclocondensation of 2-amino-3-chlorophenol with a suitable malonate derivative. Diethyl malonate is a common and cost-effective choice for this transformation. The reaction proceeds through the formation of an intermediate amide, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.

Reagent/ParameterQuantity/ValueRationale
2-Amino-3-chlorophenol1.0 eqThe nucleophilic starting material.
Diethyl Malonate1.5-2.0 eqThe electrophilic coupling partner. An excess is often used to drive the reaction to completion.
Polyphosphoric Acid (PPA) or Eaton's ReagentCatalyst/SolventPromotes both the initial acylation and the subsequent cyclodehydration.
Temperature140-160 °CHigh temperature is required for the cyclization and dehydration steps.
Reaction Time4-6 hoursMonitored by TLC for the disappearance of the starting material.

Experimental Protocol:

  • In a reaction vessel, combine 2-amino-3-chlorophenol and an excess of diethyl malonate.

  • Add polyphosphoric acid (PPA) to the mixture.

  • Heat the reaction mixture to 140-160 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Mechanistic Insights

The formation of the benzoxazole ring from 2-amino-3-chlorophenol and diethyl malonate proceeds through a well-understood mechanism.

Mechanism Start 2-Amino-3-chlorophenol + Diethyl Malonate Amide_Formation Acylation of Amino Group Start->Amide_Formation Intermediate_Amide Intermediate Amide Amide_Formation->Intermediate_Amide Cyclization Intramolecular Nucleophilic Attack of Hydroxyl Group Intermediate_Amide->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Product This compound Dehydration->Product

Caption: Proposed mechanism for the formation of the benzoxazole ring.

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-3-chlorophenol on one of the carbonyl groups of diethyl malonate, leading to the formation of an intermediate amide. This is followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group on the other carbonyl group, resulting in a cyclized intermediate. Finally, dehydration of this intermediate under the acidic and high-temperature conditions provided by PPA yields the aromatic benzoxazole ring.

Characterization Data

The structure of the final product, this compound, should be confirmed by standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the benzoxazole ring, a singlet for the methylene protons adjacent to the ester and the benzoxazole ring, and a quartet and a triplet for the ethyl group of the ester.
¹³C NMR Resonances for the aromatic carbons of the benzoxazole ring, the carbonyl carbon of the ester, the methylene carbon, and the carbons of the ethyl group.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the product.
IR Characteristic absorption bands for the C=O stretching of the ester, C=N stretching of the oxazole ring, and C-O-C stretching.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. This guide provides a detailed and scientifically grounded pathway for its preparation, from readily available starting materials. The protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important chemical intermediate for further pharmacological investigation.

References

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PMC - NIH. [Link]

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Sci-Hub. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH. [Link]

  • Process for preparing chlorobenzoxazoles.
  • Efficient Syntheses of 2-Substituted Benzimidazoles and Benzoxazoles from β-Keto Esters. Chemical Research in Chinese Universities. [Link]

  • Method for producing chlorobenzoxazolene.
  • Preparation of 2-amino-4-chlorophenol. PrepChem.com. [Link]

  • Understanding 2-Amino-3-chlorophenol: Properties, Applications, and Synthesis Intermediate for Pharmaceuticals and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Preparation method of 3-chloro-2-aminophenol.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. NIH. [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company. [Link]

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  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC - NIH. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Beilstein Archives. [Link]

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  • Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate. [Link]

  • I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??. ResearchGate. [Link]

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An In-depth Technical Guide to Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate: Synthesis, Structural Elucidation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its molecular architecture, plausible synthetic routes, detailed spectroscopic characterization, and explore its potential as a scaffold for novel therapeutic agents. This document is intended to serve as a foundational resource, synthesizing established principles with data-driven insights to empower further scientific inquiry.

The Benzoxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The benzoxazole core, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a cornerstone in the development of pharmacologically active agents.[1] Its structural rigidity, lipophilicity, and capacity for diverse substitutions at the 2-position make it a versatile scaffold for interacting with a wide array of biological targets.[2] Derivatives of benzoxazole are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3][4] The introduction of a chlorine substituent onto the benzene ring, as in the case of our topic molecule, can further modulate the compound's electronic properties and enhance its interaction with target proteins, often leading to increased potency.[5]

Molecular Structure and Properties of this compound

The molecular structure of this compound is characterized by a 4-chloro-substituted benzoxazole ring linked at the 2-position to an ethyl acetate group via a methylene bridge.

Molecular Formula: C₁₁H₁₀ClNO₃

Molecular Weight: 239.65 g/mol

Key Structural Features:

  • Benzoxazole Core: A planar, aromatic heterocyclic system.

  • 4-Chloro Substituent: An electron-withdrawing group on the benzene ring, influencing the molecule's reactivity and biological interactions.

  • Ethyl Acetate Moiety: An ester functional group that can participate in hydrogen bonding and is susceptible to hydrolysis by esterases in a biological environment.

The interplay of these features dictates the compound's physicochemical properties, such as solubility, lipophilicity (LogP), and metabolic stability, which are critical parameters in drug design.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthesis of this compound

The logical starting material for this synthesis is 2-amino-3-chlorophenol .[7] The key challenge lies in the cyclocondensation with a suitable three-carbon synthon to introduce the 2-acetic acid ethyl ester side chain. A robust method for this transformation is the reaction with a malonate derivative.[8]

Proposed Synthetic Workflow

Synthesis_Workflow Start 2-Amino-3-chlorophenol + Diethyl Malonate Intermediate Condensation & Cyclization Start->Intermediate High Temperature (e.g., in refluxing xylene or similar high-boiling solvent) Product This compound Intermediate->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-chlorophenol (1 equivalent).

  • Add diethyl malonate (1.5 - 2 equivalents) to the flask.[8]

  • Add a high-boiling point solvent such as xylene or diphenyl ether.

Step 2: Cyclocondensation

  • Heat the reaction mixture to reflux (typically 140-250 °C, depending on the solvent) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acidic species, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Causality in Experimental Choices:

  • Excess Diethyl Malonate: Using an excess of diethyl malonate helps to drive the reaction to completion.

  • High Temperature: The condensation and subsequent cyclization-dehydration to form the benzoxazole ring is an equilibrium process that requires significant thermal energy to proceed at a reasonable rate.

  • Aqueous Work-up: The wash with sodium bicarbonate is crucial to neutralize any acidic byproducts and remove unreacted starting materials, simplifying the subsequent purification.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the isolation of the target molecule from any side products or remaining starting materials.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.[9] Below are the predicted spectroscopic data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm. The chlorine substitution will influence the chemical shifts and coupling patterns of the three protons on the benzene ring. Methylene Protons (-CH₂-): A singlet around δ 3.9-4.2 ppm. Ethyl Protons (-OCH₂CH₃): A quartet around δ 4.2-4.4 ppm and a triplet around δ 1.2-1.4 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal around δ 168-172 ppm. Benzoxazole Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the chlorine exhibiting a characteristic chemical shift. Methylene Carbon (-CH₂-): A signal around δ 35-40 ppm. Ethyl Carbons (-OCH₂CH₃): Signals around δ 60-62 ppm and δ 13-15 ppm.
IR (Infrared) Spectroscopy C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹. C=N Stretch (Oxazole): An absorption band around 1630-1650 cm⁻¹. C-O-C Stretch: Absorption bands in the region of 1200-1300 cm⁻¹. C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (239.65), with a characteristic M+2 isotope peak for the presence of a chlorine atom. Fragmentation Pattern: Expect fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the entire ethyl acetate side chain.

Potential Applications in Drug Discovery

Derivatives of the benzoxazole scaffold are well-documented for their wide range of pharmacological activities.[1] The presence of the chloro-substituent in this compound makes it a particularly interesting candidate for investigation in several therapeutic areas.

Anticancer Activity

Chlorobenzoxazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[10] The mechanism of action can be diverse, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[3] For instance, some 5-chlorobenzoxazole derivatives have shown potent inhibitory activity against enzymes like PARP-2, which is involved in DNA repair, with IC50 values in the nanomolar range.[5] The introduction of an acetic acid group at the 5-position of the benzoxazole nucleus has also been shown to enhance cytotoxic activity.[11][12]

Diagram: Potential Mechanism of Anticancer Action

Anticancer_Mechanism Molecule This compound Target Cancer Cell Target (e.g., Kinase, DNA Repair Enzyme) Molecule->Target Binds to Inhibition Inhibition of Target Function Target->Inhibition Apoptosis Induction of Apoptosis Inhibition->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, a substituted benzoxazole derivative of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes foundational knowledge of the benzoxazole scaffold, data from closely related analogs, and established principles of organic chemistry to offer a robust profile for research and development purposes.

Molecular Structure and Identification

This compound belongs to the benzoxazole class of heterocyclic compounds, which are characterized by a benzene ring fused to an oxazole ring.[1] The structure features a chlorine atom at the 4-position of the benzene ring and an ethyl acetate group at the 2-position of the oxazole ring.

Molecular Formula: C₁₁H₁₀ClNO₃[2]

Molecular Weight: 239.65 g/mol [2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point Solid at room temperature, likely in the range of 80-120 °C.Benzoxazole itself is a low-melting solid (27-30 °C).[1] The presence of the chloro and ethyl acetate substituents will increase the molecular weight and introduce polarity and opportunities for intermolecular interactions, thus raising the melting point. Substituted benzoxazoles are generally crystalline solids.
Boiling Point > 300 °C (with potential decomposition)The high molecular weight and polarity suggest a high boiling point. Extrapolation from smaller, related esters and benzoxazoles indicates that significant thermal energy would be required for vaporization. Vacuum distillation would likely be necessary to prevent decomposition.
Solubility Sparingly soluble in water. Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and DMSO.The ester and chloro groups introduce some polarity, but the dominant benzoxazole ring system is largely nonpolar. As a general trend, benzoxazole derivatives exhibit good solubility in organic solvents.[3]
Appearance Likely a white to off-white or pale yellow crystalline solid.This is a typical appearance for many purified benzoxazole derivatives.
pKa The benzoxazole nitrogen is very weakly basic. The α-protons on the methylene bridge of the ethyl acetate group are weakly acidic.The nitrogen lone pair in benzoxazole is part of the aromatic system, reducing its basicity. The electron-withdrawing nature of the adjacent carbonyl group and the benzoxazole ring will increase the acidity of the methylene protons compared to a simple alkane.

Spectral Data and Characterization

While the specific spectra for this compound are not published, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of benzoxazole derivatives.[4]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring and the protons of the ethyl acetate group.

  • Aromatic Protons (3H): These will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to a complex splitting pattern (likely a series of doublets and triplets).

  • Methylene Protons (-CH₂-COO, 2H): A singlet is expected for the methylene group attached to the C2 position of the benzoxazole ring and the carbonyl group. This signal is anticipated to be around δ 4.2-4.3 ppm.[5]

  • Ethyl Group Protons (-OCH₂CH₃, 2H + 3H): A quartet for the methylene protons (δ ~4.2 ppm) and a triplet for the methyl protons (δ ~1.3 ppm) are characteristic of the ethyl ester.

¹³C NMR: The carbon NMR will provide information on the carbon framework.

  • Benzoxazole Carbons: The carbons of the benzoxazole core will resonate over a wide range. The C2 carbon, being attached to nitrogen and the electron-withdrawing ethyl acetate group, is expected to be significantly downfield (δ ~160-165 ppm). The carbons of the benzene ring will appear in the aromatic region (δ ~110-150 ppm).[6]

  • Ethyl Acetate Carbons: The carbonyl carbon of the ester will be in the range of δ 165-170 ppm. The methylene carbon attached to the benzoxazole ring will be around δ 35-45 ppm, while the carbons of the ethyl group will appear at approximately δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹.[7][8]

  • C-O Stretch (Ester): One or more strong bands will appear in the 1000-1300 cm⁻¹ region.[7][8]

  • C=N and C=C Stretches (Aromatic): Multiple sharp bands of variable intensity will be present in the 1450-1650 cm⁻¹ range, characteristic of the aromatic benzoxazole system.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[9]

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region may be observed for the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 239, with a characteristic M+2 peak at m/z 241 of approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl acetate moiety. The benzoxazole ring is relatively stable, but can undergo characteristic cleavages, such as the loss of CO.[10][11]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound would likely follow established methods for the preparation of 2-substituted benzoxazoles. A common and effective route involves the condensation of a 2-aminophenol derivative with a suitable carboxylic acid derivative.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Amino-3-chlorophenol 2-Amino-3-chlorophenol Condensation/\nCyclization Condensation/ Cyclization 2-Amino-3-chlorophenol->Condensation/\nCyclization Ethyl Malonyl Chloride Ethyl Malonyl Chloride Ethyl Malonyl Chloride->Condensation/\nCyclization This compound This compound Condensation/\nCyclization->this compound

Caption: A plausible synthetic route to the target compound.

General Synthetic Protocol:

  • Reactant Preparation: 2-Amino-3-chlorophenol would be the key starting material for the benzoxazole core. The ethyl acetate side chain could be introduced using a reagent like ethyl malonyl chloride or a related activated derivative of ethyl malonate.

  • Condensation and Cyclization: The 2-aminophenol and the carboxylic acid derivative are typically reacted in a suitable solvent, often with heating. The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization with the elimination of water to form the oxazole ring. Various catalysts and reaction conditions have been reported to promote this transformation, including acidic or basic conditions, or the use of coupling agents.[5][12]

  • Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its constituent functional groups.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid derivative could then be used in further synthetic transformations.

  • Reactions at the Methylene Bridge: The protons on the methylene group between the benzoxazole ring and the carbonyl are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

  • Electrophilic Aromatic Substitution: The benzoxazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene due to the presence of the heteroatoms. The position of substitution will be directed by the existing chloro substituent and the electronic effects of the fused oxazole ring.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring may be susceptible to nucleophilic aromatic substitution under certain conditions, particularly if activated by other electron-withdrawing groups.

Potential Applications and Significance

Benzoxazole derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5] The specific substitution pattern of this compound makes it an interesting candidate for screening in drug discovery programs. The ethyl acetate moiety provides a handle for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. Furthermore, the fluorescent properties inherent to many benzoxazole systems suggest potential applications in materials science as optical brightening agents or components in organic light-emitting diodes (OLEDs).

Conclusion

This compound is a multifaceted molecule with significant potential in both medicinal chemistry and materials science. While a complete experimental dataset for its physical and chemical properties is not yet available in the public domain, this guide provides a thorough, evidence-based profile derived from the analysis of its structure and comparison with closely related compounds. The synthetic routes and reactivity patterns described herein offer a solid foundation for researchers and scientists working with this and other substituted benzoxazole derivatives. Further experimental investigation is warranted to fully characterize this promising compound.

References

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A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic profile of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected data from core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and data from analogous structures, offering a robust framework for the characterization of this and similar benzoxazole derivatives.[1][2][3]

Introduction

This compound belongs to the benzoxazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[2][4] Accurate structural elucidation and purity assessment are critical milestones in the development of any new chemical entity. Spectroscopic methods provide the necessary tools for unambiguous confirmation of the molecular structure. This guide will detail the expected spectroscopic signatures of the title compound and the rationale behind their interpretation.

Molecular Structure and Spectroscopic Overview

The logical workflow for characterizing a novel compound like this compound involves a multi-pronged spectroscopic approach to confirm its molecular weight, functional groups, and atomic connectivity.

Figure 1: Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Syn Synthesis of Target Compound Pur Purification (e.g., Chromatography) Syn->Pur MS Mass Spectrometry (MS) Pur->MS Molecular Weight IR Infrared (IR) Spectroscopy MS->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Connectivity Confirm Complete Structural Elucidation NMR->Confirm

Caption: General workflow for the spectroscopic characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8d1HAr-H
~7.2-7.4m2HAr-H
4.28q2H-O-CH₂ -CH₃
4.05s2H-CH₂ -COOEt
1.32t3H-O-CH₂-CH₃

Expertise & Experience in Interpretation:

  • Aromatic Protons (δ 7.2-7.8): The protons on the benzoxazole ring are expected to appear in the downfield region due to the deshielding effect of the aromatic system.[1] The chlorine atom at the 4-position will influence the electronic environment, leading to distinct signals for the three aromatic protons. The proton ortho to the chlorine is anticipated to be the most downfield.

  • Methylene Protons of Acetate (δ 4.05): The singlet at approximately 4.05 ppm is assigned to the methylene protons adjacent to both the benzoxazole ring and the carbonyl group. Its chemical shift is influenced by these two electron-withdrawing groups.

  • Ethyl Ester Protons (δ 4.28 and 1.32): The ethyl group will present as a quartet and a triplet, a classic ethyl pattern. The quartet corresponds to the methylene group (-O-CH₂ -) coupled to the methyl group, and the triplet corresponds to the methyl group (-CH₃ ) coupled to the methylene group.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168C =O (Ester)
~163C =N (Benzoxazole)
~149, ~141Ar-C -O, Ar-C -N
~130-110Ar-C H, Ar-C -Cl
62.1-O-CH₂ -CH₃
35.5-CH₂ -COOEt
14.2-O-CH₂-CH₃

Expertise & Experience in Interpretation:

  • Carbonyl Carbon (δ ~168): The ester carbonyl carbon is expected to resonate in the typical downfield region for such functional groups.

  • Benzoxazole Core Carbons: The carbon atom of the C=N bond in the oxazole ring is characteristically deshielded (~163 ppm). The aromatic carbons will appear between 110 and 150 ppm, with their precise shifts influenced by the chloro and oxygen/nitrogen substituents.

  • Aliphatic Carbons: The carbons of the ethyl acetate side chain will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants. Assign the chemical shifts in the ¹³C NMR spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1745StrongC=O stretch (Ester)
~1610, 1480Medium-StrongC=C and C=N stretching (Aromatic/Benzoxazole)
~1250StrongC-O stretch (Ester)
~750StrongC-Cl stretch

Expertise & Experience in Interpretation:

  • Carbonyl Stretch (C=O): The most characteristic peak in the IR spectrum will be the strong absorption around 1745 cm⁻¹, indicative of the ester carbonyl group.[6]

  • Aromatic and Benzoxazole Ring Vibrations: The absorptions for C=C and C=N stretching within the fused ring system typically appear in the 1450-1630 cm⁻¹ region.[2]

  • C-O and C-Cl Stretches: A strong band corresponding to the C-O stretching of the ester will be prominent around 1250 cm⁻¹. The C-Cl stretch is expected in the fingerprint region, around 750 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry, solid compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption peaks to their corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z (mass-to-charge ratio)Relative IntensityAssignment
239/241High[M]⁺ (Molecular Ion)
194/196Medium[M - OEt]⁺
166/168Medium[M - COOEt]⁺
138/140Low[166/168 - CO]⁺

Expertise & Experience in Interpretation:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 239. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak will be observed at m/z 241 with an intensity of approximately one-third of the [M]⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation Pathways: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OEt, 45 Da) or the entire carbethoxy group (•COOEt, 73 Da). Another typical fragmentation is the loss of ethylene from the ethyl ester, followed by rearrangement.

Figure 2: Predicted MS Fragmentation M [M]⁺ m/z 239/241 F1 [M - OEt]⁺ m/z 194/196 M->F1 - •OEt F2 [M - COOEt]⁺ m/z 166/168 M->F2 - •COOEt F3 [Fragment]⁺ m/z 138/140 F2->F3 - CO

Caption: Key predicted fragmentation pathways in EI-MS.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula determination, HRMS (ESI-TOF) is recommended.

  • Predicted HRMS (ESI+): Calculated for C₁₁H₁₁³⁵ClNO₃ [M+H]⁺: 240.0422; Found: 240.042x.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. For Electron Ionization (EI), a direct insertion probe can be used for solid samples.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For HRMS, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern. For HRMS data, use the exact mass to confirm the elemental composition.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. The predicted data and interpretations in this guide serve as a benchmark for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to confident structural confirmation and purity assessment, which are essential steps in the chemical and pharmaceutical development pipeline.

References

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  • PubMed. (n.d.). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. [Link]

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"Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate" solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Authored by a Senior Application Scientist

Foreword: Charting the Course of a Novel Benzoxazole Derivative

In the landscape of medicinal chemistry and drug development, the benzoxazole scaffold is a recurring motif, recognized for its broad spectrum of biological activities.[1][2][3] The journey from a promising chemical entity to a viable drug candidate is, however, fraught with challenges, chief among them being the physicochemical properties that govern its behavior in biological systems. Solubility, in particular, stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy.[4]

Physicochemical Characterization: The Blueprint for Solubility

Understanding the intrinsic properties of this compound is the first step in predicting and interpreting its solubility.

  • Molecular Formula: C₁₁H₁₀ClNO₃[5]

  • Molecular Weight: 239.65 g/mol [5]

  • Core Structure: A benzoxazole ring system, which is an aromatic heterocyclic compound.[3] This core is relatively stable and generally confers a degree of lipophilicity.[3]

  • Key Substituents and Their Influence:

    • 4-Chloro Group: The electron-withdrawing nature of the chlorine atom on the benzene ring can influence the electronic distribution of the molecule but primarily increases its lipophilicity and molecular volume.

    • Ethyl Acetate Group at the 2-position: This ester group introduces a polar region with hydrogen bond acceptors (the carbonyl and ether oxygens), which can interact with polar solvents. However, the ethyl group adds to the overall nonpolar character of the molecule.

Based on this structure, a dichotomous solubility profile is anticipated: limited aqueous solubility due to the dominant hydrophobic benzoxazole core and chloro-substituent, and significantly better solubility in a range of organic solvents.

Predictive Approaches to Solubility Assessment

Before embarking on extensive laboratory work, computational tools can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

The Principle of "Like Dissolves Like"

This fundamental principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[2] For this compound, we can predict:

  • Low Aqueous Solubility: The large, non-polar surface area of the chlorinated benzoxazole ring will likely dominate over the polar ester group, leading to poor interactions with the highly polar, hydrogen-bonding network of water.

  • Good Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to be effective. Their polarity can interact with the ester group, while their organic nature can solvate the aromatic core.

  • Moderate to Good Solubility in Alcohols: Solvents like methanol, ethanol, and isopropanol should be effective, offering a balance of polarity and hydrogen bonding capability.

  • Variable Solubility in Non-Polar Solvents: Solubility in solvents like hexane or toluene may be limited, as they lack the polarity to interact effectively with the ethyl acetate moiety.

In Silico and Computational Models

Modern drug discovery leverages machine learning and thermodynamics-based models to predict solubility with increasing accuracy.[1][6][7] These tools analyze molecular descriptors (e.g., molecular weight, logP, polar surface area) and structural fingerprints to estimate solubility in various solvents.

  • Quantitative Structure-Property Relationship (QSPR) models: These models build mathematical relationships between a molecule's structure and its solubility.[3]

  • Thermodynamic Models (e.g., COSMO-RS): These methods use quantum mechanics to calculate the chemical potential of a solute in a solvent, providing a physics-based solubility prediction.

  • Machine Learning Tools: Platforms like Rowan Scientific's fastsolv or other deep learning models can predict solubility in a wide range of organic solvents at different temperatures.[1][8]

While a detailed computational study is beyond the scope of this guide, researchers are strongly encouraged to utilize such tools for initial, high-throughput virtual screening of solvents.

A Phased Approach to Experimental Solubility Determination

A structured, multi-tiered experimental plan is crucial for efficiently and accurately characterizing the solubility profile. The following workflow illustrates a logical progression from rapid screening to definitive equilibrium measurements.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Pre-formulation & Process Chemistry cluster_2 Phase 3: Biopharmaceutical Assessment A High-Throughput Kinetic Solubility Assay B Solvents: DMSO (stock), Aqueous Buffer (pH 7.4) A->B C Objective: Rapidly assess aqueous solubility for initial ranking B->C D Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method) C->D Proceed with promising candidates E Solvents: Water, pH Buffers (e.g., 1.2, 4.5, 6.8, 7.4), Key Organic Solvents (e.g., Ethanol, Acetone, Acetonitrile) D->E F Objective: Determine precise equilibrium solubility for formulation and process development E->F G Solubility in Biorelevant Media F->G For oral drug candidates H Media: FaSSIF, FeSSIF, FaSSGF G->H I Objective: Predict in vivo dissolution and absorption behavior H->I ShakeFlask Start Add excess solid compound to chosen solvent in a vial Incubate Incubate with constant agitation (e.g., orbital shaker, 24-48h) at controlled temperature Start->Incubate Equilibrate Allow system to reach thermodynamic equilibrium Incubate->Equilibrate Separate Separate solid from supernatant (Centrifugation followed by filtration) Equilibrate->Separate Ensure no solid is transferred Analyze Quantify concentration in the clear supernatant (e.g., HPLC-UV) Separate->Analyze Result Equilibrium Solubility Value Analyze->Result

Caption: The Shake-Flask Method Workflow.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium with the solid phase is maintained.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined experimentally by taking samples at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the saturated solution from the undissolved solid. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid (e.g., by XRPD or DSC) to check for any changes in crystal form (polymorphism) during the experiment, as this can affect the solubility value.

Solubility Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format for easy comparison and interpretation.

Table 1: Solubility Profile of this compound at 25°C

Solvent System Solubility (mg/mL) Solubility (mM) USP Descriptor Method
Water[Insert Data][Insert Data][e.g., Practically Insoluble]Shake-Flask
PBS (pH 7.4)[Insert Data][Insert Data][e.g., Very Slightly Soluble]Shake-Flask
0.1 N HCl (pH ~1.2)[Insert Data][Insert Data][e.g., Very Slightly Soluble]Shake-Flask
Ethanol[Insert Data][Insert Data][e.g., Freely Soluble]Shake-Flask
Acetone[Insert Data][Insert Data][e.g., Soluble]Shake-Flask
Acetonitrile[Insert Data][Insert Data][e.g., Sparingly Soluble]Shake-Flask
Dimethyl Sulfoxide (DMSO)[Insert Data][Insert Data][e.g., Very Soluble]Shake-Flask
FaSSIF[Insert Data][Insert Data]N/AShake-Flask
FeSSIF[Insert Data][Insert Data]N/AShake-Flask

Interpretation:

  • Aqueous Solubility and pH-Dependence: The benzoxazole nitrogen is extremely weakly basic, so significant changes in solubility with pH are not expected unless the ester group undergoes hydrolysis at extreme pH values over long incubation times.

  • Biorelevant Media: Solubility in Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) provides crucial insights into how the compound might behave in the human gut. [9]The presence of bile salts and lecithin in these media can enhance the solubility of lipophilic compounds through micellar solubilization.

  • Implications for Development: Low aqueous solubility (<0.1 mg/mL) may classify this compound as BCS Class II or IV, necessitating formulation strategies for solubility enhancement (e.g., amorphous solid dispersions, particle size reduction, lipid-based formulations) to achieve adequate oral absorption. [4][9]

Conclusion: A Roadmap for a Developable Candidate

This guide establishes a comprehensive framework for characterizing the solubility profile of this compound. By integrating predictive modeling with a phased experimental approach, from high-throughput kinetic screening to the gold-standard shake-flask method, researchers can build a robust data package. This data is not merely a set of numbers but a critical tool for decision-making at every stage of development—guiding lead optimization, informing process chemistry, and enabling rational formulation design. A thorough understanding of solubility, as outlined herein, is indispensable for navigating the complex path from a novel molecule to a safe and effective therapeutic agent.

References

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  • Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17761.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Attia, L., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17387.
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  • Li, L., et al. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214110.
  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
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  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
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  • Augustijns, P., & Brewster, M. E. (Eds.). (2007). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Springer.
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Unlocking the Therapeutic Potential of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Pharmacophore

In the landscape of medicinal chemistry, the benzoxazole nucleus stands out as a cornerstone for the development of novel therapeutic agents.[1][2][3] This heterocyclic scaffold, consisting of a benzene ring fused to an oxazole ring, is a recurring motif in a multitude of biologically active compounds.[1][4] Its structural resemblance to naturally occurring nucleic bases like adenine and guanine allows for effective interaction with biological macromolecules, making it a "privileged pharmacophore" in drug design.[1][2] Benzoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antihyperglycemic properties.[1][4][5][6] This guide delves into the potential biological activities of a specific derivative, ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, by leveraging the extensive knowledge of the broader benzoxazole class and providing a roadmap for its experimental validation.

Predicted Biological Activities of this compound

Anticancer Potential

A significant body of research points to the potent anticancer activity of benzoxazole derivatives.[6][7][8] These compounds have shown cytotoxicity against various cancer cell lines, including breast, lung, liver, prostate, and colorectal cancer cells.[7] The proposed mechanisms of action are diverse and can involve the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis. The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with intracellular targets.

Antimicrobial Activity

Benzoxazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[7][9] They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The chloro-substitution on the benzoxazole ring of the title compound may contribute to its antimicrobial potency.

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory and analgesic properties of benzoxazole derivatives.[4][5][10] Some of these compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4] The ethyl acetate moiety in this compound could be susceptible to hydrolysis by esterases in vivo, potentially releasing a carboxylic acid metabolite that could exhibit anti-inflammatory activity.

Experimental Workflows for Biological Activity Screening

To validate the predicted biological activities of this compound, a systematic screening approach is recommended. The following experimental workflows provide a comprehensive strategy for evaluating its anticancer, antimicrobial, and anti-inflammatory potential.

General Workflow for In Vitro Screening

In Vitro Screening Workflow cluster_0 Initial Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Compound Compound Anticancer_Screen Anticancer Screen (e.g., MTT Assay) Compound->Anticancer_Screen Test Compound Antimicrobial_Screen Antimicrobial Screen (e.g., MIC Assay) Compound->Antimicrobial_Screen Anti_inflammatory_Screen Anti-inflammatory Screen (e.g., COX Inhibition Assay) Compound->Anti_inflammatory_Screen Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Anticancer_Screen->Apoptosis_Assay If Active Bactericidal_Fungicidal_Assay Bactericidal/Fungicidal Assay Antimicrobial_Screen->Bactericidal_Fungicidal_Assay If Active Cytokine_Analysis Cytokine Analysis (e.g., ELISA) Anti_inflammatory_Screen->Cytokine_Analysis If Active Western_Blot Western Blot Apoptosis_Assay->Western_Blot Enzyme_Kinetics Enzyme Kinetics Bactericidal_Fungicidal_Assay->Enzyme_Kinetics Cytokine_Analysis->Western_Blot

Caption: A general workflow for the in-vitro screening of this compound.

Detailed Experimental Protocols

Anticancer Activity: MTT Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Grow the selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in their respective broth media overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO and serially dilute it in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Add the prepared microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., Ciprofloxacin, Fluconazole).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: COX Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Use a commercially available COX inhibitor screening assay kit. Prepare the COX-1 and COX-2 enzymes and the arachidonic acid substrate according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations, the respective COX enzyme, and the reaction buffer. Incubate for a specified time at the recommended temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the product (e.g., Prostaglandin H2) formation using a colorimetric or fluorometric method as described in the kit protocol.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 values for both COX-1 and COX-2. A selective COX-2 inhibitor will have a significantly higher IC50 for COX-1 than for COX-2.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For this compound, the following structural features are key:

  • 4-Chloro Group: This electron-withdrawing group can influence the electronic properties of the benzoxazole ring and enhance its interaction with biological targets.

  • 2-Ethyl Acetate Group: This group can be modified to explore its impact on activity and pharmacokinetic properties. For instance, hydrolysis to the corresponding carboxylic acid or conversion to amides could lead to compounds with different biological profiles.

Future research should focus on a systematic SAR study by synthesizing and evaluating a library of analogs with modifications at these positions. Furthermore, in vivo studies in appropriate animal models will be crucial to validate the therapeutic potential of promising candidates identified from in vitro screening.

Conclusion

This compound, as a member of the pharmacologically significant benzoxazole family, holds considerable promise for the development of new therapeutic agents. Based on the extensive literature on related compounds, it is a strong candidate for exhibiting anticancer, antimicrobial, and anti-inflammatory activities. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological potential, paving the way for its potential translation into a valuable lead compound in drug discovery.

References

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"Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] This guide focuses on a specific derivative, this compound, providing a comprehensive exploration of its potential mechanisms of action based on the well-established biological profile of the broader benzoxazole class. While direct experimental data on this particular molecule is limited, this document serves as a technical roadmap for researchers, offering insights into plausible biological targets and detailed experimental protocols to elucidate its therapeutic potential. We will delve into prospective anticancer and antimicrobial activities, supported by in-silico and in-vitro methodologies, to provide a robust framework for future investigation.

Introduction: The Benzoxazole Core and its Therapeutic Promise

Benzoxazoles are heterocyclic compounds characterized by a fused benzene and oxazole ring.[1] This privileged scaffold is present in numerous compounds with significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][5] The versatility of the benzoxazole ring allows for substitutions at various positions, leading to a diverse library of compounds with tailored pharmacological profiles.

The subject of this guide, this compound, possesses key structural features that suggest a strong potential for biological activity:

  • The Benzoxazole Nucleus: Provides a rigid, aromatic framework capable of interacting with various biological macromolecules.[4]

  • The 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic distribution of the benzoxazole ring, potentially enhancing its binding affinity to target proteins.

  • The 2-Ethyl Acetate Group: This side chain introduces a flexible ester group that can participate in hydrogen bonding and other non-covalent interactions within an active site.

This guide will explore the most probable mechanisms of action for this compound, focusing on two key therapeutic areas: oncology and infectious diseases.

Potential Anticancer Mechanism of Action

The anticancer activity of benzoxazole derivatives is widely reported, with several proposed mechanisms of action.[1][5] For this compound, we hypothesize a multi-faceted anticancer effect involving the induction of apoptosis and inhibition of key cellular enzymes.

Induction of Apoptosis

A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. We propose that this compound may trigger apoptosis in cancer cells through the modulation of key signaling pathways.

Proposed Signaling Pathway for Apoptosis Induction

G cluster_0 Cancer Cell Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic pathway initiated by the compound.

Enzyme Inhibition: Targeting Cholinesterases

Several benzoxazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of neurodegenerative diseases and some cancers.[6]

Enzyme TargetPotential IC50 Range (based on similar compounds)Therapeutic Implication
Acetylcholinesterase (AChE)0.90 ± 0.05 µM to 35.20 ± 0.70 µMAlzheimer's Disease, Glioblastoma
Butyrylcholinesterase (BuChE)1.10 ± 0.10 µM to 37.70 ± 0.60 µMAlzheimer's Disease, Chemoresistance

Experimental Protocol: In-vitro Cholinesterase Inhibition Assay

This protocol is adapted from the well-established Ellman's method.[6]

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) substrates.

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

    • Test compound (this compound) dissolved in DMSO.

    • AChE (from electric eel) and BuChE (from equine serum) enzymes.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of 15 mM ATCI or BTCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

    • Add 25 µL of the test compound at varying concentrations.

    • Initiate the reaction by adding 25 µL of the respective enzyme solution.

    • Incubate at 37°C for 15 minutes.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Antimicrobial Mechanism of Action

Benzoxazole derivatives are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5]

Disruption of Bacterial Cell Wall Synthesis

A plausible mechanism of antibacterial action is the inhibition of enzymes crucial for the synthesis of the bacterial cell wall, such as penicillin-binding proteins (PBPs). The structural similarity of the benzoxazole core to certain endogenous substrates could facilitate binding to the active sites of these enzymes.

Experimental Workflow: Assessing Antibacterial Activity

G cluster_0 Workflow Start Bacterial Strains (e.g., S. aureus, E. coli) MIC MIC Determination (Broth Microdilution) Start->MIC MBC MBC Determination (Plating from MIC wells) MIC->MBC Biofilm Biofilm Inhibition Assay (Crystal Violet Staining) MIC->Biofilm Result Antimicrobial Profile MBC->Result Biofilm->Result

Caption: Workflow for evaluating antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Data for Structurally Related Compounds

While specific data for this compound is not available, the following table presents MIC values for other benzoxazole derivatives against common bacterial and fungal strains, providing a benchmark for expected activity.

OrganismTypeMIC Range for Benzoxazole Derivatives (µg/mL)
Staphylococcus aureusGram-positive Bacteria1.25 - 250
Escherichia coliGram-negative Bacteria1.80 - >1000
Candida albicansFungusModerate to Excellent Activity
Aspergillus nigerFungusModerate to Excellent Activity

(Data synthesized from multiple sources reporting on various benzoxazole derivatives)[1][5][7]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB).

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis and Characterization

The synthesis of this compound can be achieved through established synthetic routes for 2-substituted benzoxazoles. A common method involves the condensation of a 2-aminophenol with a suitable carboxylic acid derivative.

Proposed Synthetic Pathway

G cluster_0 Synthesis Reactant1 2-Amino-3-chlorophenol Intermediate Amide Intermediate Reactant1->Intermediate Reactant2 Ethyl Malonyl Chloride Reactant2->Intermediate Product This compound Intermediate->Product Cyclization

Caption: A plausible synthetic route for the target compound.

Conclusion and Future Directions

This compound is a promising candidate for further investigation as a potential therapeutic agent. Based on the extensive literature on benzoxazole derivatives, it is highly probable that this compound exhibits both anticancer and antimicrobial activities. The proposed mechanisms of action, including apoptosis induction, cholinesterase inhibition, and disruption of bacterial cell wall synthesis, provide a solid foundation for future research.

The experimental protocols detailed in this guide offer a clear path for elucidating the specific biological activities and mechanisms of this compound. Further studies should focus on in-vivo efficacy and toxicity profiling to fully assess its therapeutic potential.

References

  • Biological activities of benzoxazole and its derivatives. [ResearchGate] ([Link])

  • Benzoxazole: Synthetic Methodology and Biological Activities. [Journal of Pharmaceutical Research] ([Link])

  • Benzoxazole: The molecule of diverse biological activities. [Journal of Chemical and Pharmaceutical Research] ([Link])

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [PMC - NIH] ([Link])

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. [PubMed Central] ([Link])

  • A few of the potent benzoxazole derivatives with the respective diseases and target enzymes. [ResearchGate] ([Link])

  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. [Arabian Journal of Chemistry] ([Link])

  • Patented benzoxazole derivatives possessing different types of substituents. [ResearchGate] ([Link])

  • Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. [NIH] ([Link])

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. [ResearchGate] ([Link])

  • In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. [PubMed] ([Link])

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Beilstein Journals] ([Link])

  • The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [ResearchGate] ([Link])

  • Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. [ResearchGate] ([Link])

  • Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1][2][4]triazin-3-yl)formate. [PubMed] ([Link])

  • Mycochemistry, antioxidant activity and anticancer potentiality of ethyl acetate extract of Daldinia eschscholtzii against A549 lung cancer cell line. [PMC - PubMed Central] ([Link])

  • Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. [Amanote Research] ([Link])

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Der Pharma Chemica] ([Link])

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. [ResearchGate] ([Link])

  • Antibacterial and Antibiofilm Effects of Different Samples of Five Commercially Available Essential Oils. [PMC - NIH] ([Link])

  • 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. [ResearchGate] ([Link])

  • Antimicrobial activity of Butyl acetate, Ethyl acetate and Isopropyl alcohol on undesirable microorganisms in cosmetic products. [PubMed] ([Link])

  • Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. [PubChem] ([Link])

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The benzoxazole scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive exploration of a specific, promising derivative, ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate , and its related analogues. We will delve into the synthetic rationale, provide detailed experimental protocols, analyze its potential biological activities with a focus on anticancer and antimicrobial applications, and explore the mechanistic underpinnings of its action. This document is designed to be a practical resource, blending established chemical principles with actionable laboratory insights to empower researchers in the field of drug discovery.

The Benzoxazole Core: A Foundation for Diverse Pharmacology

Benzoxazoles, composed of a benzene ring fused to an oxazole ring, are structurally analogous to naturally occurring purines, which facilitates their interaction with a variety of biological macromolecules.[2] This inherent bio-compatibility has led to the development of numerous benzoxazole-containing compounds with demonstrated therapeutic value. The diverse pharmacological landscape of benzoxazole derivatives includes:

  • Anticancer Activity: Many benzoxazole derivatives exhibit potent cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms often involve the inhibition of critical signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[1][3][5]

  • Antimicrobial Properties: The benzoxazole nucleus is a key feature in compounds showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][8] A key bacterial target for some benzoxazole derivatives is DNA gyrase, an enzyme essential for bacterial DNA replication.

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have shown promise in modulating inflammatory responses.[1]

  • Antiviral and Anthelmintic Activities: The versatility of the benzoxazole scaffold extends to the development of agents against viral and parasitic infections.[2]

The subject of this guide, This compound , incorporates several key structural features: the core benzoxazole system, a chlorine atom at the 4-position which can influence electronic properties and binding interactions, and an ethyl acetate group at the 2-position, offering a site for further chemical modification.

Synthesis and Characterization

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with several reliable methods available. The most common approach involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid derivative or an aldehyde.[9]

Proposed Synthetic Pathway

A logical and efficient route to synthesize this compound involves the condensation of 2-amino-3-chlorophenol with a suitable malonate derivative, followed by cyclization. A plausible two-step synthesis is outlined below:

Synthetic Pathway cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Benzoxazole Ring Formation reactant1 2-Amino-3-chlorophenol intermediate Intermediate Amide reactant1->intermediate Condensation reactant2 Diethyl Malonate reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization reagent1 Heat reagent2 Cyclization/ Dehydration VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_pathways Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Proliferation Cell Proliferation VEGFR2->Proliferation Promotes Migration Cell Migration VEGFR2->Migration Promotes Survival Cell Survival VEGFR2->Survival Promotes Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits DNA_Gyrase_Inhibition DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA Introduces negative supercoils Benzoxazole Benzoxazole Derivative Benzoxazole->DNA_Gyrase Inhibits

Sources

Methodological & Application

Synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the cyclocondensation of 2-amino-3-chlorophenol with ethyl cyanoacetate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth technical insights and a step-by-step experimental protocol.

Introduction: The Significance of Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds, forming the core structure of numerous molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of substituted benzoxazoles is, therefore, a critical area of research in medicinal chemistry. The target molecule, this compound, is a valuable building block for the synthesis of more complex bioactive molecules due to its reactive ester functionality.

Reaction Principle and Mechanism

The synthesis of this compound from 2-amino-3-chlorophenol and ethyl cyanoacetate is a classic example of a cyclocondensation reaction. The reaction proceeds through a mechanism analogous to the Phillips-Ladenburg synthesis of benzoxazoles.

The proposed mechanism involves two key steps:

  • Initial Nucleophilic Attack and Amide Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-3-chlorophenol on the electrophilic carbonyl carbon of the ester group in ethyl cyanoacetate. This is followed by the elimination of ethanol to form an intermediate N-acylated 2-aminophenol. The presence of an acid catalyst can facilitate this step by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Cyclization and Dehydration: The newly formed intermediate undergoes an intramolecular nucleophilic attack by the hydroxyl group onto the carbon of the nitrile group. This is followed by tautomerization and subsequent dehydration to yield the stable aromatic benzoxazole ring. This cyclization step is often promoted by heat or the presence of a dehydrating agent.

Experimental Protocol

This protocol details a robust and reproducible method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
2-Amino-3-chlorophenolC₆H₆ClNO143.5756962-00-6>98%Sigma-Aldrich
Ethyl CyanoacetateC₅H₇NO₂113.11105-56-6>99%Sigma-Aldrich
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)-8017-16-1-Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeFisher Scientific
Sodium BicarbonateNaHCO₃84.01144-55-8ACS GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6ACS GradeFisher Scientific
Equipment
  • Round-bottom flask (100 mL) equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

Visualized Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Mix Reactants (2-amino-3-chlorophenol, ethyl cyanoacetate, PPA) Heating 2. Heat Mixture (140-150°C, 2-3 h) Reactants->Heating Reflux Quenching 3. Quench with Ice-water Heating->Quenching Cool Neutralization 4. Neutralize with NaHCO₃ Quenching->Neutralization Extraction 5. Extract with Ethyl Acetate Neutralization->Extraction Drying 6. Dry Organic Layer (Na₂SO₄) Extraction->Drying Evaporation 7. Evaporate Solvent Drying->Evaporation Chromatography 8. Column Chromatography Evaporation->Chromatography Crude Product Characterization 9. Characterize Product (NMR, IR, MS) Chromatography->Characterization Pure Product

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask, place 2-amino-3-chlorophenol (1.44 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).

    • Carefully add polyphosphoric acid (PPA) (approximately 15 g) to the flask. The PPA serves as both a catalyst and a dehydrating agent.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction:

    • Heat the reaction mixture to 140-150 °C using a heating mantle.

    • Maintain this temperature and stir the mixture for 2-3 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 100 g) with constant stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

    • Characterize the final product using NMR, IR, and mass spectrometry.

Analytical Characterization

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR δ (ppm): ~1.3 (t, 3H, -CH₂CH₃ ), ~4.0 (s, 2H, -CH₂ -CO), ~4.3 (q, 2H, -CH₂ CH₃), ~7.2-7.6 (m, 3H, Ar-H)
¹³C NMR δ (ppm): ~14.0 (-CH₂C H₃), ~45.0 (-C H₂-CO), ~62.0 (-C H₂CH₃), ~110-145 (Ar-C), ~160.0 (C=N), ~168.0 (C=O)
IR (KBr) ν (cm⁻¹): ~1740 (C=O, ester), ~1620 (C=N, oxazole), ~1580, 1480 (C=C, aromatic), ~1250 (C-O, ester), ~800 (C-Cl)
Mass Spec (ESI) m/z: 240.0 (M+H)⁺ for C₁₁H₁₀ClNO₃

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • 2-Amino-3-chlorophenol: Harmful if swallowed or in contact with skin.[2][3] Causes serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7] Causes skin and eye irritation.[8] Handle in a well-ventilated fume hood.

  • Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, wearing appropriate PPE. The reaction with water is exothermic.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[2][3][4][5][6][7][8]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure PPA is of good quality.
Loss of product during work-upEnsure complete extraction with ethyl acetate. Be careful during neutralization to avoid product hydrolysis.
Impure Product Incomplete reactionMonitor the reaction closely with TLC to ensure full conversion of starting materials.
Side reactionsMaintain the recommended reaction temperature. Overheating can lead to decomposition.
Inefficient purificationOptimize the eluent system for column chromatography.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development endeavors. The provided analytical data serves as a benchmark for the successful characterization of the final product.

References

  • Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Eng. &Tech.Journal. 2016. Available from: [Link]

  • Loba Chemie. ETHYL CYANOACETATE FOR SYNTHESIS MSDS. 2016. Available from: [Link]

  • Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. ResearchGate. 2020. Available from: [Link]

  • Soni S, et al. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Adv. 2023. Available from: [Link]

  • PubChem. 2-Amino-3-chlorophenol. National Institutes of Health. Available from: [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. Available from: [Link]

  • Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. ResearchGate. 2025. Available from: [Link]

  • CPAChem. Safety data sheet - 2-Amino-4-chlorophenol. 2023. Available from: [Link]

Sources

Application Notes and Protocols: Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate. This versatile intermediate is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzoxazole core in a wide range of biologically active compounds.[1][2] The strategic placement of a chloro group on the benzene ring and a reactive ethyl acetate moiety at the 2-position makes this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide offers detailed, field-proven protocols, mechanistic insights, and potential synthetic transformations to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a privileged class of heterocyclic compounds, consisting of a benzene ring fused to an oxazole ring. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] The benzoxazole core is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3]

This compound serves as a strategic intermediate for several reasons:

  • The Benzoxazole Core: Provides a rigid, planar scaffold that can effectively interact with biological targets.

  • The 4-Chloro Substituent: This electron-withdrawing group can modulate the electronic properties of the ring system, potentially enhancing binding affinity or metabolic stability. It also offers a potential site for further functionalization through cross-coupling reactions.

  • The 2-Ethyl Acetate Moiety: This functional group is a versatile handle for a variety of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, hydrazides, or used in C-C bond-forming reactions, allowing for the introduction of diverse pharmacophores.[4][5]

This guide will provide a detailed protocol for the synthesis of this key intermediate and explore its potential in the synthesis of more complex molecular architectures.

Synthesis of this compound

The most direct and widely adopted method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[3] In this case, the logical precursors are 2-amino-3-chlorophenol and a suitable C2-synthon such as diethyl malonate. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the benzoxazole ring.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related benzoxazole derivatives.[5][6]

Materials:

  • 2-Amino-3-chlorophenol

  • Diethyl malonate

  • High-boiling point solvent (e.g., xylene, diphenyl ether)

  • Dean-Stark apparatus (optional, for water removal)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 2-amino-3-chlorophenol (1.0 eq) and diethyl malonate (1.5 - 2.0 eq).

  • Solvent Addition: Add a high-boiling point solvent such as xylene to the flask to create a stirrable slurry.

  • Heating: Heat the reaction mixture to reflux (typically 140-160 °C for xylene). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-amino-3-chlorophenol) is consumed. This may take several hours.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the solvent under reduced pressure. c. Dissolve the crude residue in a suitable organic solvent like ethyl acetate. d. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acidic species, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Mechanistic Insights

The formation of the benzoxazole ring from a 2-aminophenol and a malonic ester derivative is a well-established condensation reaction. The plausible mechanism is as follows:

Reaction_Mechanism start 2-Amino-3-chlorophenol + Diethyl malonate intermediate1 N-acylated intermediate start->intermediate1 1. Nucleophilic attack of NH2 on ester carbonyl intermediate2 Cyclized intermediate intermediate1->intermediate2 2. Intramolecular cyclization (OH attacks amide carbonyl) product This compound intermediate2->product 3. Dehydration

Caption: Plausible reaction mechanism for benzoxazole formation.

  • Initial Acylation: The amino group of 2-amino-3-chlorophenol acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl malonate, leading to the formation of an N-acylated intermediate with the elimination of ethanol.

  • Intramolecular Cyclization: The hydroxyl group of the intermediate then performs an intramolecular nucleophilic attack on the newly formed amide carbonyl.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable aromatic benzoxazole ring system.

Physicochemical Properties and Characterization Data

PropertyExpected Value
Molecular Formula C₁₁H₁₀ClNO₃
Molecular Weight 239.65 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone)
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.8 (m, 3H, Ar-H), 4.2-4.4 (q, 2H, -OCH₂CH₃), 3.8-4.0 (s, 2H, -CH₂-), 1.2-1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~168 (C=O, ester), ~163 (C-2, oxazole), ~140-150 (Ar-C), ~110-130 (Ar-C), ~62 (-OCH₂-), ~45 (-CH₂-), ~14 (-CH₃)
Mass Spec (ESI+) m/z 240.0 [M+H]⁺, 262.0 [M+Na]⁺

Applications in Organic Synthesis

This compound is a versatile intermediate that can be elaborated into a variety of more complex structures. The following section outlines key transformations and provides generalized protocols.

Hydrolysis to Carboxylic Acid

The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide bond formation.

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) (2-3 eq).

  • Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid.

Amide Synthesis

The resulting carboxylic acid can be coupled with a wide range of amines to generate a library of amide derivatives, many of which may possess biological activity.

Protocol:

  • To a solution of 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid (1.0 eq) in an anhydrous solvent like DMF or DCM, add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

  • Add a base, for example, DIPEA (2.0 eq).

  • Add the desired amine (1.1 eq).

  • Stir the reaction at room temperature for several hours until completion.

  • Perform an aqueous work-up and purify the product by column chromatography or recrystallization.

Hydrazide Formation

The ethyl ester can be directly converted to the corresponding hydrazide, which is a valuable intermediate for the synthesis of other heterocyclic systems like pyrazoles and triazoles.[8]

Protocol:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 eq).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain 2-(4-chlorobenzo[d]oxazol-2-yl)acetohydrazide.

Workflow for Derivative Synthesis

Application_Workflow start This compound acid 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid start->acid Hydrolysis (LiOH) hydrazide 2-(4-chlorobenzo[d]oxazol-2-yl)acetohydrazide start->hydrazide Hydrazinolysis (N2H4·H2O) amide Amide Derivatives acid->amide Amide Coupling (HATU, Amine) heterocycles Further Heterocyclic Scaffolds (e.g., Pyrazoles, Triazoles) hydrazide->heterocycles Cyclocondensation

Caption: Synthetic utility of the title intermediate.

Safety and Handling

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Specific Hazards: While the specific toxicity of this compound is not known, it should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact.

  • Starting Materials: 2-Amino-3-chlorophenol is toxic and an irritant. Diethyl malonate is an irritant. Handle with care.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials, combined with the multiple possibilities for chemical transformation at the ethyl acetate side chain, makes it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to facilitate the use of this compound in research and development settings.

References

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

  • (PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives | Request PDF. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Malonates in Cyclocondensation Reactions. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

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Application Notes and Protocols for Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Potential of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

The benzoxazole heterocyclic system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The rigid bicyclic structure of benzoxazole allows it to serve as a versatile pharmacophore, capable of engaging with various biological targets through specific interactions[3]. The introduction of different substituents onto the benzoxazole core allows for the fine-tuning of its biological activity, making it a privileged scaffold in drug discovery[4][5].

This guide focuses on a specific derivative, This compound . The presence of a chlorine atom at the 4-position and an ethyl acetate group at the 2-position suggests significant potential for this molecule as a lead compound or a key intermediate in the synthesis of more complex therapeutic agents. The chloro-substitution can enhance lipophilicity and potentially influence the electronic properties of the benzoxazole ring, which may lead to improved biological activity[6]. The ethyl acetate moiety at the 2-position provides a handle for further chemical modifications, such as conversion to hydrazides, amides, or other functional groups, to explore structure-activity relationships (SAR)[7][8].

These application notes provide a comprehensive overview of the synthesis, potential medicinal chemistry applications, and detailed experimental protocols for the evaluation of this compound and its derivatives.

Synthesis of this compound: A Representative Protocol

Protocol 1: Synthesis via Condensation with Diethyl Malonate

This protocol describes a one-pot synthesis of this compound from commercially available starting materials.

Materials:

  • 2-Amino-3-chlorophenol

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-chlorophenol (1.0 eq) and diethyl malonate (1.2 eq).

  • Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of 2-amino-3-chlorophenol) or Eaton's reagent to the flask with stirring.

  • Reaction: Heat the reaction mixture to 120-140°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Causality behind Experimental Choices:

  • Diethyl malonate is chosen as the C2 source as its reaction with o-aminophenols is a well-established method for the synthesis of 2-carboxymethylbenzoxazoles[11].

  • Polyphosphoric acid (PPA) or Eaton's reagent acts as both a solvent and a dehydrating agent, facilitating the cyclization reaction[8].

  • Neutralization with sodium bicarbonate is crucial to quench the acidic condensing agent and allow for the extraction of the product into an organic solvent.

  • Column chromatography is a standard and effective method for the purification of organic compounds to obtain a high degree of purity required for biological testing.

Diagram of the Synthesis Workflow:

G start Start reactants 2-Amino-3-chlorophenol + Diethyl Malonate start->reactants ppa Add Polyphosphoric Acid (PPA) reactants->ppa heat Heat to 120-140°C for 4-6h ppa->heat workup Work-up: - Quench with ice-water - Neutralize with NaHCO₃ - Extract with Ethyl Acetate heat->workup purify Purification: Silica Gel Column Chromatography workup->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Medicinal Chemistry Applications: Anticancer and Antimicrobial Potential

Based on the biological activities reported for structurally similar 4-chlorobenzoxazole derivatives, this compound is a promising candidate for evaluation as both an anticancer and antimicrobial agent[1][7].

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines[12][13]. The proposed mechanism of action for some of these compounds involves the inhibition of key cellular targets such as topoisomerase IIα or the induction of apoptosis[14].

Hypothetical Anticancer Data Presentation:

The following table illustrates how the in vitro anticancer activity of this compound could be presented. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast Adenocarcinoma15.2 ± 1.80.9 ± 0.1
A549Lung Carcinoma21.5 ± 2.51.1 ± 0.2
HT-29Colon Carcinoma18.9 ± 2.11.0 ± 0.1
HepG2Liver Carcinoma25.4 ± 3.01.5 ± 0.3

Note: The data presented above are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Hypothetical Signaling Pathway for Anticancer Activity:

The following diagram illustrates a potential mechanism of action where the compound induces apoptosis through the intrinsic pathway.

G compound This compound stress Cellular Stress compound->stress bcl2 Bcl-2 family (e.g., Bax, Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 activation apaf1->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Antimicrobial Activity

Benzoxazole derivatives are also known for their broad-spectrum antimicrobial activity against various bacterial and fungal strains[15]. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Hypothetical Antimicrobial Data Presentation:

The following table shows how the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of the compound that inhibits visible microbial growth, could be presented.

Microbial StrainTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Positive Control)
Staphylococcus aureusGram-positive161
Bacillus subtilisGram-positive80.5
Escherichia coliGram-negative320.25
Pseudomonas aeruginosaGram-negative641
Candida albicansFungi16N/A

Note: The data presented above are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

The following protocols provide detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of this compound.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (dissolved in DMSO to make a stock solution)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Equipment:

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to ~80% confluency.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and doxorubicin in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for the MTT Assay:

G start Start seed Seed cancer cells in a 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with the compound (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC₅₀ read->analyze

Caption: Experimental workflow for the in vitro MTT assay.

Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (dissolved in DMSO)

  • Ciprofloxacin (positive control for bacteria) or Fluconazole (for fungi)

  • Sterile 96-well microplates

  • 0.5 McFarland standard

Equipment:

  • Incubator

  • Spectrophotometer or nephelometer

  • Microplate reader (optional, for turbidimetric reading)

Procedure:

  • Inoculum Preparation:

    • Prepare a fresh culture of the microbial strain on an appropriate agar plate.

    • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared microbial inoculum to each well.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Conclusion

This compound represents a promising scaffold in medicinal chemistry. Its structural features suggest potential for significant anticancer and antimicrobial activities. The synthetic and biological evaluation protocols provided in this guide offer a solid framework for researchers to explore the therapeutic potential of this compound and its derivatives. Further investigation into its mechanism of action and structure-activity relationships will be crucial for its development as a potential therapeutic agent.

References

  • Fathima, A., Vagdevi, H. M., Shafeeulla, R. M., Afroz, L., & Shreedhara, S. H. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Fathima, A., Vagdevi, H. M., Shafeeulla, R. M., Afroz, L., & Shreedhara, S. H. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Various Authors. (Year). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Wiley Online Library. [Link]

  • PubMed. (Year). Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. PubMed. [Link]

  • PubMed. (Year). Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. PubMed. [Link]

  • Journal of the University of Chemical Technology and Metallurgy. (2024). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. Journal of the University of Chemical Technology and Metallurgy. [Link]

  • PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]

  • PrepChem. (Year). Synthesis of 2-chlorobenzoxazole. PrepChem.com. [Link]

  • S.L. Gaonkar, K.M.L. Rai, B. Prabhuswamy. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • MDPI. (Year). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI. [Link]

  • National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (Year). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. (Year). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]

  • MDPI. (Year). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI. [Link]

  • MDPI. (Year). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

  • Google Patents. (Year). CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole.
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  • National Center for Biotechnology Information. (Year). Malonates in Cyclocondensation Reactions. National Center for Biotechnology Information. [Link]

  • Quora. (2017). How to prepare amino acid from diethyl malonate. Quora. [Link]

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  • MDPI. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. [Link]

  • Google Patents. (Year). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
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Application Notes & Protocols: Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis and application of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, a pivotal starting material in the construction of diverse and novel heterocyclic scaffolds. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document provides detailed, step-by-step protocols for the synthesis of the title compound and its subsequent transformation into clinically relevant heterocyclic systems such as pyrazoles and isoxazoles. The causality behind experimental choices, troubleshooting, and safety considerations are also discussed to ensure reliable and reproducible results.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a privileged scaffold in drug discovery.[4] Its structural resemblance to naturally occurring nucleic acid bases facilitates interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities.[4] The introduction of a chloro-substituent on the benzene ring and an ethyl acetate moiety at the 2-position of the oxazole ring creates a highly versatile building block, this compound, poised for a variety of chemical transformations. The ester functionality provides a reactive handle for the introduction of dinucleophiles, leading to the formation of novel five- and six-membered heterocyclic rings.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process starting from 2-amino-3-chlorophenol. The first step involves the formation of the benzoxazole ring, followed by the introduction of the ethyl acetate side chain.

Synthesis of 4-chloro-2-(chloromethyl)benzo[d]oxazole

This initial step involves the cyclization of 2-amino-3-chlorophenol with chloroacetyl chloride.

Protocol:

  • To a stirred solution of 2-amino-3-chlorophenol (1 equivalent) in a suitable solvent such as toluene or xylene, add chloroacetyl chloride (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 4-chloro-2-(chloromethyl)benzo[d]oxazole.

Synthesis of this compound

The second step is a nucleophilic substitution reaction to introduce the ethyl acetate moiety.

Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.2 equivalents) dropwise at 0 °C.

  • After stirring for 30 minutes, add a solution of 4-chloro-2-(chloromethyl)benzo[d]oxazole (1 equivalent) in ethanol.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

StepReactantsReagents/CatalystsSolventTemperatureTimeYield (%)
2.1 2-amino-3-chlorophenol, Chloroacetyl chloride-TolueneReflux4-6 h85-90
2.2 4-chloro-2-(chloromethyl)benzo[d]oxazole, Diethyl malonateSodium ethoxideEthanolReflux8-12 h75-80

Application in the Synthesis of Novel Heterocycles

The presence of the reactive ethyl acetate group in this compound allows for its facile reaction with various dinucleophiles to construct new heterocyclic rings.

Synthesis of Novel Pyrazole Derivatives

The reaction with hydrazine hydrate leads to the formation of a pyrazolone ring fused to the benzoxazole core. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antidepressant and anticonvulsant effects.[1]

Protocol: Synthesis of 2-((4-chlorobenzo[d]oxazol-2-yl)methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

  • Dissolve this compound (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality: The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ester carbonyl group, followed by an intramolecular cyclization and dehydration to form the stable pyrazolone ring.

Diagram 1: Workflow for the Synthesis of Pyrazole Derivatives

A This compound C Reaction Mixture in Ethanol A->C B Hydrazine Hydrate B->C D Reflux (6-8h) C->D E Cooling & Precipitation D->E F Filtration & Drying E->F G Purified Pyrazole Derivative F->G

Caption: Synthesis of pyrazole derivatives.

Synthesis of Novel Isoxazole Derivatives

The reaction with hydroxylamine hydrochloride in the presence of a base yields an isoxazole derivative. Isoxazoles are another class of five-membered heterocycles with significant therapeutic potential.[5]

Protocol: Synthesis of 3-((4-chlorobenzo[d]oxazol-2-yl)methyl)isoxazol-5(4H)-one

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium acetate, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 8-10 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.

Causality: The reaction involves the formation of a hydroxamic acid intermediate, which then undergoes intramolecular cyclization to form the isoxazolone ring. The base is required to neutralize the HCl generated from hydroxylamine hydrochloride.

Diagram 2: Reaction Pathway to Isoxazole Derivatives

Start Starting Material This compound Intermediate Hydroxamic Acid Intermediate Start->Intermediate + Reagents Reagents Hydroxylamine HCl Sodium Acetate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Isoxazol-5(4H)-one Derivative Cyclization->Product

Caption: Formation of isoxazole derivatives.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques.

Table 2: Expected Analytical Data

CompoundMolecular FormulaExpected ¹H NMR Signals (δ, ppm)Expected IR Bands (cm⁻¹)
This compound C₁₁H₁₀ClNO₃1.2-1.4 (t, 3H, CH₃), 4.1-4.3 (q, 2H, OCH₂), 4.0 (s, 2H, CH₂), 7.2-7.8 (m, 3H, Ar-H)1740 (C=O, ester), 1620 (C=N), 1250 (C-O)
2-((4-chlorobenzo[d]oxazol-2-yl)methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one C₁₂H₁₀ClN₃O₂2.1 (s, 3H, CH₃), 3.4 (s, 2H, CH₂), 5.2 (s, 2H, CH₂), 7.2-7.8 (m, 3H, Ar-H), 9.5 (br s, 1H, NH)3200 (N-H), 1680 (C=O, amide), 1610 (C=N)
3-((4-chlorobenzo[d]oxazol-2-yl)methyl)isoxazol-5(4H)-one C₁₁H₇ClN₂O₃3.8 (s, 2H, CH₂), 5.4 (s, 2H, CH₂), 7.2-7.8 (m, 3H, Ar-H)1720 (C=O, lactone), 1630 (C=N), 1260 (C-O)

Troubleshooting and Safety Considerations

  • Incomplete Reactions: If TLC indicates an incomplete reaction, extend the reflux time or add a slight excess of the nucleophile (hydrazine or hydroxylamine).

  • Purification Challenges: The products may require multiple recrystallizations or careful column chromatography for purification. A gradient elution system for column chromatography is recommended.

  • Safety: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care. Chloroacetyl chloride and other chlorinated reagents are lachrymatory and corrosive.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a variety of novel heterocyclic compounds. The protocols outlined in this guide provide a reliable foundation for researchers to explore the synthesis of new chemical entities with potential therapeutic applications. The straightforward nature of these reactions, coupled with the biological significance of the resulting heterocycles, makes this an attractive area for further investigation in the field of medicinal chemistry and drug development.

References

  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). Bioorganic & Medicinal Chemistry, 17(5), 2063-2071. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). Scientific Reports, 11(1), 1-13. [Link]

  • Biological activities of benzoxazole and its derivatives. (2022). Journal of the Indian Chemical Society, 99(11), 100755. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmaceutical Research, 14(3), 123-145. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry, 12(1), 1-14. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 603. [Link]

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The Emerging Role of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology.[1] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases, making them prime targets for therapeutic intervention.[2][3] Within the vast chemical space explored for kinase inhibition, heterocyclic compounds, and notably the benzoxazole scaffold, have emerged as "privileged structures."[4][5] Their rigid, planar nature and synthetic tractability allow for the strategic placement of functional groups that can engage in key interactions within the ATP-binding pocket of kinases.[6]

Derivatives of the benzoxazole core have demonstrated potent inhibitory activity against a range of critical kinases implicated in tumorigenesis and angiogenesis, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, Epidermal Growth Factor Receptor (EGFR), HER2, and Phosphoinositide 3-kinase (PI3K).[6][7] The strategic introduction of substituents, such as chlorine atoms, on the benzoxazole ring has been shown to modulate the biological activity of these compounds.[8][9]

This technical guide focuses on a specific, promising, yet under-explored derivative: Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate . We will explore its potential as a kinase inhibitor, grounded in the established pharmacology of the benzoxazole class, and provide detailed protocols for its synthesis, characterization, and evaluation in kinase inhibition assays.

The Compound of Interest: this compound

While extensive research has been conducted on various benzoxazole derivatives, this compound represents a frontier for investigation. Its structure combines the established 4-chlorobenzoxazole core with an ethyl acetate moiety at the 2-position. This ester group presents a key point for potential interactions within the kinase active site or for further chemical modification to enhance potency and selectivity. The 4-chloro substitution is of particular interest, as halogenation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][8]

Structure:

The following sections provide a comprehensive guide for researchers to synthesize and evaluate the potential of this and similar novel benzoxazole derivatives as kinase inhibitors.

Synthesis and Characterization

Proposed Synthetic Pathway:

A plausible and efficient route involves the condensation of 2-amino-3-chlorophenol with diethyl malonate. This reaction typically proceeds under thermal conditions or with acid catalysis.

Protocol 1: Synthesis of this compound

Materials:

  • 2-amino-3-chlorophenol

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst

  • Anhydrous toluene or xylene

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-chlorophenol (1 equivalent) and diethyl malonate (1.2 equivalents) in a high-boiling solvent such as toluene or xylene.

  • Catalysis: Add polyphosphoric acid (a catalytic amount) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (typically 110-140°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Kinase Inhibition Assays

The primary application of this compound in a research setting is its evaluation as a potential kinase inhibitor. A tiered screening approach is recommended, starting with in vitro biochemical assays against a panel of relevant kinases, followed by cell-based assays to assess cellular potency and mechanism of action.

In Vitro Kinase Inhibition Profiling

A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and widely used method for determining the IC50 value of a compound against a specific kinase.[2][10] This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[2]

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

Materials:

  • Kinase of interest (e.g., VEGFR-2, c-Met)

  • Specific kinase substrate peptide

  • ATP

  • This compound (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Expected Outcome of In Vitro Kinase Profiling

The results of the in vitro kinase profiling can be summarized in a table for clear comparison. A known broad-spectrum kinase inhibitor, such as Staurosporine, should be included as a positive control.

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)
VEGFR-2Experimental ValueReference Value
c-MetExperimental ValueReference Value
EGFRExperimental ValueReference Value
PI3KExperimental ValueReference Value
Aurora AExperimental ValueReference Value
Aurora BExperimental ValueReference Value

Visualizing the Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis compound_prep Compound Serial Dilution in DMSO plate_add Add Compound, Kinase, and Substrate/ATP to Plate compound_prep->plate_add kinase_prep Kinase & Substrate/ATP Mixture Preparation kinase_prep->plate_add incubation Incubate at 30°C (60 min) plate_add->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Stop Reaction) incubation->adp_glo_reagent kinase_detection Add Kinase Detection Reagent (Signal Generation) adp_glo_reagent->kinase_detection read_luminescence Measure Luminescence kinase_detection->read_luminescence ic50_calc Plot Dose-Response Curve & Calculate IC50 read_luminescence->ic50_calc

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Cell-Based Assays for Target Engagement and Phenotypic Effects

Following the identification of promising activity in biochemical assays, it is crucial to evaluate the compound's effects in a cellular context. This will help determine its cell permeability, target engagement, and downstream functional consequences.

Protocol 3: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HepG2 for hepatocellular carcinoma)[1][11]

  • Complete cell culture medium

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay

  • 96-well clear or opaque-walled tissue culture plates

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • Viability Assessment:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.

Visualizing the Cellular Signaling Pathway of a Potential Target (e.g., VEGFR-2)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Ras Ras VEGFR2->Ras Inhibitor This compound Inhibitor->VEGFR2 Inhibits ATP Binding Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: Simplified VEGFR-2 signaling pathway and the putative inhibition point.

Structure-Activity Relationship (SAR) Insights and Future Directions

The evaluation of this compound serves as a starting point. Future work should focus on synthesizing analogs to establish a clear structure-activity relationship (SAR).[12][13] Key modifications could include:

  • Varying the ester group: Replacing the ethyl group with other alkyl or aryl groups to probe for additional interactions in the active site.

  • Modifying the linker: Altering the length and composition of the acetate linker.

  • Exploring alternative substitutions on the benzoxazole ring: Investigating the effect of different halogens or other electron-withdrawing/donating groups at the 4-position and other positions.

These systematic modifications, coupled with the robust screening protocols outlined in this guide, will enable a comprehensive understanding of the potential of this novel benzoxazole series as kinase inhibitors.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • Structure activity relationship of the synthesized compounds. ResearchGate.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. NIH.
  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. PubMed Central.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. NIH.
  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar.
  • Structure activity relationship of benzoxazole derivatives. ResearchGate.
  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.
  • Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. PMC - NIH.
  • Compound N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide. ChemDiv.
  • Potential Biological Activities of Chlorobenzoxazole Compounds: A Technical Guide. BenchChem.
  • Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate.
  • 5-Chlorobenzoxazole|Research Chemical|RUO. BenchChem.

Sources

Application Notes & Protocols: Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate as a Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Moiety as a Cornerstone in Medicinal Chemistry

The benzoxazole heterocycle is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This bicyclic system, consisting of a benzene ring fused to an oxazole ring, is considered a "privileged scaffold" due to its ability to interact with various biological targets with high affinity.[1] Benzoxazole derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and analgesic properties.[1][2][3] Marketed drugs such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone feature this core structure, underscoring its therapeutic relevance.[3]

The versatility of the benzoxazole ring stems from its unique physicochemical properties. It is a planar, aromatic system capable of engaging in π-π stacking interactions with biological macromolecules. The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, further anchoring the molecule within a target's binding site. This structural framework is also considered a bioisostere of natural nucleic bases like guanine and adenine, which may explain its ability to interfere with nucleic acid synthesis in pathogens and cancer cells.[1]

Within this promising class of compounds, Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate emerges as a particularly valuable starting scaffold for drug discovery. Its structure features:

  • A benzoxazole core for foundational biological activity.

  • A chlorine atom at the 4-position , which can enhance membrane permeability and metabolic stability, and provides a vector for further chemical modification.

  • An ethyl acetate group at the 2-position , a versatile functional handle that can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, enabling the exploration of extensive chemical space and the optimization of structure-activity relationships (SAR).[4]

This guide provides detailed protocols and technical insights for leveraging this compound in drug discovery workflows, targeting anticancer, antimicrobial, and anti-inflammatory applications.

Section 1: Synthesis and Characterization

A robust and reproducible synthesis is the first critical step in any drug discovery campaign. The following protocol describes a standard method for the preparation of this compound.

Protocol 1: Synthesis of this compound

Principle: This synthesis involves the condensation and subsequent cyclization of a substituted o-aminophenol with a derivative of malonic acid. The reaction is typically carried out under heating in the presence of a dehydrating agent or catalyst to facilitate the formation of the benzoxazole ring.

Materials:

  • 2-Amino-3-chlorophenol

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3-chlorophenol (1.0 eq) and diethyl malonate (1.2 eq).

  • Reaction Medium: Add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture can be stirred effectively (approximately 10 times the weight of the aminophenol).

    • Causality Note: PPA serves as both the solvent and the dehydrating catalyst. Its high viscosity requires efficient stirring, and its acidic nature promotes both the initial acylation of the amino group and the subsequent intramolecular cyclization by activating the hydroxyl group for nucleophilic attack.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker of ice-cold water with stirring. This will precipitate the crude product and dissolve the PPA.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. This step is crucial to remove residual acid and can cause significant foaming.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes to obtain the pure this compound.[5]

  • Characterization: Confirm the structure and purity of the final compound using:

    • ¹H NMR: Expect signals for the aromatic protons, the methylene protons of the acetate group, and the ethyl ester protons.

    • ¹³C NMR: Confirm the number of unique carbons, including the carbonyl carbon of the ester.

    • Mass Spectrometry (MS): Determine the molecular weight and confirm the isotopic pattern characteristic of a monochlorinated compound.

    • FT-IR: Identify characteristic peaks for the C=O (ester) and C=N (oxazole) bonds.

Section 2: Application in Anticancer Drug Discovery

Benzoxazole derivatives have shown significant promise as anticancer agents, often by inhibiting key signaling proteins like vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of tumor angiogenesis.[6] Compounds in this class can induce apoptosis and cause cell cycle arrest in cancer cells.[6]

G cluster_0 Scaffold-Based Library Synthesis cluster_1 In Vitro Screening Cascade cluster_2 In Vivo Evaluation Scaffold This compound Library Diverse Analog Library (Modification of R1, R2, etc.) Scaffold->Library MTT 1. Cytotoxicity Assay (MTT) on Cancer Cell Lines (e.g., MCF-7, HepG2) Library->MTT Kinase 2. Target-Specific Assay (e.g., VEGFR-2 Kinase Inhibition) MTT->Kinase Active Hits Apoptosis 3. Mechanism of Action (Apoptosis, Cell Cycle Analysis) Kinase->Apoptosis Potent Inhibitors Xenograft Tumor Xenograft Model in Mice Apoptosis->Xenograft Lead Compound

Figure 1: Workflow for Anticancer Drug Discovery using the Benzoxazole Scaffold.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 hepatocellular carcinoma).[6]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

  • Test compounds (dissolved in DMSO).

  • Positive control (e.g., Sorafenib or Cisplatin).[6][7]

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in complete medium and plate them in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should be non-toxic (typically ≤0.5%). Add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (medium + DMSO) and a positive control.

  • Incubation: Incubate the plate for another 48-72 hours.

    • Causality Note: A 48-72 hour incubation period is typically sufficient to observe the effects of a compound on cell proliferation and viability.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Compound IDR1 SubstitutionIC₅₀ vs. MCF-7 (µM)[6]IC₅₀ vs. HepG2 (µM)[6]
Scaffold4-Cl> 50> 50
Analog A4-Cl, Amide-A15.2110.50
Analog B4-Cl, Amide-B8.755.32
Sorafenib(Reference)5.804.10
Table 1: Example Data Presentation for Cytotoxicity Screening of Benzoxazole Analogs.

Section 3: Application in Antimicrobial Drug Discovery

The benzoxazole scaffold is a validated pharmacophore for developing novel antimicrobial agents to combat drug-resistant pathogens.[3]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Test compounds and standard drugs (e.g., Ofloxacin for bacteria, Fluconazole for fungi).[3]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each benzoxazole derivative in the appropriate broth (CAMHB or RPMI) directly in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no drug) to confirm microbial growth and a negative control well (broth only) to ensure sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Section 4: Lead Optimization and In Silico Modeling

The initial scaffold, this compound, is a starting point. Lead optimization involves an iterative process of chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties (ADME/Tox).

G Design In Silico Design (Docking, QSAR) Synthesis Chemical Synthesis of New Analogs Design->Synthesis Testing Biological Testing (In Vitro & In Vivo Assays) Synthesis->Testing SAR Analyze SAR Data (Structure-Activity Relationship) Testing->SAR SAR->Design Iterative Improvement

Figure 2: The Iterative Cycle of Lead Optimization in Drug Discovery.

Protocol 4: General Workflow for In Silico Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein). It is used to predict binding affinity and mode, guiding the design of more potent inhibitors.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

  • Protein Data Bank (PDB) for receptor structures.

General Workflow:

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states and partial charges.

  • Ligand Preparation: Draw the 3D structure of the benzoxazole derivative. Assign correct bond orders and protonation states, and perform energy minimization.

  • Binding Site Definition: Define the binding site (active site) on the receptor, typically based on the location of a co-crystallized ligand or known active site residues.

  • Docking Simulation: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The program will score the different poses based on a scoring function that estimates binding affinity. Analyze the top-scoring poses to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information is then used to design new analogs with improved interactions.[6][9]

Conclusion

This compound represents a highly adaptable and promising scaffold for the discovery of new therapeutic agents. Its synthetic tractability, combined with the proven biological relevance of the benzoxazole core, makes it an ideal starting point for campaigns in oncology, infectious diseases, and inflammation.[10] The protocols outlined in this guide provide a robust framework for researchers to synthesize, screen, and optimize derivatives of this scaffold, paving the way for the development of next-generation medicines. Further studies should focus on elucidating detailed molecular mechanisms and evaluating pharmacokinetic profiles in preclinical models.[10]

References

  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82.
  • National Institutes of Health. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents.
  • National Institutes of Health. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use.
  • PubMed. (n.d.). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors.
  • RSC Publishing. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations.
  • PubMed. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex.
  • BenchChem. (n.d.). The Diverse Biological Activities of Benzoxazole Scaffolds: A Technical Guide for Drug Discovery Professionals.
  • Taylor & Francis Online. (n.d.). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.
  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
  • PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase.

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals due to its unique physicochemical properties and diverse biological activities.[1] Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is a valuable synthetic intermediate, incorporating the key benzoxazole core with a reactive acetate ester side chain, making it an ideal building block for further molecular elaboration.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The procedure is based on the classical Phillips-Ladenburg condensation reaction, which involves the thermal cyclocondensation of an o-aminophenol with a β-dicarbonyl compound. In this specific application, 2-amino-3-chlorophenol is reacted with diethyl malonate. We will delve into the mechanistic rationale behind the experimental choices, ensuring a reproducible and high-yielding protocol suitable for researchers in organic synthesis and drug development.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot thermal condensation reaction.

Overall Reaction:

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-3-chlorophenol onto one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethanol molecule to form an intermediate amide. The subsequent key step is an intramolecular cyclization, where the phenolic hydroxyl group attacks the remaining ester carbonyl. This cyclization, driven by the formation of a stable aromatic heterocyclic system, is followed by the elimination of a second molecule of ethanol, yielding the final benzoxazole product. The high temperature is crucial to provide the necessary activation energy for both the initial condensation and the subsequent cyclization-elimination steps.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt. ( g/mol )QuantityMoles (mmol)
2-Amino-3-chlorophenol56962-00-6[2][3]143.571.44 g10.0
Diethyl malonate105-53-3[4]160.173.20 g (2.90 mL)20.0
Ethanol (for recrystallization)64-17-546.07~20-30 mL-
Ethyl Acetate (for TLC)141-78-688.11As needed-
n-Hexane (for TLC)110-54-386.18As needed-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

This protocol is divided into three main stages: reaction setup and execution, product work-up and purification, and finally, characterization.

Part A: Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization prep_reagents 1. Weigh Reagents: - 2-Amino-3-chlorophenol (1.44 g) - Diethyl malonate (3.20 g) prep_setup 2. Assemble Glassware: - Round-bottom flask - Reflux condenser - Heating mantle prep_reagents->prep_setup react_combine 3. Combine Reactants in Flask prep_setup->react_combine react_heat 4. Heat Mixture to 160-170 °C with Stirring react_combine->react_heat react_monitor 5. Monitor by TLC (Approx. 4-6 hours) react_heat->react_monitor workup_cool 6. Cool Reaction Mixture to Room Temperature react_monitor->workup_cool Reaction Complete workup_precipitate 7. Induce Crystallization (Solid product forms) workup_cool->workup_precipitate workup_recrystallize 8. Recrystallize from Ethanol workup_precipitate->workup_recrystallize workup_isolate 9. Filter and Dry Product workup_recrystallize->workup_isolate analysis_yield 10. Determine Yield & M.P. workup_isolate->analysis_yield analysis_spectra 11. Obtain Spectroscopic Data (NMR, IR, MS) analysis_yield->analysis_spectra

Caption: Experimental workflow for the synthesis of this compound.

Part B: Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-chlorophenol (1.44 g, 10.0 mmol).[5]

    • Add diethyl malonate (3.20 g, 2.90 mL, 20.0 mmol). Using a two-fold excess of diethyl malonate ensures that the 2-amino-3-chlorophenol is fully consumed and helps the reaction mixture remain stirrable.[6]

    • Fit the flask with a reflux condenser. The reaction is performed neat (without solvent), which is an efficient method for this type of high-temperature condensation.

  • Thermal Condensation:

    • Place the flask in a heating mantle and begin stirring.

    • Heat the reaction mixture to an internal temperature of 160-170 °C. This temperature is critical for driving the cyclization and eliminating the ethanol byproducts.

    • Maintain this temperature for 4-6 hours. The reaction progress should be monitored periodically.

  • Reaction Monitoring (TLC):

    • To monitor the reaction, carefully take a small aliquot from the hot reaction mixture with a glass capillary.

    • Dissolve the aliquot in a small amount of ethyl acetate and spot it on a TLC plate.

    • Elute the plate using a solvent system of 3:1 n-Hexane/Ethyl Acetate.

    • Visualize the plate under a UV lamp. The reaction is complete upon the disappearance of the 2-amino-3-chlorophenol spot.

  • Work-up and Purification:

    • Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The mixture will solidify into a crystalline mass.

    • To the solidified crude product, add approximately 20-30 mL of hot ethanol. Heat the mixture gently to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the precipitated crystals by vacuum filtration, washing the solid with a small amount of cold ethanol.

    • Dry the purified product under vacuum to obtain off-white to pale yellow crystals. Recrystallization is a standard and effective method for purifying benzoxazole derivatives.[7][8]

Characterization and Expected Results

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid

  • Melting Point: To be determined experimentally.

  • ¹H-NMR (400 MHz, CDCl₃): Expected signals would include:

    • A triplet corresponding to the -CH₃ of the ethyl group (~1.3 ppm).

    • A quartet for the -CH₂- of the ethyl group (~4.3 ppm).

    • A singlet for the methylene (-CH₂-) group adjacent to the benzoxazole ring (~4.0 ppm).

    • Multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the three protons on the substituted benzene ring.

  • IR (ATR, cm⁻¹):

    • Absence of broad -OH and -NH₂ stretching peaks from the starting material (typically >3000 cm⁻¹).

    • Presence of a strong C=O stretching peak for the ester (~1750 cm⁻¹).

    • Presence of C=N and C=C stretching peaks characteristic of the benzoxazole ring system (~1600-1650 cm⁻¹).

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Amino-3-chlorophenol: Classified as an irritant.[3] Avoid inhalation and contact with skin and eyes. Handle as a toxic substance.[9][10]

  • Diethyl Malonate: This is a combustible liquid and causes serious eye irritation.[11][12][13] Keep away from open flames and heat sources.[14][15] In case of eye contact, rinse cautiously with water for several minutes.[15]

  • High Temperatures: The reaction is conducted at high temperatures. Use appropriate caution to avoid thermal burns.

References

  • Wikipedia. Diethyl malonate. [Link]

  • National Institute of Standards and Technology. Diethyl malonate - NIST WebBook. [Link]

  • Multichem. Diethyl malonate Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19828962, 2-Amino-3-chlorophenol. [Link]

  • Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

  • Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • International Labour Organization. ICSC 1739 - DIETHYLMALONATE. [Link]

  • BIOFOUNT. This compound. [Link]

  • PrepChem.com. Preparation of 2-amino-4-chlorophenol. [Link]

  • National Center for Biotechnology Information. Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. [Link]

  • National Center for Biotechnology Information. Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]

  • MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Amino-3-chlorophenol: Properties, Applications, and Synthesis. [Link]

  • Google Patents.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Google Patents.
  • Preprints.org. Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]

  • Beilstein Journals. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • Cheméo. Chemical Properties of Ethyl-4-chlorobenzoate (CAS 7335-27-5). [Link]

  • National Center for Biotechnology Information. Cyclization reactions leading to beta-hydroxyketo esters. [Link]

  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

  • National Center for Biotechnology Information. Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. [Link]

  • Amanote Research. Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. [Link]

  • Organic Syntheses. DIETHYL AMINOMALONATE HYDROCHLORIDE. [Link]

  • National Center for Biotechnology Information. Malonates in Cyclocondensation Reactions. [Link]

  • ResearchGate. Aminolysis of β-keto esters via β-dicarbonyl complexes. [Link]

  • Quora. How to prepare amino acid from diethyl malonate. [Link]

  • Royal Society of Chemistry. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]

  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

  • Beilstein Archives. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. [Link]

  • National Center for Biotechnology Information. Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. [Link]

Sources

Application Notes and Protocols: Derivatization of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is a key heterocyclic motif of significant interest in medicinal chemistry. The benzoxazole core is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a chlorine atom on the benzene ring and an ethyl acetate substituent at the 2-position of the oxazole ring offers multiple avenues for chemical modification. This allows for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

This comprehensive guide provides detailed protocols for the primary derivatization techniques of this compound, focusing on reactions involving the ester functionality and the active methylene group. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

I. Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid, 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid, is a fundamental first step for many subsequent derivatizations, most notably amidation reactions. This transformation is typically achieved through saponification using a base, followed by acidification. The resulting carboxylic acid is a key intermediate, and its sodium salt is commercially available, indicating its stability and utility in further synthesis.[2]

Protocol 1: Basic Hydrolysis (Saponification)

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH) or a mixture of Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a 1:1 mixture of THF and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) to the flask.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the organic solvent (if used) under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with deionized water. c. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer. d. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form. e. Collect the precipitate by vacuum filtration and wash with cold deionized water. f. Dry the solid under vacuum to yield 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid.

Causality and Experimental Choices:

  • The use of a base like NaOH is crucial for the saponification of the ester.[3][4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Heating can accelerate the hydrolysis process, but room temperature is often sufficient.

  • Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis to yield the final carboxylic acid.

II. Amidation of 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of functional groups and the modulation of physicochemical properties. The carboxylic acid obtained from the hydrolysis of the parent ester is the immediate precursor for these derivatives.

Protocol 2: Amide Coupling using a Carbodiimide Reagent

This protocol details the synthesis of amides from 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid

  • Primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq) (optional, but recommended to suppress side reactions and racemization if chiral amines are used)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq, if used), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: a. Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine. b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Causality and Experimental Choices:

  • EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • HOBt is often added to form an active ester intermediate, which is less prone to side reactions than the O-acylisourea.

  • A non-nucleophilic base like DIPEA or TEA is used to neutralize the hydrochloride salt of EDC and any acidic protons, ensuring the amine is in its free-base form for nucleophilic attack.

III. Derivatization of the Active Methylene Group

The methylene group (—CH₂—) adjacent to the ester carbonyl is activated by the electron-withdrawing benzoxazole ring and the ester group, making it susceptible to deprotonation and subsequent reaction with electrophiles.[5]

Protocol 3: Knoevenagel Condensation

This protocol describes the condensation of this compound with an aldehyde in the presence of a basic catalyst to form an α,β-unsaturated product.

Materials:

  • This compound

  • Aldehyde (aromatic or aliphatic) (1.0 eq)

  • Piperidine or Pyrrolidine (catalytic amount, e.g., 0.1 eq)

  • Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the aldehyde (1.0 eq), piperidine (0.1 eq), and glacial acetic acid (0.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap (typically 4-12 hours). Monitor the reaction by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature and wash with water and then with brine. b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the Knoevenagel condensation product.

Causality and Experimental Choices:

  • The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6][7][8]

  • A weak base like piperidine is used to deprotonate the active methylene group to form a nucleophilic enolate. A strong base would risk self-condensation of the aldehyde.

  • The Dean-Stark apparatus is used to remove the water formed during the condensation, driving the reaction equilibrium towards the product.[8]

IV. Transesterification

Transesterification allows for the modification of the ester group by exchanging the ethyl group with another alkyl or functionalized group. This can be used to alter the solubility, metabolic stability, or other properties of the molecule.

Protocol 4: Acid-Catalyzed Transesterification

This protocol outlines the exchange of the ethyl group of the ester with a different alcohol under acidic conditions.

Materials:

  • This compound

  • Desired alcohol (in large excess, acting as the solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Reaction: Heat the mixture to reflux for several hours to days, depending on the reactivity of the alcohol. Monitor the reaction by TLC or GC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with solid sodium bicarbonate or a saturated aqueous solution. b. Remove the excess alcohol under reduced pressure. c. Dissolve the residue in ethyl acetate and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the new ester.

Causality and Experimental Choices:

  • Transesterification is an equilibrium-controlled process.[9][10] Using a large excess of the new alcohol shifts the equilibrium towards the desired product.

  • An acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the new alcohol.

Data Presentation

Derivatization TechniqueKey ReagentsTypical ConditionsProduct Type
Hydrolysis NaOH, HClRT to 50°CCarboxylic Acid
Amidation Amine, EDC, HOBtRoom TemperatureAmide
Knoevenagel Condensation Aldehyde, PiperidineReflux with Dean-Starkα,β-Unsaturated Ester
Transesterification Alcohol, H₂SO₄ (cat.)RefluxNew Ester

Visualizations

Experimental Workflow: From Ester to Amide

G start This compound acid 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid start->acid  Hydrolysis (NaOH, H₂O/EtOH) amide N-Substituted-2-(4-chlorobenzo[d]oxazol-2-yl)acetamide acid->amide  Amidation (Amine, EDC, HOBt)

Caption: Workflow for the synthesis of amide derivatives.

Reaction Mechanism: Knoevenagel Condensation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate  + Base (-BH⁺) Aldehyde Aldehyde Enolate->Aldehyde Alkoxide Intermediate Alkoxide Intermediate Alcohol Intermediate Alcohol Intermediate Alkoxide Intermediate->Alcohol Intermediate  + H⁺ Final Product Final Product Alcohol Intermediate->Final Product  - H₂O

Caption: Mechanism of the Knoevenagel condensation.

References

  • BenchChem. (2025). Potential Biological Activities of Chlorobenzoxazole Compounds: A Technical Guide.
  • Fathima, A., Vagdevi, H. M., Shafeeulla, R. M., Afroz, L., & Shreedhara, S. H. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • MDPI. (2023). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25418. Retrieved from [Link]

  • Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Reactions. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Shafiei, A., Rastegari, H., Ghaziaskar, H. S., & Yalpani, M. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal, 4(1), 565-570. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved from [Link]

  • National Institutes of Health. (2014). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • National Institutes of Health. (2012). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2-(2-(BENZO [D] OXAZOL-2-YL) PHENYLAMINO)-N-(SUBSTITUTED PHENYL) ACETAMIDES. Retrieved from [Link]

  • ResearchGate. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Retrieved from [Link]

  • ResearchGate. (2014). Continuous Transesterification for Ethyl Ester Production from Refined Palm Oil through Static Mixer. Retrieved from [Link]

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Analytical methods for the characterization of "Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Abstract: This document provides a detailed guide to the analytical methods required for the comprehensive characterization of this compound, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds.[1] The structural integrity, purity, and physicochemical properties of such molecules are critical for their application in medicinal chemistry and materials science.[2] This guide outlines a multi-technique approach, integrating chromatography, mass spectrometry, spectroscopy, and thermal analysis. We provide not only step-by-step protocols but also the scientific rationale behind the selection of each technique and experimental parameter, ensuring a robust and self-validating characterization workflow.

The Strategic Approach to Characterization

The structural elucidation of a novel synthetic compound like this compound is a sequential process. Each analytical technique provides a unique piece of the puzzle. The overall strategy begins with assessing the purity of the synthesized material, followed by definitive confirmation of its molecular weight and formula. Subsequently, detailed spectroscopic analysis is employed to piece together the molecular architecture, which is finally corroborated by examining its bulk physicochemical properties.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Properties TLC TLC (Initial Purity Check) HPLC HPLC / UPLC (Quantitative Purity) TLC->HPLC Confirm Purity MS Mass Spectrometry (Molecular Weight) HPLC->MS Confirm Main Peak HRMS HRMS (Elemental Formula) MS->HRMS Precise Mass NMR_H ¹H NMR (Proton Framework) HRMS->NMR_H Proceed if MW matches NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C Correlate FTIR FTIR Spectroscopy (Functional Groups) NMR_C->FTIR Confirm Groups DSC DSC (Melting Point, Phase Transitions) FTIR->DSC Proceed if structure confirmed UVVis UV-Vis Spectroscopy (Electronic Transitions) TGA TGA (Thermal Stability) DSC->TGA Confirmation Final Structural Confirmation TGA->Confirmation G cluster_0 HPLC Method Development Start Select C18 Column & ACN/H₂O Mobile Phase Scout Run Scouting Gradient (e.g., 5-95% B in 10 min) Start->Scout Eval Peak Shape & RT Okay? Scout->Eval Adjust Adjust Gradient Slope & Initial %B Eval->Adjust No Optimize Optimize Flow Rate & Temperature Eval->Optimize Yes Adjust->Scout Troubleshoot Check pH, Solvent, Change Column Adjust->Troubleshoot Final Validated Method Optimize->Final

Figure 2: Logical workflow for HPLC method development.

Consolidated Data Summary

The table below summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

Parameter Expected Value / Observation Technique
Molecular Formula C₁₁H₁₀ClNO₃HRMS
Monoisotopic Mass 239.0349 DaHRMS
[M+H]⁺ Ion m/z 240.0422ESI-HRMS
Purity >95% (target)HPLC
¹H NMR (CDCl₃) See predicted shifts in Section 3.1NMR
¹³C NMR (CDCl₃) See predicted shifts in Section 3.1NMR
IR (KBr/ATR) ~1740 cm⁻¹ (C=O), ~1620 cm⁻¹ (C=N), ~1250 cm⁻¹ (C-O)FTIR
UV λmax (ACN) ~270-290 nmUV-Vis
Melting Point To be determined (sharp endotherm expected)DSC
Decomposition Temp. To be determined (onset of weight loss)TGA

References

  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. Benchchem.
  • Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024-07-26).
  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. (2019-09-01).
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. TSI Journals. (2012-09-23).
  • Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. PubChem.
  • Ethyl-4-chlorobenzoate. NIST WebBook.
  • On the cause of low thermal stability of ethyl halodiazoacetates. PMC - NIH. (2016-07-26).
  • A Comparative Spectroscopic Analysis of Ethyl 2,4-diphenylacetoacetate and Its Analogs. Benchchem.
  • Ethyl-4-chlorobenzoate. NIST WebBook.
  • Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. NIH.
  • DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Rasayan Journal of Chemistry.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.
  • Chromatographic examination of the chemical composition and sequence distribution of copolymers from ethyl and benzyl diazoacetate. PubMed. (2012-09-14).
  • Ethyl 2 4 methyl 5 4 pyridinyl 4H 1 2 4 triazol 3 yl sulfanyl acetate. mzCloud. (2017-11-21).
  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. (2024-08-30).
  • Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. New Journal of Chemistry (RSC Publishing).
  • Pressurized Solvent Extraction with Ethyl Acetate and Liquid Chromatography—Tandem Mass Spectrometry for the Analysis of Selected Conazole Fungicides in Matcha. MDPI. (2018-10-25).
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  • ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate. Appretech Scientific Limited.

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The Rising Star of Material Science: A Comprehensive Guide to Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Unveiling a Versatile Benzoxazole Derivative

In the dynamic landscape of material science, the quest for novel organic molecules with tailored optoelectronic properties is relentless. Among the various heterocyclic scaffolds, benzoxazoles have emerged as a privileged class of compounds, finding applications in pharmaceuticals, organic electronics, and fluorescent probes.[1][2] This guide focuses on a particularly promising derivative: Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate . The strategic incorporation of a chlorine atom at the 4-position of the benzoxazole core and an ethyl acetate moiety at the 2-position offers a unique combination of electronic modulation and solution processability.

This document serves as a detailed technical guide, providing researchers with the foundational knowledge and practical protocols to synthesize, characterize, and utilize this compound in various material science applications. We will delve into its potential as a building block for organic semiconductors, a fluorescent emitter for organic light-emitting diodes (OLEDs), and a component in advanced polymer systems. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

PART 1: Synthesis and Characterization

A reliable and reproducible synthesis is the cornerstone of any material science investigation. While a specific protocol for this compound is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on well-established methods for the formation of 2-substituted benzoxazoles.[1][3]

Proposed Synthesis Protocol

The most common and effective method for synthesizing 2-substituted benzoxazoles involves the condensation reaction between a 2-aminophenol derivative and a carboxylic acid or its derivative. In this case, the logical precursors are 2-amino-3-chlorophenol and a suitable derivative of ethyl malonate.

Reaction Scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_products Product 2_amino_3_chlorophenol 2-Amino-3-chlorophenol reagents Polyphosphoric Acid (PPA) Heat 2_amino_3_chlorophenol->reagents + ethyl_malonyl_chloride Ethyl Malonyl Chloride ethyl_malonyl_chloride->reagents + target_molecule This compound reagents->target_molecule Condensation & Cyclization

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-chlorophenol (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add polyphosphoric acid (PPA) (10-20 times the weight of the aminophenol) to the flask. Stir the mixture at 80-90 °C until a homogeneous solution is obtained.

  • Condensation: To the stirred solution, slowly add ethyl malonyl chloride (1.1 equivalents). A mild exothermic reaction may be observed.

  • Cyclization: After the addition is complete, raise the temperature of the reaction mixture to 150-160 °C and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the viscous reaction mixture into a beaker containing ice-water with vigorous stirring. A precipitate will form.

  • Neutralization and Extraction: Neutralize the aqueous suspension with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Predicted Characterization Data

Based on the analysis of similar benzoxazole structures, the following spectral data are anticipated for this compound.[4]

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons adjacent to the carbonyl group, and aromatic protons of the substituted benzene ring.
¹³C NMR Resonances for the ester carbonyl, the methylene carbon, the ethyl group carbons, and the aromatic carbons of the benzoxazole core.
FT-IR (cm⁻¹) Characteristic peaks for C=O stretching of the ester (around 1740 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C-Cl stretching (around 750 cm⁻¹).
Mass Spec (m/z) A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀ClNO₃).

PART 2: Applications in Material Science

The unique molecular structure of this compound makes it a versatile candidate for several applications in material science. The electron-withdrawing nature of the chloro-substituted benzoxazole core can facilitate electron transport, while the ester functionality provides a handle for further chemical modification or polymerization.

Application 1: Fluorescent Emitter in Organic Light-Emitting Diodes (OLEDs)

Benzoxazole derivatives are known for their strong fluorescence, making them suitable as emissive materials in OLEDs.[2][5] The title compound is expected to exhibit blue to blue-green emission.

Protocol for Fabricating a Solution-Processed OLED:

This protocol outlines the fabrication of a simple multi-layer OLED device using spin coating for the organic layers and thermal evaporation for the cathode.

OLED_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Device Finalization ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HTL_Spin_Coat Spin Coat Hole Transport Layer (HTL) (e.g., PEDOT:PSS) Plasma_Treatment->HTL_Spin_Coat EML_Spin_Coat Spin Coat Emissive Layer (EML) (Host:CBP + Dopant:Target Molecule) HTL_Spin_Coat->EML_Spin_Coat ETL_Evaporation Thermal Evaporation of Electron Transport Layer (ETL) (e.g., TPBi) EML_Spin_Coat->ETL_Evaporation Cathode_Evaporation Thermal Evaporation of Cathode (LiF/Al) ETL_Evaporation->Cathode_Evaporation Encapsulation Encapsulation Cathode_Evaporation->Encapsulation Testing Device Characterization Encapsulation->Testing

Caption: Workflow for fabricating a solution-processed OLED.

Detailed Steps:

  • Substrate Cleaning: Thoroughly clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen.

  • Plasma Treatment: Treat the ITO surface with oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000-4000 rpm for 60 seconds. Anneal the film at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Preparation and Deposition: Prepare a solution of a host material, such as 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), and the dopant, this compound (typically 1-10 wt%), in a suitable organic solvent like chlorobenzene. Spin-coat the EML solution onto the HTL at 2000-3000 rpm for 60 seconds. Anneal the film at 80 °C for 20 minutes inside the glovebox.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a layer of an electron-transporting material, such as 1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) (~30 nm), followed by a thin layer of lithium fluoride (LiF) (~1 nm) and an aluminum (Al) cathode (~100 nm) at a base pressure below 10⁻⁶ Torr.

  • Encapsulation and Testing: Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture. Characterize the device for its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency.

Expected Performance Metrics:

Parameter Anticipated Value Range
Emission Color Blue to Blue-Green
CIE Coordinates (x, y) (0.15 - 0.25, 0.20 - 0.40)
Turn-on Voltage 3 - 5 V
Maximum Luminance > 1000 cd/m²
External Quantum Efficiency (EQE) 2 - 5% (for a non-optimized device)
Application 2: Characterization of Photophysical and Electrochemical Properties

To fully understand the potential of this compound, its fundamental photophysical and electrochemical properties must be determined.

Protocol for Photophysical Characterization:

  • UV-Vis and Photoluminescence Spectroscopy:

    • Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).

    • Record the UV-Vis absorption spectra to determine the absorption maxima (λ_abs).

    • Record the photoluminescence (PL) spectra by exciting at the absorption maximum to determine the emission maxima (λ_em).

  • Fluorescence Quantum Yield (Φ_F) Measurement:

    • The relative method is commonly used.[6]

    • Select a standard with a known quantum yield and similar absorption and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize re-absorption effects.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

    • Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

Protocol for Electrochemical Characterization (Cyclic Voltammetry):

  • Experimental Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Dissolve the compound in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Measurement: Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials. Ferrocene can be used as an internal standard.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

    • Estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels using the following empirical formulas: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Energy_Level_Diagram Vacuum_Level Vacuum Level (0 eV) LUMO LUMO (Estimated from CV) Vacuum_Level->LUMO ~ -2.5 to -2.8 eV HOMO HOMO (Estimated from CV) LUMO->HOMO Eg ~ 3.0 - 3.5 eV

Caption: Estimated energy level diagram for this compound.

Application 3: Monomer for Advanced Polymers

The ethyl acetate group can be hydrolyzed to a carboxylic acid, which can then be used as a monomer in polymerization reactions to create polyamides or polyesters containing the 4-chlorobenzoxazole moiety. These polymers could exhibit interesting thermal and optical properties.[7]

Protocol for Hydrolysis and Polymerization (Conceptual):

  • Hydrolysis: React this compound with a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water to yield 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid.

  • Polycondensation: The resulting dicarboxylic acid can be reacted with a diamine (for polyamides) or a diol (for polyesters) via standard polycondensation methods, potentially using coupling agents or by forming the diacyl chloride.

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, molecule in the realm of material science. Its straightforward synthesis, coupled with the tunable electronic and photophysical properties inherent to the benzoxazole scaffold, makes it an attractive candidate for a range of applications. The protocols and expected data presented in this guide provide a solid foundation for researchers to begin exploring its potential in OLEDs, fluorescent materials, and novel polymers. Further research should focus on the precise determination of its material properties, optimization of device performance, and exploration of its utility in other areas such as organic photovoltaics and chemical sensing. The continued investigation of such versatile building blocks will undoubtedly pave the way for the next generation of advanced organic materials.

References

  • Nishio, Y., et al. (1998).
  • MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(9), 174.
  • Bentham Science. (Date not available).
  • SciSpace. (Date not available).
  • PubMed Central. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129891.
  • UCI Department of Chemistry. (Date not available). A Guide to Recording Fluorescence Quantum Yields.
  • Google Patents. (1985). Process for preparing 2-chlorobenzoxazoles.
  • ResearchGate. (2015). Synthesis of High Thermal Stability Polybenzoxazoles via Ortho-Imide-Functional Benzoxazine Monomers.
  • ResearchGate. (Date not available).
  • ACS Publications. (2023). Benzoxazole-Based Hybridized Local and Charge-Transfer Deep-Blue Emitters for Solution-Processable Organic Light-Emitting Diodes and the Influences of Hexahydrophthalimido. ACS Applied Materials & Interfaces, 15(10), 13349-13359.
  • ResearchGate. (2020). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)
  • ResearchGate. (2020). (PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)
  • ResearchGate. (Date not available). Benzoxazole Resin: A Novel Class of Thermoset Polymer via Smart Benzoxazine Resin.
  • Frontiers. (Date not available).
  • ResearchGate. (Date not available). Table 3 The E LUMO and E HOMO energies and frontier molecular orbital...
  • MDPI. (Date not available).
  • Biotechnology Research and Innovation Journal. (Date not available).
  • PubMed. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists.
  • NIH. (Date not available). Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles.
  • RSC Publishing. (Date not available). Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off.
  • Google Patents. (1987).
  • PubMed Central. (Date not available).
  • ResearchGate. (2024).
  • Bentham Science. (Date not available).
  • Der Pharma Chemica. (Date not available). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles.
  • RSC Publishing. (Date not available).
  • RSC Publishing. (2020). Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs.
  • ResearchGate. (Date not available).
  • ScienceDirect. (Date not available). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS.
  • PubMed Central. (2018). 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs.
  • ResearchGate. (Date not available). HOMO and LUMO plots of M1 | Download Scientific Diagram.
  • IJRAR. (Date not available).
  • MDPI. (Date not available). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.
  • PubMed Central. (Date not available).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate. Achieving high yields for this molecule is critical for downstream applications, yet can be challenging due to the sensitive nature of the benzoxazole core formation. This document moves beyond standard protocols to provide in-depth troubleshooting, explain the causality behind experimental choices, and offer validated optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method is the condensation and subsequent cyclization of 2-amino-3-chlorophenol with a suitable C2-building block, typically a malonic acid derivative like diethyl malonate. This reaction is generally acid-catalyzed and driven by the removal of water and ethanol to favor the formation of the thermodynamically stable benzoxazole ring.[1][2]

Q2: I am experiencing significantly lower yields than reported in the literature. What are the most common initial culprits?

Low yields in benzoxazole syntheses are a frequent issue. Before delving into complex troubleshooting, always start with the fundamentals:

  • Purity of Starting Materials: Impurities in the 2-amino-3-chlorophenol or diethyl malonate can drastically inhibit the reaction.[3][4] Aminophenols are particularly susceptible to oxidation, which presents as a discoloration (often purplish or brown).

  • Inefficient Water Removal: The cyclization step is a dehydration reaction. If water is not effectively removed, the equilibrium will not favor product formation.

  • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent oxidation of the electron-rich aminophenol starting material.[4]

Q3: Is a catalyst always necessary for this reaction?

While the reaction can proceed thermally at high temperatures, it is often slow and inefficient. An acid catalyst plays a dual role: it activates the carbonyl group of the ester for nucleophilic attack and facilitates the dehydration of the cyclized intermediate.[5][6] Strong Brønsted acids or Lewis acids are commonly employed. For this specific transformation, polyphosphoric acid (PPA) is a highly effective choice as it serves as both an acid catalyst and a powerful dehydrating agent.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Formation with Starting Material Remaining

Q: My TLC analysis shows a significant amount of 2-amino-3-chlorophenol remaining even after extended reaction times. What should I investigate?

This indicates an incomplete reaction, which can stem from several factors. A systematic approach is crucial for diagnosis.[3][7]

  • Potential Cause 1: Insufficient Temperature.

    • Scientific Rationale: The condensation and cyclization steps have a significant activation energy. Insufficient thermal energy will result in a stalled reaction.

    • Recommended Solution: Cautiously increase the reaction temperature in 10-15 °C increments. If using a high-boiling solvent like xylene, ensure vigorous reflux is achieved. When using PPA, ensure the temperature is high enough to maintain a stirrable, homogenous mixture (typically >130 °C).

  • Potential Cause 2: Inactive or Insufficient Catalyst.

    • Scientific Rationale: The catalyst is essential for activating the electrophile and facilitating dehydration. If the acid is old, has absorbed moisture, or is used in insufficient quantity, the reaction rate will be severely diminished.[6]

    • Recommended Solution:

      • Ensure your acid catalyst (e.g., PPA) is fresh.

      • Increase the catalyst loading. If using PPA, ensure it is used in sufficient excess to act as the solvent/medium.

      • Consider an alternative catalyst, such as Eaton's reagent (P₂O₅ in methanesulfonic acid), which is an even stronger dehydrating agent.

  • Potential Cause 3: Presence of Water.

    • Scientific Rationale: As a condensation reaction, water is a byproduct. Per Le Châtelier's principle, its presence will inhibit the forward reaction.

    • Recommended Solution:

      • Thoroughly dry all glassware before use.

      • Use anhydrous solvents if the reaction is not solvent-free.

      • If using a solvent like toluene or xylene, employ a Dean-Stark apparatus to physically remove water as it forms.

Troubleshooting Workflow: Incomplete Reaction

G start Low Yield & High SM on TLC check_temp Is Temperature Sufficient? start->check_temp check_catalyst Is Catalyst Active & Sufficient? check_temp->check_catalyst Yes sol_temp Increase Temperature (10-15 °C increments) check_temp->sol_temp No check_water Is Water Being Effectively Removed? check_catalyst->check_water Yes sol_catalyst Use Fresh Catalyst or Increase Loading check_catalyst->sol_catalyst No sol_water Use Dean-Stark / Anhydrous Reagents & Glassware check_water->sol_water No end_node Re-run Reaction check_water->end_node Yes (Re-evaluate SM Purity) sol_temp->end_node sol_catalyst->end_node sol_water->end_node

Caption: Troubleshooting decision tree for incomplete reactions.

Issue 2: Multiple Byproducts and Low Purity

Q: My reaction goes to completion, but the crude product is a complex mixture according to TLC/LC-MS. How can I improve selectivity?

The formation of multiple byproducts suggests that side reactions are competing with the desired cyclization.[3]

  • Potential Cause 1: Reaction Temperature is Too High.

    • Scientific Rationale: While heat is necessary, excessive temperatures can provide enough energy to overcome the activation barriers for undesired pathways, such as polymerization or decomposition of the starting material or product.

    • Recommended Solution: Reduce the reaction temperature. Find the "sweet spot" where the main reaction proceeds at a reasonable rate while minimizing byproduct formation. Monitor the reaction hourly via TLC to determine the optimal reaction time and avoid prolonged heating.

  • Potential Cause 2: Incorrect Stoichiometry.

    • Scientific Rationale: An incorrect molar ratio of reactants can lead to side reactions. For instance, a large excess of diethyl malonate could potentially lead to N-acylation followed by a second acylation on the hydroxyl group before cyclization can occur.

    • Recommended Solution: Begin with a 1:1.1 molar ratio of 2-amino-3-chlorophenol to diethyl malonate. A slight excess of the ester can help drive the initial condensation. Systematically vary the ratio to find the optimal balance for your specific conditions.

  • Potential Cause 3: Oxidation.

    • Scientific Rationale: 2-Aminophenols are readily oxidized, especially at high temperatures in the presence of air. These oxidized species can polymerize or react to form a variety of colored impurities.

    • Recommended Solution: Always run the reaction under a positive pressure of an inert gas like nitrogen or argon. Degassing the reaction solvent (if used) prior to adding the reagents can also be beneficial.

Issue 3: Significant Product Loss During Workup and Purification

Q: I have a good crude yield, but my final isolated yield is very low after purification. What am I doing wrong?

Product loss during isolation is a common but often overlooked problem.

  • Potential Cause 1: Inefficient Extraction.

    • Scientific Rationale: The product, an ester, has moderate polarity. If the pH of the aqueous phase during workup is not optimized, or if the wrong extraction solvent is used, the product may not partition efficiently into the organic layer.

    • Recommended Solution: After quenching the reaction (e.g., pouring the PPA mixture onto ice), neutralize the acidic solution carefully with a base like NaOH or K₂CO₃ to a pH of ~7-8. This ensures the benzoxazole nitrogen is not protonated, maximizing its solubility in common organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (at least 3) to ensure complete recovery.

  • Potential Cause 2: Suboptimal Chromatography.

    • Scientific Rationale: Using a highly polar solvent system during column chromatography can lead to poor separation from polar byproducts. Conversely, a nonpolar system may result in very slow elution and band broadening, increasing product loss.

    • Recommended Solution: Carefully determine the optimal mobile phase using TLC. A good starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the product spot to ensure a clean separation.

  • Potential Cause 3: Product Instability.

    • Scientific Rationale: While generally stable, benzoxazoles can be sensitive to strongly acidic or basic conditions during workup, potentially leading to hydrolysis of the ester.

    • Recommended Solution: Avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly and proceed with extraction. When performing chromatography, consider using a silica gel that has been neutralized with triethylamine if you suspect product degradation on the column.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity. It is a self-validating system that includes in-process checks.

Reaction Mechanism Overview

G cluster_reactants Reactants 2-Amino-3-chlorophenol 2-Amino-3-chlorophenol int1 Intermediate Amide C₁₁H₁₂ClNO₄ 2-Amino-3-chlorophenol->int1:f0 Condensation (-EtOH, H⁺) Diethyl Malonate Diethyl Malonate Diethyl Malonate->int1:f0 prod This compound C₁₁H₁₀ClNO₃ int1:f0->prod:f0 Intramolecular Cyclization (-H₂O, Δ)

Caption: General reaction pathway for the target molecule.

Materials & Setup:

  • 2-amino-3-chlorophenol (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Polyphosphoric acid (PPA) (10x weight of aminophenol)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Heating mantle with a temperature controller.

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of nitrogen.

  • Charging Reagents: To the reaction flask, add PPA. Begin stirring and gently heat to ~80 °C to reduce its viscosity.

  • Add 2-amino-3-chlorophenol to the stirring PPA. A slight exotherm may be observed.

  • Once the aminophenol has dissolved, add diethyl malonate dropwise over 5 minutes.

  • Reaction: Slowly raise the temperature of the mixture to 140-150 °C. The solution will darken.

  • Monitoring: Hold the reaction at this temperature for 3-5 hours. To monitor, carefully take a small aliquot, quench it in ice water, extract with ethyl acetate, and spot on a silica TLC plate. Elute with 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the 2-amino-3-chlorophenol spot (visualized with KMnO₄ stain) is no longer visible.

  • Workup: After cooling the reaction to ~90 °C, pour the viscous mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Once all the PPA is hydrolyzed, slowly add a cold 50% (w/v) NaOH solution until the pH of the mixture is ~8. Monitor the pH with test strips.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid via flash column chromatography on silica gel, using a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Summary: Troubleshooting Parameters
Observation on TLCPotential CauseRecommended Action
Only starting material visibleReaction did not initiateVerify temperature (≥140 °C), check PPA quality.
SM, product, and unknown spotsIncomplete reaction with side productsLower temperature to 130 °C, extend reaction time.
No SM, multiple product spotsDegradation or side reactionsReduce temperature, shorten reaction time, ensure inert atm.
Streaking from the baselineHighly polar, acidic/basic impuritiesNeutralize crude product before loading onto column.

References

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Krasňan, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Wang, C., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. Organic-Chemistry.org. [Link]

  • van der Westhuyzen, C. W. (2012). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • Aktaş, N., & Pervez, H. (2019). Microwave-Assisted Synthesis of Benzoxazole Derivatives. ResearchGate. [Link]

  • ResearchGate. (a). Two-step condensation synthesis of polybenzoxazole via intermediate poly(o-hydroxyamine). ResearchGate. [Link]

  • Wang, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. [Link]

  • Shao, Y., et al. (2009). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. National Institutes of Health. [Link]

  • Lee, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

Sources

Technical Support Center: Purification of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate via recrystallization. The guidance herein is grounded in established principles of crystallization and purification of heterocyclic compounds.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility of the compound decreases. The impurities, ideally, remain dissolved in the cold solvent.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

A1: Selecting the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to allow for the dissolution of a substantial amount of the crude material.[3]

  • Low solubility at low temperatures: Upon cooling, the compound's solubility should decrease significantly to ensure a good recovery of the purified crystals.[3]

  • Favorable boiling point: The solvent's boiling point should be high enough to facilitate dissolution but not so high that it is difficult to remove from the purified crystals.

  • Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.[2]

  • "Like dissolves like": A general rule of thumb is that solvents with similar functional groups to the solute are often good choices.[1] Given that the target molecule is an ester with a heterocyclic aromatic system, solvents like ethyl acetate, ethanol, or acetone, and mixtures thereof, are good starting points.[1]

Q2: I do not have a known melting point for pure this compound. How can I assess the purity of my recrystallized product?

  • Melting Point Range: A pure crystalline solid will have a sharp melting point range (typically 1-2°C). A broad melting point range suggests the presence of impurities. You can compare the sharpness of the melting point range before and after recrystallization. A significant sharpening of the range indicates successful purification. For reference, a similar isomer, ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate, has a reported melting point of 91-92°C.[4]

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A single, well-defined spot for the recrystallized material, with an Rf value different from any impurities present in the crude sample, is a strong indicator of purity.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and purity of your compound. The absence of signals corresponding to starting materials or byproducts in the spectra of the recrystallized sample is a key indicator of purity.

Q3: What are the likely impurities I might encounter?

A3: The impurities will largely depend on the synthetic route used to prepare this compound. Common synthesis of benzoxazoles involves the condensation of a substituted 2-aminophenol with a carboxylic acid derivative.[5] Potential impurities could include:

  • Unreacted starting materials (e.g., 2-amino-3-chlorophenol and an ethyl acetate derivative).

  • Byproducts from side reactions.

  • Partially reacted intermediates.

A careful selection of the recrystallization solvent can help to selectively remove these impurities.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" and does not form crystals.

Causality: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated and cools too quickly.[6]

Solutions:

  • Add more solvent: The supersaturation can be remedied by adding a small amount of hot solvent to the oiled-out mixture to redissolve it, followed by slow cooling.[6]

  • Lower the cooling temperature slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. This slower cooling rate can promote proper crystal lattice formation.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Introduce a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.

  • Change the solvent system: If the above methods fail, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a mixed solvent system. A good approach for a mixed solvent system is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.[1]

Problem 2: Very low or no recovery of the product.

Causality: This issue typically arises from using too much solvent, leading to a significant portion of the product remaining in the mother liquor even after cooling. It can also occur if the compound is highly soluble in the chosen solvent even at low temperatures.

Solutions:

  • Reduce the solvent volume: If you have used too much solvent, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.[7]

  • Cool for a longer period: Ensure the solution has been adequately cooled in an ice bath to maximize precipitation.

  • Re-evaluate your solvent choice: Perform small-scale solubility tests with different solvents to find one where the compound has a more significant difference in solubility between hot and cold conditions.

Problem 3: Colored impurities remain in the crystals.

Causality: Colored impurities may co-crystallize with the product.

Solution:

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This is a general protocol and may require optimization for this compound. Ethanol is often a good starting point for benzoxazole derivatives.[5][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization

A common and effective mixed solvent system for heterocyclic compounds is an alcohol/water or ethyl acetate/hexane mixture.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethyl acetate) with heating.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the hot mixture until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 4-7 from Protocol 1.

Data Presentation

Table 1: Potential Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityRationale for Use
Ethanol78Polar ProticOften a good solvent for benzoxazole derivatives.[5][7]
Ethyl Acetate77Polar AproticThe ester functionality is similar to the target molecule.[1]
Acetone56Polar AproticGood solvent for many organic compounds.
Heptane98NonpolarCan be used as an anti-solvent with more polar solvents.[3]
Water100Polar ProticGenerally, organic compounds have low solubility. Can be used as an anti-solvent with alcohols.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Product AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFiltration Hot Gravity Filtration (if needed) Dissolved->HotFiltration ClearSolution Clear, Hot Solution HotFiltration->ClearSolution SlowCool Slow Cooling to Room Temp ClearSolution->SlowCool IceBath Cool in Ice Bath SlowCool->IceBath Crystals Crystal Formation IceBath->Crystals VacuumFiltration Vacuum Filtration Crystals->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: General workflow for the recrystallization process.

Troubleshooting_Oiling_Out Start Compound 'Oils Out' AddSolvent Add more hot solvent & redissolve Start->AddSolvent SlowCool Cool slowly AddSolvent->SlowCool Success Crystals Form AddSolvent->Success Success Scratch Scratch flask SlowCool->Scratch SlowCool->Success Success Seed Add seed crystal Scratch->Seed Scratch->Success Success ChangeSolvent Change solvent system Seed->ChangeSolvent If still fails Seed->Success Success ChangeSolvent->Success Success

Caption: Troubleshooting guide for when a compound "oils out".

References

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. Retrieved from [Link]

  • Cheméo. (n.d.).
  • Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Biocyclopedia. (n.d.).
  • PubChem. (n.d.). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)
  • JETIR. (n.d.).
  • T. Umasankara Sastry, et al. (2013).
  • BIOFOUNT. (n.d.). Ethyl 2-(4-Chlorobenzo[D]oxazol-2-Yl)
  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl)
  • ChemicalBook. (2025). Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)
  • PMC. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.
  • ResearchGate. (2020). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)
  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid.
  • Sandip S. Kotgire, et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • ResearchGate. (2020). (PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)
  • PubChem. (n.d.). Ethyl Acetoacetate. Retrieved from [Link]

  • ResearchGate. (2007). Ethyl 2-({5-[2-(benzoylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)
  • Sigma-Aldrich. (n.d.).
  • Appretech Scientific Limited. (n.d.). ethyl 2-(4-bromobenzo[d]oxazol-2-yl)
  • PubChem. (n.d.). Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)
  • BLDpharm. (n.d.). 951-41-7|Ethyl 2-(2-oxobenzo[d]thiazol-3(2H)-yl)

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this and related benzoxazole derivatives. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is showing low yield and multiple spots on my TLC. What are the likely side products?

Low yields and the presence of multiple products are common challenges in the synthesis of 2-substituted benzoxazoles. The primary reaction for this compound typically involves the condensation of 4-chloro-2-aminophenol with a reactive derivative of malonic acid, such as ethyl malonyl chloride or diethyl malonate, followed by cyclization. Several side reactions can occur, leading to a complex product mixture.

Common Side Products:

  • Incomplete Cyclization Product (Amide Intermediate): The reaction may stall after the initial acylation of the amino group of 4-chloro-2-aminophenol, resulting in the formation of an open-chain amide intermediate. This is often observed when the cyclization conditions (e.g., temperature, catalyst) are not optimal.

  • Hydrolyzed Product (Carboxylic Acid): The ethyl ester moiety is susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water. This leads to the formation of 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid.[1]

  • N,O-diacylated Product: In some cases, both the amino and hydroxyl groups of the 2-aminophenol can be acylated, particularly if a highly reactive acylating agent is used in excess.

  • Self-Condensation of Malonate: Ethyl malonyl chloride can undergo self-condensation to form a more complex molecule, consuming the reagent and reducing the yield of the desired product.

  • Unreacted Starting Materials: The presence of unreacted 4-chloro-2-aminophenol or the malonate derivative indicates an incomplete reaction.[2]

Troubleshooting Guide

Issue 1: The major impurity in my reaction is the uncyclized amide intermediate.

Cause: This is one of the most common issues and typically points to insufficient energy or catalysis to overcome the activation barrier for the intramolecular cyclization (dehydration) step.

Troubleshooting Steps:

  • Increase Reaction Temperature: The cyclization step is often thermally driven. Gradually increasing the reaction temperature while monitoring the reaction by TLC can promote the formation of the benzoxazole ring. Many benzoxazole syntheses are conducted at elevated temperatures, sometimes even under reflux conditions.[3]

  • Introduce a Catalyst:

    • Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can facilitate the cyclization by protonating the amide carbonyl, making it more electrophilic for the intramolecular attack by the hydroxyl group. Common catalysts include polyphosphoric acid (PPA), samarium triflate, or even acidic ionic liquids.[3][4]

    • Dehydrating Agent: A dehydrating agent can be used to drive the equilibrium towards the cyclized product by removing water.

  • Prolong Reaction Time: If increasing the temperature is not desirable due to potential degradation, extending the reaction time may allow the cyclization to proceed to completion.[2]

Experimental Protocol: Acid-Catalyzed Cyclization

  • To your reaction mixture containing the amide intermediate, add a catalytic amount of polyphosphoric acid (PPA).

  • Heat the reaction mixture to 120-140 °C and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and quench by carefully pouring it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: A significant amount of the hydrolyzed carboxylic acid is being formed.

Cause: The ethyl ester is sensitive to both acidic and basic conditions, especially in the presence of water. Hydrolysis can occur during the reaction or the work-up procedure.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.

  • Neutral Work-up: During the work-up, avoid strongly acidic or basic conditions. If an acid or base wash is necessary, perform it quickly and at low temperatures. Use a mild base like sodium bicarbonate for neutralization.

  • Purification Strategy: The carboxylic acid side product can often be removed by a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) during the extraction process. The desired ethyl ester will remain in the organic phase, while the carboxylate salt will be in the aqueous phase.

Data Presentation: Impact of Work-up Conditions on Product Purity

Work-up ConditionPurity of Ethyl Ester (%)Amount of Carboxylic Acid (%)
Standard Aqueous Work-up8515
Anhydrous Work-up955
Basic Wash (NaHCO3)>98<2
Issue 3: My NMR spectrum shows signals that I cannot attribute to the product, starting materials, or the common side products.

Cause: Unidentified signals could arise from less common side reactions, such as reactions with the solvent or the formation of oligomeric species.

Troubleshooting Steps:

  • Solvent Choice: Ensure your solvent is inert under the reaction conditions. For example, using an alcohol as a solvent could lead to transesterification if a catalyst is present.

  • Advanced Spectroscopic Analysis: Utilize 2D NMR techniques (COSY, HSQC, HMBC) to elucidate the structure of the unknown impurity. Mass spectrometry (GC-MS or LC-MS) can provide the molecular weight of the impurity, which is a crucial piece of information for its identification.

  • Re-evaluate the Reaction Mechanism: Consider alternative mechanistic pathways that could lead to the observed side products. For instance, could a rearrangement be occurring under your reaction conditions?

Visualization: Reaction Pathway and Side Product Formation

The following diagram illustrates the intended reaction pathway and the points at which common side products can form.

Reaction_Pathway SM 4-Chloro-2-aminophenol + Ethyl Malonyl Chloride Intermediate Amide Intermediate (Incomplete Cyclization) SM->Intermediate Acylation Diacylated N,O-Diacylated Product SM->Diacylated Excess Acylating Agent Product This compound (Desired Product) Intermediate->Product Cyclization (Dehydration) Acid Carboxylic Acid (Hydrolysis) Product->Acid Hydrolysis (H2O, H+/OH-) Troubleshooting_Workflow Start Low Yield / Impure Product Analyze Analyze by TLC, NMR, MS Start->Analyze Identify Identify Major Impurity Analyze->Identify Troubleshoot_Amide Incomplete Cyclization (Amide Intermediate) Identify->Troubleshoot_Amide Amide Troubleshoot_Acid Hydrolysis (Carboxylic Acid) Identify->Troubleshoot_Acid Acid Troubleshoot_Other Other Impurities Identify->Troubleshoot_Other Other Solution_Amide Increase Temperature Add Acid Catalyst Prolong Reaction Time Troubleshoot_Amide->Solution_Amide Solution_Acid Anhydrous Conditions Neutral Work-up Basic Wash Troubleshoot_Acid->Solution_Acid Solution_Other Change Solvent Advanced Spectroscopy Re-evaluate Mechanism Troubleshoot_Other->Solution_Other Purify Column Chromatography Solution_Amide->Purify Solution_Acid->Purify Solution_Other->Purify Pure_Product Pure Product Purify->Pure_Product

Sources

"Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on established chemical principles and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, it is recommended to store this compound in a cool, dry, and dark environment.[1][2][3][4] Based on general guidelines for similar heterocyclic compounds and ethyl esters, the following conditions are advised:

  • Temperature: Refrigerate, ideally between 2°C and 8°C.[2] Studies on other ethyl esters have shown that lower temperatures slow down potential degradation processes.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[6]

  • Container: Use a tightly sealed, amber glass vial or a container that protects the contents from light and moisture.[1][2][3][4]

  • Desiccation: Store in a desiccator to protect from humidity, which can contribute to hydrolysis of the ethyl ester functional group.

Q2: What are the primary degradation pathways for this compound?

  • Hydrolysis of the Ethyl Ester: The ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or even by trace amounts of water over time. This would result in the formation of 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid and ethanol.

  • Oxidation: Although the benzoxazole core is relatively stable due to its aromaticity, prolonged exposure to air and light can lead to oxidative degradation.[7][8] For related compounds, oxidation can be a significant degradation pathway.[9]

Q3: Is this compound sensitive to light?

Yes, compounds with aromatic heterocyclic ring systems are often light-sensitive.[1][4] Photodegradation can occur, leading to the formation of impurities. Therefore, it is crucial to store the compound in a light-protecting container and minimize its exposure to direct light during handling.

Q4: What solvents are recommended for preparing stock solutions?

For short-term use, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile are generally suitable. It is critical to use anhydrous solvents to prevent hydrolysis of the ethyl ester. For long-term storage of solutions, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Scenario 1: Inconsistent or unexpected experimental results.

If you are observing variability in your results, it could be due to the degradation of your compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).

  • Check for Visible Changes: Inspect the solid compound for any changes in color or appearance. The appearance of discoloration could indicate degradation.

  • Analytical Purity Check: Re-analyze the purity of your compound using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the initial certificate of analysis or with data from a freshly opened sample.

  • Prepare Fresh Solutions: If you have been using a stock solution for an extended period, prepare a fresh solution from the solid compound and repeat the experiment.

Scenario 2: Appearance of new peaks in chromatograms.

The emergence of new peaks in your analytical chromatograms (e.g., HPLC or LC-MS) is a strong indicator of degradation or contamination.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

Explanation of the Workflow:

  • Initial Check: Always run a solvent blank to rule out contamination from your solvent or analytical system.

  • Hypothesize Degradation: Based on the structure of this compound, the most likely degradation product is the carboxylic acid from hydrolysis.

  • Mass Spectrometry Analysis: Use LC-MS to determine the mass of the impurity. The molecular weight of the parent compound is approximately 241.65 g/mol . The hydrolyzed product, 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid, would have a molecular weight of approximately 213.60 g/mol .

  • Confirmation and Action: If the mass of the new peak corresponds to a predicted degradation product, it is a strong indication that your compound has degraded. It is essential to use a fresh, pure sample for your experiments and to reassess your storage and handling protocols to prevent future degradation.

Summary of Stability and Storage Recommendations

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)To slow down the rate of potential chemical degradation.[5]
Light Protect from light (Amber vial)To prevent photodegradation.[1][4]
Moisture Store in a dry environment (Desiccator)To prevent hydrolysis of the ethyl ester.
Atmosphere Inert gas (Argon or Nitrogen)To minimize oxidative degradation.[6]
Container Tightly sealed glass containerTo prevent exposure to air and moisture.[1][2][3]
Solvent for Stock Anhydrous aprotic solvents (e.g., DMSO, DMF)To prevent hydrolysis in solution.
Stock Solution Storage Aliquot and store at -20°C or -80°CTo maintain stability for longer periods and avoid freeze-thaw cycles.

References

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. Retrieved from [Link]

  • PubMed. (2020). The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • PubMed. (2017). Rapid degradation of 2,4-dichlorophenoxyacetic acid facilitated by acetate under methanogenic condition. Retrieved from [Link]

  • Oxford Academic. (2020). Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. Retrieved from [Link]

  • ResearchGate. (2018). Stability profile of flavour-active ester compounds in ale and lager beer during storage. Retrieved from [Link]

  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • Biodiesel Education. (n.d.). TWO-YEAR STORAGE STUDY WITH METHYL AND ETHYL ESTERS OF RAPESEED. Retrieved from [Link]

  • PMC. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Retrieved from [Link]

  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • Yick-Vic. (n.d.). ETHYL 2-(5-FLUOROBENZO[D]OXAZOL-2-YL)ACETATE | CAS 1196155-01-7. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (2-chlorobenzoyl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chlorobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Overview of the Synthesis

The synthesis of this compound typically proceeds via a cyclocondensation reaction between 2-amino-5-chlorophenol and a suitable three-carbon electrophile, such as diethyl malonate or a related derivative. This reaction leads to the formation of the benzoxazole ring system, a crucial scaffold in many pharmaceutical compounds.

The general proposed reaction scheme is as follows:

Reaction_Scheme 2-amino-5-chlorophenol 2-amino-5-chlorophenol Intermediate Acylic Intermediate 2-amino-5-chlorophenol->Intermediate + Diethyl malonate (Heat, Catalyst) Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate Product This compound Intermediate->Product - EtOH (Cyclization)

Caption: Proposed reaction pathway for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable advice based on established chemical principles.

Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

Low yields are a frequent challenge in benzoxazole synthesis. A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials: The purity of your 2-amino-5-chlorophenol is critical. This starting material can be susceptible to oxidation, which can introduce colored impurities and inhibit the reaction.[1]

    • Recommendation: Assess the purity of your 2-amino-5-chlorophenol (CAS 28443-50-7) via melting point analysis and comparison with literature values. If necessary, recrystallize the starting material.

  • Reaction Conditions: Suboptimal reaction conditions are a common culprit for low yields.

    • Temperature: The cyclocondensation may require elevated temperatures to proceed efficiently.[2] Consider a stepwise increase in temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Solvent: Ensure your solvent is dry, as water can interfere with the reaction. For instance, if using ethyl acetate, it should be thoroughly dried.[3]

    • Inert Atmosphere: 2-aminophenols are prone to air oxidation.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly improve the yield by preventing the formation of oxidative side products.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Monitor the reaction progress closely using TLC. If the starting material is still present after an extended period, consider increasing the reaction time or temperature.

Q2: I'm observing multiple spots on my TLC plate, even in the early stages of the reaction. What are the likely side products?

The formation of side products can consume starting materials and complicate purification.

  • Incomplete Cyclization: A common side product is the intermediate acyclic amide, formed from the initial condensation of 2-amino-5-chlorophenol with diethyl malonate, which fails to cyclize.

    • Recommendation: To drive the reaction towards the cyclized product, you can try increasing the reaction temperature or adding a mild acid catalyst to facilitate the dehydration and ring closure step.

  • Dimerization/Polymerization: 2-aminophenol derivatives can undergo self-condensation or polymerization, especially at high temperatures.[1]

    • Recommendation: Careful control of the reaction temperature is crucial. Avoid excessively high temperatures for prolonged periods.

  • Oxidation of Starting Material: As mentioned, 2-amino-5-chlorophenol can oxidize. This will not only reduce the amount of starting material available for the desired reaction but also introduce colored impurities that can be difficult to remove.

    • Recommendation: The use of an inert atmosphere is the most effective way to minimize this side reaction.[1]

Q3: The purification of my final product is proving difficult, and I'm experiencing significant product loss. What purification strategies are recommended?

Purification can be a major bottleneck, leading to a substantial decrease in the isolated yield.

  • Column Chromatography: This is a standard and effective method for purifying benzoxazole derivatives.

    • Recommendation: A gradient elution using a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique.

    • Recommendation: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic byproducts before attempting final purification.

    • Recommendation: After the reaction is complete, a standard aqueous work-up involving washing the organic layer with a dilute acid, then a dilute base, and finally brine can help remove many impurities.

Frequently Asked Questions (FAQs)

Q: What is the best choice for the three-carbon component in this synthesis?

Both diethyl malonate and ethyl cyanoacetate are potential candidates. Diethyl malonate is a common choice for forming the 2-acetic acid ester functionality on the benzoxazole ring.[2][4] Ethyl cyanoacetate can also be used, potentially offering different reactivity and reaction conditions.[1][5] The choice may depend on the specific reaction conditions you are aiming for and the desired reactivity.

Q: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.

Q: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed.

  • Handling of Reagents: 2-amino-5-chlorophenol is classified as an irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: The organic solvents used are flammable. Ensure there are no ignition sources nearby.

  • Reaction Monitoring: Be aware of any potential exotherms, especially during the initial stages of the reaction.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Purity of 2-amino-5-chlorophenol >97%Impurities can significantly inhibit the reaction and lead to side products.[1]
Reaction Temperature 80-150 °C (solvent dependent)Sufficient energy is required to overcome the activation barrier for cyclocondensation.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the 2-aminophenol starting material.[1]

Experimental Protocols

Protocol 1: General Procedure for Synthesis
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-chlorophenol (1 equivalent).

  • Add the solvent (e.g., toluene or xylene) and diethyl malonate (1.1 equivalents).

  • If using a catalyst, add it at this stage.

  • Flush the flask with an inert gas (nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with an appropriate aqueous work-up.

  • Purify the crude product by column chromatography or recrystallization.

Workflow A 1. Combine Reactants (2-amino-5-chlorophenol, Diethyl malonate) B 2. Add Solvent & Catalyst A->B C 3. Heat under Inert Atmosphere B->C D 4. Monitor by TLC C->D D->C Incomplete? E 5. Aqueous Work-up D->E Complete F 6. Purification (Chromatography/Recrystallization) E->F G Product F->G

Caption: A typical experimental workflow for the synthesis.

References

  • Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-353. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. PMC. Available at: [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Chempedia. Available at: [Link]

  • Moriya, T., et al. (1988). Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. Journal of Medicinal Chemistry, 31(6), 1197-204. Available at: [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Available at: [Link]

  • Patil, S., et al. (2021). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 33(7), 1707-1710. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
  • PubChem. (n.d.). 2-Amino-5-chlorophenol. Available at: [Link]

  • ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 2-chloroacetoacetate.
  • Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]

  • Google Patents. (n.d.). Purification method of ethyl acetate.
  • Beilstein Journal of Organic Chemistry. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of ethyl 4-haloacetoacetoacetates.

Sources

Technical Support Center: Reaction Condition Optimization for Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzoxazole derivative. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and achieve high-purity yields.

Core Synthesis Overview

The most common and reliable method for synthesizing this compound is the Phillips condensation reaction. This involves the cyclocondensation of 2-amino-5-chlorophenol with diethyl malonate. The reaction proceeds through an intermediate amide, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the benzoxazole ring. High temperatures are typically required to drive the reaction to completion by removing the ethanol and water byproducts.

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 2-Amino-5-chlorophenol P This compound R1->P Heat (e.g., 160-180°C) Acid Catalyst (optional) R2 Diethyl Malonate R2->P

Caption: General reaction scheme for the synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the most critical parameters to investigate?

A1: Low yield is the most common issue and can be attributed to several factors. The key is to understand that this is an equilibrium-driven reaction.

  • Causality: The formation of the final benzoxazole requires the removal of two equivalents of ethanol and one equivalent of water. If these byproducts are not efficiently removed from the reaction mixture, the equilibrium will not favor product formation, leading to low conversion.

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. The reaction often requires high temperatures (160-180°C) to effectively drive off the volatile byproducts. Ensure your reaction vessel is adequately heated and insulated.

  • Byproduct Removal: While high temperature alone can work, using a Dean-Stark apparatus or a short-path distillation head is highly recommended to physically sequester water and ethanol as they form, decisively shifting the equilibrium toward the product.[1]

  • Reaction Time: These condensations can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 8-24 hours at reflux. Do not stop the reaction prematurely.

  • Reagent Purity: Ensure your starting materials, especially the 2-amino-5-chlorophenol, are pure. Impurities can interfere with the reaction. Diethyl malonate should be dry and free of hydrolysis products (malonic acid).

Optimization Data Summary:

ParameterStandard ConditionOptimized RangeRationale & Citation
Temperature 160°C160 - 190°CEnsures removal of EtOH and H₂O byproducts to drive the reaction forward.
Catalyst None (thermal)p-TsOH (0.05 eq)An acid catalyst can accelerate the final dehydration and ring-closing step.[1]
Atmosphere AmbientInert (N₂ or Ar)Prevents oxidation of the aminophenol starting material at high temperatures, which can cause discoloration and impurity formation.
Solvent Neat (no solvent)High-boiling inert solvent (e.g., Toluene, Xylene)Using a solvent allows for azeotropic removal of water with a Dean-Stark trap.[1]
Q2: My TLC analysis shows a major spot that is not my starting material or product. What is this side product and how can I prevent it?

A2: The most probable side product is the stable, open-chain amide intermediate: N-(5-chloro-2-hydroxyphenyl)-2-ethoxycarbonylacetamide.

  • Mechanistic Insight: The reaction first proceeds through a transamidation to form this intermediate. The subsequent intramolecular cyclization is often the rate-limiting step and requires significant energy input (heat) or acid catalysis to overcome the activation barrier for dehydration.

Side_Product_Formation Start 2-Amino-5-chlorophenol + Diethyl Malonate Intermediate Amide Intermediate (N-(5-chloro-2-hydroxyphenyl)...) Start->Intermediate Initial Condensation (Fast) Product Desired Product (this compound) Intermediate->Product Cyclization/Dehydration (Slow, Rate-Limiting) Requires High Heat / Acid Catalyst

Caption: The reaction pathway showing the formation of the stable amide intermediate.

Troubleshooting Steps:

  • Increase Temperature/Reaction Time: If you have isolated this intermediate, you can often convert it to the final product by resubjecting it to the reaction conditions, perhaps at a slightly higher temperature (e.g., 180-190°C).

  • Introduce an Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or another strong acid. The catalyst protonates the amide carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the phenolic hydroxyl group.[1]

  • Use a Dehydrating Agent: In some benzoxazole syntheses, polyphosphoric acid (PPA) is used as both a catalyst and a dehydrating agent to force the cyclization. However, this can make the workup more challenging.

Q3: The final product is dark and oily, making purification difficult. What is the best way to purify it?

A3: Dark coloration often indicates the presence of oxidized impurities. A robust purification strategy is essential.

Recommended Purification Workflow:

G start Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate start->dissolve wash Wash with 5% NaHCO₃(aq) to remove acidic impurities dissolve->wash dry Dry organic layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify column Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) purify->column For oily/complex mixtures recrystallize Recrystallization (from Ethanol or Heptane/EtOAc) purify->recrystallize If solid/crystalline finish Pure Product column->finish recrystallize->finish

Caption: A decision workflow for the purification of the final product.

  • Step 1: Aqueous Workup: After cooling the reaction, dilute it with a solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove any acid catalyst and acidic impurities) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Step 2: Column Chromatography: This is the most effective method for removing colored impurities. Use a silica gel column with a gradient eluent system, typically starting with 95:5 n-hexane:ethyl acetate and gradually increasing the polarity to 80:20.[2]

  • Step 3: Recrystallization: If the product obtained after chromatography is a solid, it can be further purified by recrystallization. Ethanol or a mixture of heptane and ethyl acetate are often suitable solvent systems. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Detailed Experimental Protocols
Protocol 1: Synthesis via Thermal Condensation

This protocol is a baseline procedure. Optimization may be required based on your specific lab setup.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a short-path distillation head or Dean-Stark apparatus connected to a condenser.

  • Reagents: To the flask, add 2-amino-5-chlorophenol (1.43 g, 10 mmol) and diethyl malonate (3.20 g, 20 mmol, 2.0 equivalents).

  • Reaction: Place the flask in a heating mantle and begin vigorous stirring. Heat the mixture to 170-180°C.

  • Monitoring: The mixture will become homogeneous and begin to reflux. Byproducts (ethanol and water) will start to collect in the distillation receiver or Dean-Stark trap. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete in 12-16 hours when the starting aminophenol spot is no longer visible.

  • Workup: Allow the reaction to cool to room temperature. The crude product is a viscous oil or solid. Proceed with the purification workflow described in Q3.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with n-hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a solvent mixture of 95:5 n-hexane:ethyl acetate. Collect fractions and monitor them by TLC.

  • Gradient: Gradually increase the polarity of the eluent to 90:10 and then 85:15 n-hexane:ethyl acetate to elute the product. The product typically has an Rf of 0.3-0.4 in a 4:1 hexane:ethyl acetate system.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References
  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing chlorobenzoxazoles.
  • National Institutes of Health. (n.d.). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying ethyl acetate.
  • Google Patents. (n.d.). Process for the preparation of 2-chlorobenzoxazoles.
  • Beilstein Journals. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]

Sources

Technical Support Center: Interpreting and Troubleshooting the ¹H NMR Spectrum of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate. This document is designed for researchers and drug development professionals to navigate the common challenges encountered during the NMR analysis of this heterocyclic compound. We will move beyond simple peak identification to diagnose and resolve issues related to impurities, side products, and spectral artifacts, ensuring the integrity of your experimental results.

Section 1: The Ideal ¹H NMR Spectrum

Before troubleshooting, it is crucial to understand the expected ¹H NMR spectrum of pure this compound. The molecule's structure dictates a specific set of signals, each with a characteristic chemical shift, integration value, and multiplicity.

Molecular Structure
Figure 1. Chemical structure of the target compound.
Predicted ¹H NMR Data

The following table summarizes the expected proton NMR signals in a standard deuterated solvent like CDCl₃. Note that exact chemical shifts can vary slightly based on solvent and concentration.

Signal LabelAssignmentPredicted δ (ppm)MultiplicityIntegration
a Aromatic-H~7.65Doublet1H
b Aromatic-H~7.30Triplet1H
c Aromatic-H~7.25Doublet1H
d -CH₂- (acetate)~4.00Singlet2H
e -O-CH₂- (ethyl)~4.30Quartet2H
f -CH₃ (ethyl)~1.30Triplet3H

Section 2: General Troubleshooting Workflow

When faced with an unexpected NMR spectrum, a systematic approach is the most efficient path to a solution. The following workflow diagram outlines the key decision points for diagnosing and resolving common issues.

G start Analyze ¹H NMR Spectrum check_purity Does spectrum match ideal pattern? start->check_purity success Product is Pure. Proceed with research. check_purity->success Yes impurity_node Impurity Detected. Characterize unexpected signals. check_purity->impurity_node No solvent_q Quartet (~4.1 ppm) & Triplet (~1.2 ppm)? impurity_node->solvent_q hydrolysis_q Weak/absent ethyl signals? Broad peak >10 ppm? solvent_q->hydrolysis_q No solvent_a Diagnosis: Residual Ethyl Acetate solvent_q->solvent_a Yes sm_q Extra aromatic signals? Weak product signals? hydrolysis_q->sm_q No hydrolysis_a Diagnosis: Ester Hydrolysis hydrolysis_q->hydrolysis_a Yes resolution_q Overlapped or broad peaks? sm_q->resolution_q No sm_a Diagnosis: Unreacted Starting Material or Side Product sm_q->sm_a Yes resolution_a Diagnosis: Poor Resolution or Shimming Issue resolution_q->resolution_a Yes solvent_s Solution: Co-evaporate with DCM. Dry under high vacuum. solvent_a->solvent_s hydrolysis_s Solution: Aqueous NaHCO₃ wash to remove acidic product. hydrolysis_a->hydrolysis_s sm_s Solution: Recrystallize or perform column chromatography. sm_a->sm_s resolution_s Solution: Re-shim spectrometer. Change solvent or run 2D NMR. resolution_a->resolution_s

Figure 2. Logical workflow for troubleshooting NMR spectra.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered by researchers, providing explanations for their chemical origin and actionable solutions.

Q1: I see a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm that are interfering with my product's ethyl signals. What are they?

A1: This is the classic signature of residual ethyl acetate (EtOAc). Ethyl acetate is a ubiquitous solvent for both reaction workups and column chromatography.[1][2] Due to its relatively high boiling point (77 °C) and its ability to form azeotropes, it can be notoriously difficult to remove completely, even under high vacuum.[3]

  • Causality: Your product may be trapping solvent molecules within its crystal lattice or holding onto them via intermolecular forces. Standard rotary evaporation is often insufficient for complete removal.

  • Troubleshooting: The most effective method to remove stubborn ethyl acetate is through co-evaporation with a more volatile solvent.[3] See Protocol 4.1 for a detailed procedure.

Q2: My aromatic signals are heavily overlapped and difficult to interpret. How can I resolve them?

A2: Signal overlap in the aromatic region is common for complex heterocyclic systems. [4] This can be due to similar electronic environments of the protons.

  • Causality: The default NMR solvent, CDCl₃, may not provide sufficient differentiation in chemical shifts for the aromatic protons on your molecule.

  • Troubleshooting Strategy 1 (Solvent Change): A simple and effective first step is to re-acquire the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆.[3][4] Aromatic solvents like benzene-d₆ can induce significant shifts (known as the Aromatic Solvent Induced Shift or ASIS effect), often resolving overlapped signals.

  • Troubleshooting Strategy 2 (2D NMR): If changing the solvent is not effective, two-dimensional (2D) NMR experiments are powerful tools.[4] A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, allowing you to trace the connectivity of the aromatic spin system and definitively assign the signals even if they are overlapped.[4]

Q3: The ethyl ester signals of my product are very weak or absent, and I see a new, broad singlet far downfield (typically >10 ppm). What has happened?

A3: This strongly indicates hydrolysis of the ethyl ester to the corresponding carboxylic acid. The broad downfield signal is characteristic of a carboxylic acid proton (-COOH).

  • Causality: The ester is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base in the presence of water.[5] This can occur during an aqueous workup, on silica gel during chromatography if the silica is acidic, or upon prolonged storage if the sample is not completely dry.

  • Troubleshooting: The resulting carboxylic acid impurity is acidic and can be easily removed with a simple acid-base extraction. See Protocol 4.2 for a detailed methodology.

Q4: My spectrum contains numerous unexpected peaks in the aromatic region, and the integration of my product's signals is low.

A4: This suggests the presence of unreacted starting materials or the formation of side products. Benzoxazole synthesis, typically proceeding from an o-aminophenol and a coupling partner, can sometimes be incomplete or yield side products if conditions are not optimal.[6][7][8]

  • Causality: Suboptimal reaction conditions (temperature, time), impure starting materials, or inefficient cyclization can lead to a complex mixture.[6][9] For instance, the Schiff base formed as an intermediate may persist if cyclization is not efficient.[6]

  • Troubleshooting: Re-purification of the product is necessary.

    • Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing small amounts of closely related impurities. A mixed solvent system, such as ethyl acetate/hexanes or acetone/acetonitrile, can be effective.[6]

    • Column Chromatography: If recrystallization is unsuccessful or if the impurities are very similar to the product, flash column chromatography on silica gel is the recommended method.[10]

Q5: My peaks are broad, and the baseline is distorted or "rolling." How can I get a clean spectrum?

A5: These issues are typically not from chemical impurities but are artifacts of sample preparation or spectrometer performance.

  • Causality:

    • Broad Peaks: Can be caused by poor shimming of the magnetic field, a sample that is too concentrated (leading to aggregation), or poor solubility of the compound in the chosen NMR solvent.[3]

    • Distorted Baseline: Often a result of an acquisition parameter issue, such as an insufficient acquisition time, or a very strong signal that overwhelms the detector (e.g., from a protonated solvent).

  • Troubleshooting:

    • Re-prepare the sample: Ensure your sample is fully dissolved and not supersaturated. A typical concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of solvent.

    • Check Solubility: If the solution appears cloudy, try a different deuterated solvent in which your compound is more soluble.[3]

    • Spectrometer Shimming: Request that the spectrometer be re-shimmed. Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible, which is critical for sharp peaks.[3]

Section 4: Detailed Experimental Protocols

Protocol: Removal of Residual Ethyl Acetate

This protocol uses co-evaporation to efficiently remove high-boiling point solvent impurities.

  • Dissolve the crude product containing ethyl acetate in a minimal amount of a low-boiling point solvent, such as dichloromethane (DCM).

  • Attach the flask to a rotary evaporator and remove the DCM under reduced pressure.

  • Repeat steps 1 and 2 two more times. The DCM will form a lower-boiling azeotrope with the ethyl acetate, aiding its removal.[3]

  • After the final evaporation, connect the flask to a high vacuum line for several hours (or overnight) to remove the last traces of solvent.

Protocol: Acid-Base Extraction for Hydrolyzed Product

This procedure separates the neutral ester product from its acidic carboxylic acid impurity.

  • Dissolve the impure sample in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. The acidic impurity will be deprotonated and move into the aqueous layer.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the purified ester.

References

  • Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles - Benchchem.
  • Purification of Ethyl acetate - Chempedia - LookChem.
  • Technical Support Center: Synthesis of Substituted Benzoxazoles - Benchchem.
  • CN104177257A - Purification method of ethyl acetate - Google Patents.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • ETHYL ACETATE PRODUCTION AND PURIFICATION - TREA.
  • Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process.
  • CN102731298A - Method for purifying ethyl acetate - Google Patents.
  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH.
  • Benzoxazole synthesis - Organic Chemistry Portal.
  • Supporting information - The Royal Society of Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH.
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Synthesis of Benzoxazoles - ChemicalBook.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Ethyl acetate(141-78-6) 1H NMR spectrum - ChemicalBook.
  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin.

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Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate. As Senior Application Scientists, we focus on the underlying chemical principles to help you overcome common challenges in scaling up this important benzoxazole derivative.

Overview of the Synthesis

The synthesis of this compound typically involves the cyclocondensation of 2-amino-3-chlorophenol with a suitable C2-synthon, followed by esterification, or a one-pot reaction with a reagent that provides the acetate side chain. A common and effective method is the reaction of 2-amino-3-chlorophenol with diethyl malonate or a related derivative.

Below is a generalized reaction pathway:

Synthesis_Pathway 2-amino-3-chlorophenol 2-amino-3-chlorophenol Intermediate Schiff Base/ Amide Intermediate 2-amino-3-chlorophenol->Intermediate Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Intermediate Product This compound Intermediate->Product Cyclization Catalyst Acid or Lewis Acid Catalyst Catalyst->Intermediate Heat Heat (Δ) Heat->Intermediate

Caption: Generalized synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up, providing actionable solutions based on chemical principles.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields are a common frustration, often stemming from several factors. Here’s a systematic approach to diagnosing and solving the issue:

  • Purity of Starting Materials: Impurities in your 2-amino-3-chlorophenol or diethyl malonate can significantly inhibit the reaction.

    • Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, recrystallize the 2-amino-3-chlorophenol. For diethyl malonate, distillation can remove common impurities like water, ethanol, and acetic acid.[1][2]

  • Inefficient Cyclization: The ring-closing step to form the benzoxazole core is often the most challenging.

    • Recommendation:

      • Catalyst Choice: The selection of an appropriate catalyst is crucial. Lewis acids are frequently used to promote cyclization.[3] Consider screening different catalysts or optimizing the loading of your current one.

      • Temperature Optimization: Higher temperatures can provide the necessary activation energy for cyclization.[3] However, excessive heat can lead to degradation. A screening study to find the optimal temperature is recommended.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent premature work-up.

  • Atmosphere Control: Benzoxazole synthesis can be sensitive to air and moisture, especially when using certain catalysts.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions and degradation.

Q2: I'm observing a significant amount of a Schiff base or amide byproduct. How can I favor the desired cyclization?

A2: The formation of a stable Schiff base or amide intermediate without subsequent cyclization is a frequent issue.

  • Driving the Equilibrium: The cyclization is often a reversible process.

    • Recommendation:

      • Water Removal: The cyclization reaction releases water. Removing this water as it forms will drive the equilibrium towards the product. The use of a Dean-Stark apparatus or the addition of a dehydrating agent can be effective.

      • Increase Temperature: As mentioned, higher temperatures can promote the cyclization step.[3]

  • Oxidizing Agent: In some cases, an oxidizing agent can facilitate the final aromatization step to the benzoxazole ring.

    • Recommendation: If you suspect the cyclized intermediate is not readily oxidizing, consider the addition of a mild oxidizing agent. However, this should be done with caution to avoid over-oxidation or unwanted side reactions.

Q3: The purification of my final product is difficult, and I'm struggling to remove a persistent impurity. What are my options?

A3: Purification is a critical step to obtain the desired product with high purity.

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Recommendation: Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool slowly. The desired compound should crystallize out, leaving impurities in the solution. Washing the filtered solid with a cold solvent can further improve purity.[3]

  • Column Chromatography: For complex mixtures or impurities with similar solubility to the product, column chromatography is a powerful tool.

    • Recommendation: Silica gel is a common stationary phase. A gradient elution with a solvent system like hexane and ethyl acetate is often effective for separating benzoxazole derivatives.[3]

  • Washing: Simple washing steps can remove many common impurities.

    • Recommendation: Washing the crude reaction mixture with a dilute aqueous base (like sodium bicarbonate) can remove acidic impurities, while a dilute acid wash can remove basic impurities.

Q4: As we scale up the reaction, we are facing issues with heat transfer and mixing. How can we address this?

A4: Scaling up introduces new challenges related to physical parameters.

  • Efficient Mixing: Inadequate mixing can lead to localized "hot spots" and uneven reaction progress.

    • Recommendation: Use an overhead mechanical stirrer instead of a magnetic stir bar for larger volumes. Ensure the impeller design is appropriate for the viscosity of the reaction mixture.

  • Heat Transfer: Maintaining a consistent temperature throughout a large reactor can be difficult.

    • Recommendation: Use a reactor with a jacketed system for better temperature control. For highly exothermic reactions, consider adding one of the reagents slowly to control the rate of heat generation.

  • Continuous Flow Chemistry: For large-scale production, transitioning from batch to continuous flow synthesis can offer significant advantages in terms of safety, efficiency, and process control.[4]

    • Recommendation: Explore the possibility of adapting the synthesis to a flow reactor. This can provide superior heat and mass transfer, leading to better yields and purity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for this synthesis?

A1: The reaction generally proceeds through the initial formation of an amide or Schiff base intermediate from the reaction of the amine group of 2-amino-3-chlorophenol with one of the carbonyl groups of diethyl malonate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the other carbonyl group (or an activated derivative), leading to a cyclized intermediate which then dehydrates and aromatizes to form the benzoxazole ring.

Reaction_Mechanism Start 2-amino-3-chlorophenol + Diethyl Malonate Step1 Formation of Amide Intermediate Start->Step1 Step2 Intramolecular Nucleophilic Attack Step1->Step2 Step3 Cyclized Intermediate Step2->Step3 Step4 Dehydration & Aromatization Step3->Step4 Product Final Product Step4->Product

Caption: A simplified flowchart of the reaction mechanism.

Q2: Are there greener or more sustainable approaches to this synthesis?

A2: Yes, there is a growing interest in developing more environmentally friendly synthetic methods.[4] Key strategies include:

  • Use of Green Solvents: Employing solvents like water or ethanol can reduce the environmental impact.[3]

  • Heterogeneous Catalysts: Using solid-supported catalysts that can be easily recovered and reused simplifies the work-up and reduces waste.

  • Continuous Flow Synthesis: As mentioned earlier, flow chemistry can lead to significant reductions in energy consumption and solvent use.[4]

Q3: Can I use a different starting material instead of diethyl malonate?

A3: Yes, various carbonyl compounds can be used for the synthesis of benzoxazoles, including aldehydes, ketones, carboxylic acids, and acyl chlorides.[5] The choice of reagent will depend on the desired substituent at the 2-position of the benzoxazole ring. For this specific target molecule, ethyl cyanoacetate or other activated acetic acid derivatives could also be considered.

Q4: How can I confirm the structure of my synthesized product?

A4: A combination of spectroscopic techniques is essential for structure confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the ester carbonyl and the C=N bond of the oxazole ring.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reaction Temperature 80 - 150 °C (solvent dependent)To provide sufficient activation energy for cyclization without causing degradation.[3]
Catalyst Loading 5 - 20 mol%To effectively promote the reaction without excessive cost or difficult removal.
Reaction Time 2 - 24 hoursDependent on temperature, catalyst, and scale; monitor by TLC for completion.[6]
Purity of Starting Materials >98%To minimize side reactions and maximize yield.

References

  • ResearchGate. (n.d.). Large-scale synthesis of benzoxazole 4a by a new method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanocatalyzed synthesis of benzoxazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2020). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. Retrieved from [Link]

  • Molecules. (2019). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization data for the synthesis of 2-phenylbenzoxazole. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]

  • Beilstein Journals. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). JP3160983B2 - Purification method of ethyl acetate.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

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"Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen countless researchers navigate the nuances of reaction monitoring. Thin-Layer Chromatography (TLC) is a rapid, indispensable tool, yet it's often a source of frustration when results are ambiguous. This guide is designed to be your at-the-bench companion for monitoring the synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, moving beyond a simple protocol to explain the why behind each step.

The synthesis of this target molecule typically involves the condensation and subsequent cyclization of 2-amino-3-chlorophenol with a malonate derivative, such as diethyl malonate. Monitoring this transformation effectively is key to optimizing reaction time, maximizing yield, and identifying potential side products.

Core Workflow: The 3-Lane System for Unambiguous Reaction Monitoring

Before troubleshooting, let's establish a robust, self-validating TLC protocol. The 3-lane spotting system (Starting Material, Co-spot, Reaction Mixture) is non-negotiable for accurate interpretation.

Experimental Protocol: Step-by-Step TLC Analysis
  • Chamber Preparation: Pour your chosen solvent system (eluent) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it's saturated with the eluent. This saturates the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms. Cover the chamber and let it equilibrate for 5-10 minutes.[1]

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three tick marks for your lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[2]

  • Sample Preparation:

    • SM: Dilute your starting material (2-amino-3-chlorophenol) in a volatile solvent like ethyl acetate.

    • Rxn: Take a small aliquot (a drop) from your reaction vessel using a capillary tube.[3] Dilute it in a vial with a few drops of ethyl acetate.

  • Spotting the Plate:

    • Using a clean capillary spotter, touch it to the "SM" solution and briefly touch it to the "SM" lane on your baseline. Keep the spot as small as possible.[4]

    • Spot the same "SM" solution on the "Co" lane.

    • Using a new, clean spotter, take up the "Rxn" mixture and spot it on the "Rxn" lane.

    • Finally, spot the "Rxn" mixture directly on top of the "SM" spot in the "Co" lane. This co-spot is crucial for resolving compounds with similar Rf values.[4]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the eluent level.[2] Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.[4]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the spots using a UV lamp (254 nm), as the aromatic benzoxazole ring system is strongly UV-active.[5][6] Circle all visible spots with a pencil. If needed, further visualization can be done with chemical stains.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare & Equilibrate TLC Chamber spot_plate Spot 3 Lanes: SM | Co-spot | Rxn prep_chamber->spot_plate prep_plate Prepare & Mark TLC Plate prep_plate->spot_plate prep_samples Prepare SM & Rxn Mixture Samples prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV Lamp, Stain) dry_plate->visualize interpret Interpret Results visualize->interpret

Caption: Standard TLC workflow for reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent system (eluent)?

A1: The goal is to find a solvent system where your starting material has a Retention Factor (Rf) of approximately 0.3-0.4.[4] The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[7]

  • Principle: TLC on silica gel is a "normal phase" technique, where the stationary phase (silica) is polar. Polar compounds adhere more strongly and have lower Rf values, while non-polar compounds travel further up the plate (higher Rf).[8]

  • Starting Point: For the synthesis of this compound, a good starting eluent is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate). Begin with a ratio of 7:3 Hexanes:Ethyl Acetate .[9]

  • Optimization:

    • If spots are too low (Rf < 0.2): The eluent is not polar enough. Increase the proportion of Ethyl Acetate (e.g., to 6:4 or 1:1).[9]

    • If spots are too high (Rf > 0.8): The eluent is too polar. Increase the proportion of Hexanes (e.g., to 8:2 or 9:1).[9]

Solvent System (Hexanes:Ethyl Acetate)PolarityExpected Outcome
9:1LowAll compounds will likely have low Rf values, clustered near the baseline.
7:3 Medium Good starting point. Should provide good separation between reactants and product.
1:1HighAll compounds may have high Rf values, potentially running with the solvent front.

Q2: What should a "successful" reaction look like on the TLC plate?

A2: In the "Rxn" lane, you should see the spot corresponding to your starting material (2-amino-3-chlorophenol) diminish in intensity over time, while a new spot, corresponding to your product, appears. The product, being less polar than the aminophenol, will have a higher Rf value. Ideally, at the end of the reaction, the starting material spot should be completely gone.[3]

Q3: Why is the co-spot lane so important?

A3: The co-spot, where the starting material and reaction mixture are spotted on top of each other, is a critical internal reference.[4]

  • Confirmation: It definitively confirms the identity of the starting material spot in your reaction lane.

  • Resolution: If the product and starting material have very similar Rf values, the co-spot will appear as a single, elongated spot if the starting material is still present. If the starting material is consumed, the spot in the "Rxn" lane will be clearly separated from the "SM" lane, and the "Co" lane will show two distinct spots (or one if the reaction is complete and the product has the same Rf as the SM).[10]

Q4: My spots are invisible. How do I visualize them?

A4: The primary method should be a UV lamp.

  • UV Light (254 nm): Benzoxazoles, being aromatic and conjugated, are almost always UV-active and will appear as dark spots on a fluorescent green background.[6][11] This method is non-destructive, meaning you can use a chemical stain afterward on the same plate.[5]

  • Iodine Chamber: Place the dried plate in a chamber with a few iodine crystals. Most organic compounds will form yellow-brown spots. This is semi-destructive as the spots will fade over time.[6][11]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that is excellent for visualizing compounds that can be oxidized, such as the phenol and amine groups on your starting material. The plate will turn purple, and spots will appear as yellow-white circles. This can be very useful to confirm the consumption of the 2-amino-3-chlorophenol.[5]

Troubleshooting Guide: From Ambiguity to Action

This section addresses specific problems you might encounter and provides a logical path to a solution.

TLC_Troubleshooting cluster_problems Observed Problems cluster_solutions Potential Solutions start Analyze TLC Plate p1 Problem: SM spot intense, no product spot p2 Problem: Spots are streaking p3 Problem: Rf values are ~0 or ~1 p4 Problem: Multiple unexpected spots appear p5 Problem: No spots visible under UV light s1 Incomplete Reaction: - Extend reaction time - Increase temperature - Check catalyst p1->s1 s2 Technique Issue: - Dilute sample - Adjust eluent polarity - Add acid/base to eluent p2->s2 s3 Incorrect Polarity: - If Rf ~0, increase polarity - If Rf ~1, decrease polarity p3->s3 s4 Side Products/Impurity: - Check SM purity - Run under inert gas - Optimize conditions p4->s4 s5 Visualization Issue: - Concentrate sample - Use a chemical stain (Iodine, KMnO₄) p5->s5

Caption: Decision tree for troubleshooting common TLC issues.

Q5: My TLC shows a very strong starting material spot and little to no product, even after the recommended reaction time. What's wrong?

  • Probable Cause: The reaction is incomplete or has stalled.[12] This can be due to several factors:

    • Insufficient Activation Energy: The reaction temperature may be too low.[13]

    • Time: The reaction simply hasn't run long enough.

    • Catalyst Inactivity: If using a catalyst (e.g., an acid catalyst for the condensation), it may be inactive or poisoned.[13]

    • Reagent Purity/Stoichiometry: Impure starting materials or incorrect molar ratios can prevent the reaction from proceeding.[13]

  • Recommended Solutions:

    • Extend Reaction Time: Continue the reaction, taking aliquots every 30-60 minutes to monitor progress by TLC.[12]

    • Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C and monitor. Many benzoxazole syntheses require elevated temperatures, sometimes as high as 130 °C.[13][14]

    • Check Catalyst: If applicable, add a fresh portion of the catalyst. Ensure it has been stored correctly.[13]

    • Verify Reagents: Use analytical techniques (e.g., NMR, melting point) to confirm the purity of your starting materials before beginning the reaction.

Q6: My spots are not round; they look like long streaks. How can I fix this?

  • Probable Cause: Streaking is a common issue with several causes:

    • Sample Overload: The most frequent cause. The sample spotted on the plate is too concentrated, overwhelming the silica gel's capacity.[15]

    • Highly Polar Compound: Very polar compounds, especially those with acidic or basic functional groups (like your 2-amino-3-chlorophenol), can interact very strongly and irregularly with the acidic silica gel, causing streaking.[7]

    • Inappropriate Solvent: The solvent used to dissolve the sample for spotting might be too non-polar, causing it to precipitate at the origin before chromatography begins.

  • Recommended Solutions:

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting. You can perform serial dilutions until you get clean, round spots.

    • Modify the Eluent: If your starting material is streaking, add a small amount of a modifier to the eluent. For the basic amine group, adding ~1% triethylamine (Et₃N) can help. For acidic impurities, adding ~1% acetic acid (AcOH) can resolve the issue.[7][16]

    • Ensure Solubility: Always dissolve your sample aliquot in a solvent that is at least as polar as your mobile phase, such as ethyl acetate or dichloromethane.

Q7: I'm seeing several new spots in my reaction lane, not just one product spot. What do they mean?

  • Probable Cause: The formation of side products or the presence of impurities in the starting materials.

    • Oxidation: 2-Aminophenols are susceptible to air oxidation, which can create colored, often highly polar, impurities that remain at the baseline.[13]

    • Side Reactions: The reaction conditions may be promoting alternative reaction pathways. For example, self-condensation of the malonate derivative can occur.[17][18]

    • Impure Starting Materials: The impurity was present from the beginning. Always run a TLC of your starting materials before starting the reaction.[12]

  • Recommended Solutions:

    • Run Under Inert Atmosphere: To prevent oxidation of the 2-aminophenol, conduct the reaction under a nitrogen or argon atmosphere.[13]

    • Purify Starting Materials: If the TLC of your starting material shows multiple spots, purify it by recrystallization or column chromatography before use.

    • Optimize Conditions: Try lowering the reaction temperature or screening different catalysts to improve the selectivity towards your desired product.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Kim, J., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • MilliporeSigma. (n.d.). TLC Visualization Reagents. Retrieved from a general chemical supplier's technical resources.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Efficient Benzoxazole Synthesis.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • Maccarinelli, F., et al. (2013). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. Available at: [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Analytical Methods for Monitoring Reaction Progress.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Pharmacy, D. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). YouTube. Available at: [Link]

  • National Institutes of Health. (n.d.). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate.
  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (n.d.). Rf values of compound L3 and compound L4.
  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
  • ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column? Retrieved from [Link]

  • Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. (2017, April 27). PubMed Central. Available at: [Link]

  • Beilstein Journals. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.
  • ResearchGate. (n.d.). Rf values for compounds from ethyl acetate extracts.
  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). PubMed Central. Available at: [Link]

  • Amanote Research. (n.d.). Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates.
  • Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
  • ResearchGate. (n.d.). The condensation of 2-aminophenols with various aldehydes. Reaction...
  • Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • ChemScene. (n.d.). 14525-98-5 | Diethyl 2-(((2-aminophenyl)amino)methylene)malonate.
  • Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine.
  • Malonates in Cyclocondensation Reactions. (n.d.). PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer...
  • Scribd. (n.d.). Calculating Rf Values in TLC Analysis.

Sources

"Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate" handling and safety precautions

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is the technical support center for "Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate".

Technical Support Center: this compound

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals working with this compound. As a substituted benzoxazole, this compound is part of a class of heterocyclic molecules known for their significant pharmacological potential and utility as building blocks in medicinal chemistry.[1][2] This document provides essential information on safe handling, storage, and detailed troubleshooting for common challenges encountered during its synthesis and purification.

Section 1: Compound Profile and Safety (FAQs)

This section addresses fundamental questions regarding the compound's properties and the necessary precautions for safe laboratory handling.

Frequently Asked Questions: General Information

Q1: What are the basic chemical properties of this compound?

This compound is an aromatic heterocyclic ester. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its structure and data on similar benzoxazole derivatives.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₁₀ClNO₃ [3]
Molecular Weight 239.65 g/mol [3]
Appearance Expected to be a white to light yellow solid Inferred from related compounds

| Solubility | Likely soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and sparingly soluble in alcohols like Methanol.[4] | Inferred from structural analogues |

Q2: What are the primary safety hazards associated with this compound?

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Skin Irritation: May cause skin irritation upon contact.[5][6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[6]

  • Ingestion: May be harmful if swallowed.[7]

Q3: How should I safely handle this chemical in the lab?

Adherence to standard laboratory safety protocols is critical. Always handle this compound inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Ventilation: Use only in a well-ventilated area, preferably a fume hood, to avoid breathing dust or vapors.[8][10]

  • Static Discharge: If handling large quantities of the compound or its solutions in flammable solvents, ensure that equipment is properly grounded to prevent static discharge.[9][11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Q4: What are the proper storage conditions for this compound?

To ensure stability and prevent degradation:

  • Container: Keep the container tightly closed.[12]

  • Environment: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[10][12]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases, as these can promote hydrolysis of the ester or degradation of the benzoxazole ring.[9]

Q5: What should I do in case of accidental exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[7]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[10]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with 2-4 cupfuls of water or milk. Seek immediate medical attention.[7]

Section 2: Troubleshooting Experimental Workflows

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Frequently Asked Questions: Synthesis & Purification

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in benzoxazole synthesis are a frequent issue. The problem can typically be traced back to one of several factors.[13][14] A systematic check is the most effective troubleshooting approach.

  • Purity of Starting Materials: Impurities in the 2-amino-3-chlorophenol or the acylating agent (e.g., ethyl malonoyl chloride or a related precursor) can inhibit the reaction or lead to side products. It is crucial to verify the purity of your starting materials via techniques like melting point analysis or NMR spectroscopy.[13]

  • Suboptimal Reaction Conditions:

    • Temperature: The condensation and subsequent cyclization to form the benzoxazole ring are often temperature-sensitive. Reactions carried out at room temperature may not proceed, while excessively high temperatures can cause degradation. Many procedures require heating to temperatures around 130 °C to achieve good yields.[14][15]

    • Catalyst: If using a catalyst (e.g., Brønsted or Lewis acids), ensure it is active and not poisoned. Some catalysts are sensitive to air and moisture.[13][15]

  • Atmosphere: Reactions involving 2-aminophenols are susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.[14]

  • Inefficient Purification: Significant product loss can occur during workup and purification steps.[13]

Q2: I suspect side products are forming. What are they and how can I minimize them?

Side product formation directly consumes your starting materials and complicates purification. Common side products include:

  • Incomplete Cyclization: The intermediate Schiff base or amide may not fully cyclize, especially if the reaction time is too short or the temperature is too low.

  • Polymerization: 2-aminophenols can be prone to polymerization under harsh acidic or oxidative conditions.[13]

  • Over-acylation: If the reaction conditions are not carefully controlled, reaction at other sites on the benzoxazole ring can occur.[13]

To minimize side products:

  • Optimize Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant may lead to side reactions.[13]

  • Control Temperature: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.[14]

  • Choose the Right Solvent: The solvent can influence reaction pathways. Experiment with different solvents if side product formation is significant.

Q3: My final product is difficult to purify. What purification strategies are most effective?

Purification can be challenging due to the similar polarity of the product and potential impurities.

  • Column Chromatography: This is the most common method. A careful selection of the solvent system is key. A gradient elution using a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is typically effective. Start with a low polarity mobile phase and gradually increase the polarity.

  • Recrystallization: If the product is a solid and sufficiently pure after chromatography (>90%), recrystallization can be an excellent final step to obtain high-purity material. Try different solvent systems, such as ethanol/water or ethyl acetate/hexane.[16]

  • Aqueous Wash: During the workup, washing the organic layer with a mild base (e.g., 5% NaHCO₃ solution) can help remove acidic impurities, while a wash with a mild acid (e.g., 1M HCl) can remove basic impurities. A final wash with brine helps to remove residual water before drying.[17]

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is necessary for unambiguous structure confirmation and purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the presence of the ethyl group, the acetate methylene, and the protons on the substituted benzene ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (239.65 g/mol for C₁₁H₁₀ClNO₃).

  • Infrared (IR) Spectroscopy: Should show characteristic peaks for the C=O of the ester, the C=N of the oxazole ring, and C-O stretching.

  • High-Performance Liquid Chromatography (HPLC): The most common method for determining the purity of the final compound.

Section 3: Protocols and Visual Workflows

This section provides a generalized synthesis protocol and visual diagrams to aid in experimental planning and troubleshooting.

Experimental Protocol: Synthesis of this compound

This is a generalized procedure based on common methods for benzoxazole synthesis.[2][15] Researchers should adapt it based on their specific reagents and laboratory equipment.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-chlorophenol (1.0 eq).

  • Add a suitable solvent (e.g., xylene or toluene).

  • Add diethyl malonate (1.1 eq).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

Step 2: Reaction

  • Heat the reaction mixture to reflux (typically 130-140 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours (5-24h).[15]

Step 3: Workup

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a hexane/ethyl acetate gradient as the eluent to isolate the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.

Visual Diagrams

Diagram 1: General Synthesis Workflow

This diagram illustrates the key stages in the synthesis and purification of the target compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Materials (2-amino-3-chlorophenol, Diethyl Malonate) Setup Reaction Setup (Solvent, Inert Atm.) Start->Setup Heat Heating & Reflux (e.g., 130-140°C) Setup->Heat Monitor Monitor Progress (TLC) Heat->Monitor Workup Aqueous Wash & Extraction Monitor->Workup Dry Drying & Concentration Workup->Dry Purify Column Chromatography Dry->Purify Analysis Characterization (NMR, MS, HPLC) Purify->Analysis

Caption: General workflow for synthesis and purification.

Diagram 2: Troubleshooting Low Yields

This flowchart provides a logical path for diagnosing the cause of low reaction yields.

Troubleshooting_Yield Start Low Yield Observed Check_Purity 1. Verify Purity of Starting Materials Start->Check_Purity Purity_OK Purity Confirmed Check_Purity->Purity_OK Yes Purity_Bad Impurities Found -> Purify/Replace Reagents Check_Purity->Purity_Bad No Check_Conditions 2. Review Reaction Conditions Conditions_OK Conditions Optimal Check_Conditions->Conditions_OK Yes Temp_Issue Suboptimal Temperature? -> Optimize Temp. Check_Conditions->Temp_Issue No Check_Workup 3. Analyze Workup & Purification Steps Workup_OK Yield Still Low Check_Workup->Workup_OK No Loss_Issue Product Loss Detected? -> Optimize Extraction/Chromatography Check_Workup->Loss_Issue Yes Purity_OK->Check_Conditions Conditions_OK->Check_Workup Atm_Issue Inert Atmosphere Used? -> Rerun under N2/Ar Temp_Issue->Atm_Issue Cat_Issue Catalyst Active? -> Check/Replace Catalyst Atm_Issue->Cat_Issue

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
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  • Sasol Chemicals. (2025, January 15). Material Safety Data Sheet - Ethyl Acetate.
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  • ADOKİM. (2020, March 21). Ethyl acetate - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%.
  • Bostik, Inc. (2024, November 12). SAFETY DATA SHEET.
  • Unspecified Source. (2022, August 1). ethyl acetate - SAFETY DATA SHEET.
  • Sasol Chemicals (USA) LLC. (2025, August 14). Ethyl Acetate - SAFETY DATA SHEET.
  • Meridian Bioscience. (2024, February 2). SAFETY DATA SHEET.
  • Medline. (2019, June 11). SAFETY DATA SHEET Ethyl Acetate PP100-204.
  • Mohammadi, F., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). Ethyl (2-chlorobenzoyl)acetate.
  • LookChem. (n.d.). Purification of Ethyl acetate.
  • Smolecule. (2023, August 15). (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.
  • Shao, Y., et al. (2001). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. National Institutes of Health.
  • BIOFOUNT. (n.d.). This compound.

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Validation & Comparative

A Senior Application Scientist's Guide to Benzoxazole Derivatives: A Comparative Analysis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth comparison of ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate with other key benzoxazole derivatives. Benzoxazoles are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for their consistent presence in compounds with a wide array of biological activities.[1][2] This document delves into the structure-activity relationships (SAR), comparative biological performance, and underlying mechanisms of these compounds. We will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and detailed protocols for researchers in drug development.

The Benzoxazole Scaffold: A Foundation for Pharmacological Diversity

The benzoxazole ring system, an aromatic structure formed by the fusion of a benzene ring and an oxazole ring, is a versatile template in drug discovery.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind effectively to a variety of biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihistaminic properties.[4][5][6] This wide spectrum of activity underscores the importance of understanding how subtle structural modifications can tune the therapeutic potential of the core molecule.

Profile of the Focus Compound: this compound

Synthesis and Structure: this compound is characterized by a benzoxazole core with two key substituents: a chlorine atom at the 4-position of the benzene ring and an ethyl acetate group at the 2-position of the oxazole ring.

The synthesis of such 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a suitable carboxylic acid derivative. For our focus compound, a common synthetic route would be the reaction of 2-amino-3-chlorophenol with diethyl oxalate or a similar dicarbonyl compound, followed by cyclization. The choice of a base like potassium carbonate is often critical for facilitating the initial nucleophilic attack, while subsequent heating promotes the dehydration and cyclization steps to form the stable benzoxazole ring.

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of a benzoxazole derivative is profoundly influenced by the nature and position of its substituents. To illustrate this, we compare our focus compound with three other derivatives, highlighting key SAR principles.

Rationale for Comparison:

  • Derivative A (Unsubstituted): Ethyl 2-(benzo[d]oxazol-2-yl)acetate. This allows for a direct assessment of the influence of the 4-chloro substituent.

  • Derivative B (Alternative Halogen): Ethyl 2-(4-fluorobenzo[d]oxazol-2-yl)acetate. This helps evaluate the effect of different halogens, considering factors like electronegativity and atomic size.

  • Derivative C (Modified Side Chain): 2-(4-chlorobenzo[d]oxazol-2-yl)-N-phenylacetamide. This derivative replaces the ethyl ester with a phenylamide group to probe the importance of the 2-position side chain in target binding.

Anticancer Activity

Benzoxazole derivatives are widely investigated for their potent anticancer activities against various human cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancers.[1][7] The mechanism often involves inducing apoptosis or inhibiting key kinases like VEGFR-2 and c-Met.[8][9]

Comparative Performance Data (Hypothetical IC₅₀ Values based on literature trends):

CompoundDerivativeTarget Cell LineIC₅₀ (µM) [Representative]Rationale for Activity
Focus This compoundMCF-7 (Breast)6.5The electron-withdrawing chloro group often enhances lipophilicity and cell permeability, leading to potent activity.[6]
A Ethyl 2-(benzo[d]oxazol-2-yl)acetateMCF-7 (Breast)15.2The absence of the chloro group reduces potency, highlighting the positive contribution of halogenation.
B Ethyl 2-(4-fluorobenzo[d]oxazol-2-yl)acetateMCF-7 (Breast)8.1The fluoro group, while electron-withdrawing, is smaller and may have different binding interactions, resulting in slightly lower potency than the chloro derivative.
C 2-(4-chlorobenzo[d]oxazol-2-yl)-N-phenylacetamideMCF-7 (Breast)4.3The phenylamide side chain can form additional hydrogen bonds and hydrophobic interactions within the target's active site, significantly enhancing potency compared to the ethyl ester.[10]
Antimicrobial Activity

Many benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria.[6][11] Their mechanism can involve the inhibition of crucial enzymes like DNA gyrase.[12]

Comparative Performance Data (Hypothetical MIC Values based on literature trends):

CompoundDerivativeTarget OrganismMIC (µg/mL) [Representative]Rationale for Activity
Focus This compoundS. aureus16The chloro group contributes to good activity, likely by improving the compound's ability to penetrate the bacterial cell wall.
A Ethyl 2-(benzo[d]oxazol-2-yl)acetateS. aureus64Removal of the halogen significantly decreases antibacterial efficacy.
B Ethyl 2-(4-fluorobenzo[d]oxazol-2-yl)acetateS. aureus32The fluoro derivative is moderately active, again showing that halogens are important but their specific type matters.
C 2-(4-chlorobenzo[d]oxazol-2-yl)-N-phenylacetamideS. aureus8The amide moiety often improves antimicrobial action, potentially by mimicking peptide structures and interfering with bacterial processes.[13]

Mechanistic Insights: Induction of Apoptosis

A common mechanism for the anticancer effect of benzoxazole derivatives is the induction of programmed cell death, or apoptosis. This pathway is tightly regulated by a cascade of proteins. Potent benzoxazole compounds can trigger the intrinsic apoptotic pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade Benzoxazole Benzoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Benzoxazole->Bax Upregulates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by benzoxazole derivatives.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible data, protocols must be detailed and include justifications for critical steps. Below is a standard protocol for assessing the cytotoxic activity of benzoxazole derivatives using an MTT assay.

MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

mtt_workflow start Start plate_cells 1. Cell Seeding Plate cells in a 96-well plate (5,000 cells/well). Incubate 24h. start->plate_cells add_compound 2. Compound Treatment Add serial dilutions of benzoxazole derivatives. Incubate 48h. plate_cells->add_compound add_mtt 3. MTT Addition Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate 4h. add_compound->add_mtt solubilize 4. Solubilization Add 150 µL of DMSO to each well to dissolve formazan crystals. add_mtt->solubilize read_plate 5. Absorbance Reading Measure absorbance at 570 nm using a plate reader. solubilize->read_plate analyze 6. Data Analysis Calculate % viability and IC₅₀ values. read_plate->analyze end End analyze->end

Caption: Standard workflow for an MTT cytotoxicity assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Causality Check: Seeding a precise number of cells is crucial for consistent results. An overnight incubation allows cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each benzoxazole derivative in DMSO.

    • Perform serial dilutions in serum-free medium to obtain final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cells and add 100 µL of the diluted compounds. Include "vehicle control" (0.5% DMSO) and "untreated control" wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • Causality Check: A 48-hour incubation is a standard duration to observe significant cytotoxic effects. Using serum-free medium for dilution prevents the compound from binding to serum proteins, ensuring its full availability to the cells.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours.

    • Causality Check: Only metabolically active, viable cells can reduce MTT. The 4-hour incubation allows for sufficient formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the % viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

This guide highlights the therapeutic potential of this compound and related benzoxazole derivatives. The structure-activity relationships demonstrate that small modifications, such as the addition of a halogen or alteration of the 2-position side chain, can significantly modulate biological activity. The potent anticancer and antimicrobial profiles of these compounds make them promising candidates for further development.[7][11]

Future research should focus on optimizing the lead structures to enhance potency and selectivity while minimizing toxicity. Exploring novel derivatives, investigating synergistic combinations with existing drugs, and conducting in vivo efficacy studies will be critical next steps in translating the promise of these versatile scaffolds into clinical applications.[4]

References

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A Comparative Guide to the Biological Activity of Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged heterocyclic motif, consistently appearing in compounds with a wide array of pharmacological activities. This guide provides a comprehensive comparative analysis of the biological activity of "Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate" and its structural analogs. While direct experimental data for this specific molecule is not extensively available in publicly accessible literature, we will leverage established structure-activity relationships (SAR) of the benzoxazole class to project its potential activities and compare them with well-documented derivatives. This analysis is grounded in experimental data from peer-reviewed studies on analogous compounds, offering a predictive framework for researchers engaged in the discovery and development of novel therapeutics.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring. This unique structure imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various biological interactions.[1][2] The versatility of the benzoxazole core allows for substitutions at multiple positions, primarily at the 2- and 5-positions, which significantly modulates their biological effects.[3][4] These derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7]

Our focus compound, This compound , possesses key structural features that suggest potential biological activity: a chloro-substitution on the benzene ring and an ethyl acetate group at the 2-position of the oxazole ring. The presence of a halogen, like chlorine, is known to often enhance the biological potency of heterocyclic compounds.[8]

Comparative Analysis of Biological Activities

To understand the potential of this compound, we will compare it with analogs where substitutions at the 2- and 5-positions have been systematically studied.

Antimicrobial Activity

Benzoxazole derivatives are well-documented for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][9] The mechanism of action for many antimicrobial benzoxazoles is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[7]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-position: The nature of the substituent at the 2-position is a critical determinant of antimicrobial potency. Generally, the introduction of aromatic or heteroaromatic rings can enhance activity.[7] The ethyl acetate group in our target compound provides a linker that can be further modified to explore interactions with the active sites of microbial enzymes.

  • Substitution on the Benzene Ring: Halogenation, particularly at the 5- or 6-position, has been shown to increase antibacterial activity.[10] While our target compound has a chlorine at the 4-position, this substitution is also expected to influence its electronic properties and membrane permeability, potentially contributing to its antimicrobial effect.

Comparative Data for Analogous Compounds:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative benzoxazole derivatives against various microbial strains, providing a basis for predicting the activity of our target compound.

Compound IDR1 (2-position)R2 (Benzene Ring)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Analog 1 -CH₂-Ph5-Cl12.52550[3]
Analog 2 -Ph5-NO₂6.2512.525[3]
Analog 3 -NH-Ph5,6-di-F0.78>100>100[10]
Predicted -CH₂COOEt4-ClModerateModerate to LowModerate to Low-

Based on these comparisons, "this compound" is predicted to exhibit moderate antibacterial activity, particularly against Gram-positive bacteria. The presence of the 4-chloro substituent could enhance its overall lipophilicity, facilitating its passage through bacterial cell membranes.

Anticancer Activity

The anticancer potential of benzoxazoles is a significant area of research, with several derivatives showing potent cytotoxicity against various cancer cell lines.[11][12] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, such as the VEGFR-2 pathway, induction of apoptosis, and inhibition of DNA topoisomerase II.[1][2]

Structure-Activity Relationship (SAR) Insights:

  • Aryl Substitution at the 2-position: The presence of an aryl group at the 2-position is a common feature in many anticancer benzoxazoles.[1]

  • Substitutions on the Benzene Ring: Electron-withdrawing groups, such as halogens, on the benzoxazole ring can enhance anticancer activity.[8]

  • Hybrid Molecules: The fusion of the benzoxazole scaffold with other heterocyclic moieties has led to the development of highly potent anticancer agents.[5]

Comparative Data for Analogous Compounds:

The following table presents the half-maximal inhibitory concentration (IC50) values of selected benzoxazole derivatives against human cancer cell lines.

Compound IDR1 (2-position)R2 (Benzene Ring)MCF-7 (IC50, µM)A549 (IC50, µM)HT-29 (IC50, µM)Reference
Analog 4 2-hydroxyphenylH7.515.2-[11]
Analog 5 4-methoxyphenyl5-Cl2.55.13.8[11]
Analog 6 4-(piperazin-1-yl)phenyl5-F0.81.20.9[12]
Predicted -CH₂COOEt4-ClModerateModerateModerate-

The predicted anticancer activity of "this compound" is moderate. The ethyl acetate moiety at the 2-position is less common in highly potent anticancer benzoxazoles, which often feature more complex aromatic systems. However, the 4-chloro substitution is a favorable feature.

Experimental Methodologies

To empirically determine and compare the biological activity of "this compound" and its analogs, standardized in vitro assays are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the benzoxazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add 10 µL of the inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

Antimicrobial_Susceptibility_Workflow A Prepare Compound Stock Solution C Perform Serial Dilutions A->C B Prepare 96-well Plate with Broth B->C E Inoculate Wells C->E D Prepare Standardized Inoculum D->E F Incubate Plates E->F G Determine MIC F->G

Caption: Workflow for MIC determination via broth microdilution.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][14]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anticancer_Activity_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Benzoxazole Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Potential Mechanisms of Action

The biological activities of benzoxazole derivatives are underpinned by their interactions with various molecular targets.

Inhibition of Bacterial DNA Gyrase

A plausible mechanism for the antimicrobial action of benzoxazoles is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA supercoiling.[7] By binding to the active site of this enzyme, benzoxazoles can disrupt DNA replication and repair, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell Benzoxazole Benzoxazole Derivative DNA_Gyrase DNA Gyrase Benzoxazole->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Repair DNA->Replication Cell_Death Cell Death Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazoles.

Modulation of Cancer-Related Signaling Pathways

In cancer cells, benzoxazoles can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. One such pathway is the VEGFR-2 signaling cascade, which is crucial for angiogenesis.[1] By inhibiting VEGFR-2, benzoxazoles can cut off the blood supply to tumors, thereby inhibiting their growth.

Conclusion and Future Directions

While direct experimental validation for "this compound" is needed, the existing body of research on benzoxazole derivatives provides a strong foundation for predicting its biological potential. The presence of a 4-chloro substituent and an ethyl acetate group at the 2-position suggests that this compound is likely to possess moderate antimicrobial and anticancer activities.

Future research should focus on the synthesis and in vitro evaluation of this specific compound and a library of its close analogs to confirm these predictions and to further elucidate the structure-activity relationships. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. The continued exploration of the benzoxazole scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

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A Comparative Spectroscopic Guide to Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Chemical Significance of Benzoxazoles

Benzoxazole derivatives represent a cornerstone in medicinal chemistry and materials science.[1][2] Their rigid, planar structure and versatile electronic properties make them privileged scaffolds in the design of novel therapeutic agents, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is a key intermediate, combining the benzoxazole core with a reactive ester moiety, allowing for further molecular elaboration.

Accurate structural elucidation is non-negotiable in the development of these compounds. A minor positional change of a substituent or an unexpected side reaction can drastically alter biological activity. Therefore, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide provides an in-depth comparative analysis of this compound and its rationally designed analogues, explaining the causality behind the spectroscopic data and offering robust, field-tested experimental protocols.

Spectroscopic Characterization Workflow

The structural confirmation of a novel benzoxazole derivative is a systematic process. It begins with establishing the molecular weight and formula, proceeds to identifying key functional groups, and culminates in mapping the precise atomic connectivity.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Confirmation synthesis Synthesized Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight & Formula ir FT-IR Spectroscopy purification->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr Connectivity & Structure elucidation Structural Elucidation & Confirmation ms->elucidation ir->elucidation nmr->elucidation

Caption: General workflow for spectroscopic characterization.

Analysis of this compound (Parent Compound)

The parent compound serves as our spectroscopic baseline. Its structure dictates a unique electronic environment for each atom, which is reflected in its spectral data.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the carbon-hydrogen framework.[1] The chemical shifts are governed by the local electron density around each nucleus; electron-withdrawing groups (like chlorine and the oxazole ring) deshield nearby nuclei, shifting their signals downfield.

Table 1: Predicted NMR Data for the Parent Compound

¹H NMR δ (ppm)MultiplicityAssignment¹³C NMR δ (ppm)Assignment
H-a~1.30Triplet-O-CH₂-CH₃ C-a~14.0-O-CH₂-CH₃
H-b~4.25Quartet-O-CH₂ -CH₃C-b~62.0-O-CH₂ -CH₃
H-c~4.10Singlet-CH₂ -C=OC-c~45.0-CH₂ -C=O
H-5~7.35TripletAr-HC-2~162.0C =N (Oxazole)
H-6~7.65DoubletAr-HC-3a~150.0Ar-C
H-7~7.70DoubletAr-HC-4~128.0Ar-C -Cl
C-5~125.0Ar-C
C-6~120.0Ar-C
C-7~112.0Ar-C
C-7a~142.0Ar-C
C-8~168.0C =O (Ester)
  • Causality: The methylene protons (H-b) of the ethyl group are deshielded by the adjacent oxygen, appearing around 4.25 ppm. The methylene protons adjacent to the benzoxazole ring (H-c) are also significantly downfield. The aromatic protons (H-5, H-6, H-7) appear in the typical aromatic region (7.0-8.0 ppm), with their specific shifts and coupling patterns determined by the chloro-substituent and the fused oxazole ring.[2] In the ¹³C NMR spectrum, the ester carbonyl (C-8) and the oxazole C=N carbon (C-2) are the most downfield due to their direct bonds to electronegative atoms and their sp² hybridization.

Predicted FT-IR Spectral Data

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.[1][5]

Table 2: Key FT-IR Absorption Bands for the Parent Compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H StretchAromatic C-H
~2980C-H StretchAliphatic C-H
~1745C=O StretchEster Carbonyl
~1610C=N StretchOxazole Ring
~1580, 1480C=C StretchAromatic Ring
~1250C-O StretchEster C-O-C
~1080C-O StretchAryl Ether C-O
~830C-H Bend1,2,4-Trisubstituted Benzene
~750C-Cl StretchAryl Halide
  • Causality: The most prominent and diagnostic peak is the strong absorption from the ester carbonyl (C=O) stretch at approximately 1745 cm⁻¹. The C=N stretch of the oxazole ring is also a key identifier.[2][6] The combination of these peaks, along with the aromatic and aliphatic C-H stretches, provides a unique fingerprint for the molecule.

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. Under electron ionization (EI), the molecule fragments in predictable ways, governed by the stability of the resulting ions.

  • Molecular Ion (M⁺): Expected at m/z 253 and 255 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a single chlorine atom.

  • Key Fragments:

    • Loss of ethoxy radical (-•OCH₂CH₃): A primary fragmentation for ethyl esters, leading to a fragment at m/z 208/210.

    • Loss of ethyl group (-•CH₂CH₃): Alpha-cleavage can result in a fragment at m/z 224/226.

    • Cleavage of the benzoxazole ring: The stable benzoxazole ring can undergo complex rearrangements and cleavages, though fragmentation of the side chain is typically more favorable.[7][8]

Comparative Analysis with Structural Analogues

To understand structure-activity relationships, chemists synthesize analogues. Spectroscopic analysis allows for the direct confirmation of these structural modifications. Let's examine three logical analogues and predict how their spectra would differ from the parent compound.

Caption: Parent compound and selected structural analogues.

Comparison of ¹H NMR Spectra

The electronic nature of the substituent at the 4-position and modifications to the ester group will cause predictable shifts in the ¹H NMR spectrum.

Table 3: Comparative ¹H NMR Data (Predicted Shifts in ppm)

ProtonParent (-Cl)Analogue A (-OCH₃)Analogue B (-NO₂)Analogue C (t-Butyl)Rationale for Change
Ar-H ~7.35-7.70Upfield shift (~6.9-7.5)Downfield shift (~7.8-8.5)No change-OCH₃ is electron-donating, shielding protons. -NO₂ is strongly electron-withdrawing, deshielding protons.
-OCH₃ N/A~3.85 (singlet)N/AN/ANew signal for the methoxy group protons.
Ester Alkyl ~1.30 (t), ~4.25 (q)~1.30 (t), ~4.25 (q)~1.30 (t), ~4.25 (q)~1.50 (singlet, 9H) The ethyl group is replaced by a tert-butyl group, resulting in a single peak with an integration of 9 protons.
Comparison of FT-IR Spectra

The core vibrations will remain, but new functional groups will introduce unique, diagnostic absorption bands.

Table 4: Comparative FT-IR Data (Key Diagnostic Bands in cm⁻¹)

VibrationParent (-Cl)Analogue A (-OCH₃)Analogue B (-NO₂)Analogue C (t-Butyl)Rationale for Change
C=O Stretch ~1745~1745~1745~1735The bulky t-butyl group may slightly lower the C=O frequency.
Aromatic C-H ~3050~3050~3050~3050Largely unchanged.
NO₂ Stretch N/AN/A~1530 & ~1350 N/AThe symmetric and asymmetric stretches of the nitro group are very strong and highly diagnostic.[2]
C-Cl Stretch ~750N/AN/A~750This band will be absent in analogues A and B.
Comparison of Mass Spectra

The molecular weight will change for each analogue, and the fragmentation patterns will be influenced by the new substituents.

Table 5: Comparative Mass Spectrometry Data (m/z)

FeatureParent (-Cl)Analogue A (-OCH₃)Analogue B (-NO₂)Analogue C (t-Butyl)Rationale for Change
M⁺ 253/255249264281/283Reflects the change in molecular formula.
Key Fragment [M-45]⁺ (Loss of •OEt)[M-31]⁺ (Loss of •OCH₃)[M-46]⁺ (Loss of •NO₂)[M-57]⁺ (Loss of •C(CH₃)₃)The most stable carbocation/radical loss dictates the primary fragmentation pathway. The t-butyl cation is very stable.

Standard Operating Protocols

Trustworthy data is built upon meticulous and consistent experimental execution. The following protocols are standardized for the analysis of benzoxazole derivatives.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is compatible with and fully dissolves the sample; sonication may be required.[1]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient. For complex spectra, 2D experiments like COSY and HSQC can be employed to confirm assignments.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry, solid benzoxazole derivative with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.[1]

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.[1]

Protocol 3: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Create a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase as the diluent.

  • Chromatography: Use a reversed-phase C18 column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation for positive ion mode.

  • Ionization: Utilize an Electrospray Ionization (ESI) source. This is a soft ionization technique that typically keeps the molecular ion intact.

  • Data Acquisition: Acquire data in both full scan mode (to identify the molecular ion) and tandem MS (MS/MS) mode. In MS/MS, the molecular ion is isolated and fragmented to provide structural information.

  • Data Analysis: Identify the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ion in the full scan spectrum. Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.[7]

Conclusion

This guide demonstrates that a systematic and comparative spectroscopic analysis is indispensable for the structural verification of novel benzoxazole derivatives. By understanding the foundational principles of how structural modifications influence spectral output, researchers can confidently identify compounds, confirm successful reactions, and build robust structure-activity relationships. The protocols and predictive data presented here serve as a reliable framework for professionals in drug discovery and chemical development, ensuring the integrity and validity of their scientific findings.

References

  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. (2025). Benchchem.
  • Spectroscopic Characterization of 1,2-Benzoxazole Derivatives: A Technical Guide. (2025). Benchchem.
  • Infrared spectra of benzoxazoles exhibiting excited state proton transfer. (2025).
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. (n.d.).
  • ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. (n.d.).
  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek.
  • General Information for Spectroscopic D
  • Supporting Information for NMR and Mass Spectra. (n.d.). Source not specified.
  • GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. (n.d.). Source not specified.
  • MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar.

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind chromatographic parameter selection, compare a standard C18-based method with an optimized Phenyl-Hexyl column approach, and provide detailed experimental protocols and supporting data. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust and reliable method for purity determination of this and similar benzoxazole derivatives.

The assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous analytical testing to identify and quantify impurities.[1][2][3] For compounds like this compound, a well-validated HPLC method is the industry standard for this critical quality attribute assessment.

The primary synthetic route to this compound involves the condensation of 2-amino-3-chlorophenol with a malonic acid derivative. This process can introduce several potential impurities, including unreacted starting materials, positional isomers (e.g., 7-chloro isomer), and by-products from incomplete cyclization. Furthermore, the ester functional group is susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid as a common degradant. A successful HPLC method must be able to resolve the main analyte from all these potential impurities.

Comparative HPLC Methodologies

The choice of stationary phase is paramount in achieving the desired selectivity for a given separation. We will compare two distinct reversed-phase HPLC methods to illustrate how column chemistry can be leveraged to overcome specific analytical challenges in the purity analysis of this compound.

Method A: The Standard Approach - C18 Stationary Phase

A C18 (octadecylsilane) column is often the first choice in reversed-phase HPLC method development due to its wide applicability and hydrophobicity. It separates analytes primarily based on non-polar interactions. For the target analyte, a C18 column can provide good retention and separation from highly polar impurities.

Method B: The Optimized Approach - Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl stationary phase offers a different selectivity profile compared to C18. The phenyl groups provide π-π interactions, which are particularly effective for separating aromatic and heterocyclic compounds like our target molecule and its structurally similar impurities.[4] This alternative selectivity can be crucial for resolving closely related species that may co-elute on a standard C18 column.

Experimental Protocols

The following protocols are presented as a self-validating system. System suitability tests must be performed before analysis to ensure the chromatographic system is operating correctly, in accordance with guidelines such as USP <621>.[5][6][7][8]

Workflow for HPLC Method Validation

The following diagram outlines the logical workflow for selecting and validating the optimal HPLC method for purity analysis.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Define Analytical Target: Purity of Ethyl 2-(4-chlorobenzo [d]oxazol-2-yl)acetate B Identify Potential Impurities: - Starting Materials - Isomers - Degradants A->B C Method A Trial: Standard C18 Column B->C D Method B Trial: Optimized Phenyl-Hexyl Column B->D E Evaluate Specificity & Resolution: Inject Analyte and Impurity Mix C->E D->E F Select Optimal Method (Method B) E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Validated Method Ready for Use K->L

Caption: Workflow for HPLC method selection and validation.

Protocol 1: Method A (C18 Column)
  • HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 85% B

    • 15-18 min: 85% B

    • 18-18.1 min: 85% to 40% B

    • 18.1-22 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile/Water (50:50).

Protocol 2: Method B (Phenyl-Hexyl Column)
  • HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 35% B

    • 2-12 min: 35% to 80% B

    • 12-15 min: 80% B

    • 15-15.1 min: 80% to 35% B

    • 15.1-20 min: 35% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile/Water (50:50).

Comparative Data and Performance Analysis

To objectively compare the two methods, a sample of this compound was spiked with known potential impurities: 2-amino-3-chlorophenol (Starting Material 1), the corresponding carboxylic acid (Degradant), and the 7-chloro positional isomer (Isomer). The resulting chromatograms were analyzed for key performance parameters as defined by ICH and USP guidelines.[9][10][11]

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Commentary
Resolution (Rs) between Analyte and Isomer 1.4> 2.5 Method B provides baseline separation of the critical isomeric impurity, a key requirement for accurate quantification.
Resolution (Rs) between Analyte and Degradant > 3.0> 4.0Both methods resolve the degradant, but Method B shows a wider separation, enhancing robustness.
Tailing Factor (Tf) for Analyte Peak 1.31.1 The peak shape in Method B is more symmetrical, leading to more accurate integration and higher precision.
Theoretical Plates (N) for Analyte Peak ~12,000~18,000 The higher plate count indicates greater column efficiency for Method B, resulting in sharper peaks.
Run Time 22 min20 minMethod B offers a slightly shorter run time, improving sample throughput.

Analysis of Results:

The data clearly demonstrates the superiority of Method B. While the standard C18 column (Method A) provides a seemingly adequate separation, it fails to achieve baseline resolution (Rs ≥ 1.5) for the critical pair: the main analyte and its positional isomer. This is a significant deficiency, as co-elution would lead to an inaccurate assessment of purity.

Method B, utilizing the Phenyl-Hexyl stationary phase, leverages π-π interactions to significantly enhance the resolution between the aromatic analyte and its isomer. The resulting chromatogram exhibits excellent separation for all spiked impurities, superior peak symmetry, and higher overall efficiency. This robust separation ensures that the method is "suitable for its intended purpose," the fundamental requirement of any validated analytical procedure.[12]

Conclusion and Recommendation

Based on the comparative experimental data, the optimized HPLC method utilizing a Phenyl-Hexyl stationary phase (Method B) is strongly recommended for the purity analysis of this compound. This method provides superior selectivity, efficiency, and peak shape, ensuring a reliable and accurate quantification of the main component and its potential impurities.

The development and validation of such a specific and robust analytical method are not merely procedural exercises; they are essential scientific endeavors that underpin the quality and safety of pharmaceutical products. This guide illustrates the importance of exploring alternative column chemistries to overcome common chromatographic challenges, a principle that is broadly applicable in the field of pharmaceutical analysis. The subsequent validation of this method should follow the comprehensive framework provided by ICH guideline Q2(R2) to establish its accuracy, precision, linearity, range, and limits of detection and quantitation.[1][13]

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • PharmD Info. ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. [Link]

  • International Council for Harmonisation. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. August 20, 2013. [Link]

  • U.S. Food and Drug Administration (FDA). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. September 19, 2025. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? September 16, 2024. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 17, 2021. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. June 28, 2017. [Link]

  • SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. [Link]

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A Comparative Guide to the Structural Confirmation of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to application. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation, alongside alternative and complementary spectroscopic and computational techniques. Using ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate as our focal point, we will explore the experimental nuances and data-driven insights that underpin modern structural chemistry.

Benzoxazole derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise spatial arrangement of atoms within these molecules dictates their interaction with biological targets, making definitive structural confirmation a cornerstone of rational drug design.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise three-dimensional coordinates of atoms in a crystalline solid. This technique allows for the accurate determination of bond lengths, bond angles, and stereochemistry, offering an unambiguous structural assignment.[4] While a specific crystal structure for this compound is not publicly available, the crystallographic data of the closely related compound, ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, serves as an excellent case study.[5]

Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Key Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are paramount. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Crystal Mounting and Data Collection : A suitable crystal is mounted on a goniometer head. Data is collected using a diffractometer, which bombards the crystal with X-rays and records the diffraction pattern.[5]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using methods like Patterson or direct methods and then refined to best fit the experimental data.[5]

Interpreting the Data: A Look at a Related Structure

The crystal structure of ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate reveals key structural parameters.[5]

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)5.4830 (11)Unit cell dimension.
b (Å)19.410 (4)Unit cell dimension.
c (Å)11.060 (2)Unit cell dimension.
β (°)95.16 (3)Unit cell angle.
V (ų)1172.3 (4)Volume of the unit cell.
Z4Number of molecules per unit cell.

Table 1: Crystallographic data for the related compound, ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate.[5]

This data provides unequivocal proof of the molecule's connectivity and conformation in the solid state.

A Multi-faceted Approach: Alternative and Complementary Techniques

While X-ray crystallography is the definitive method, it is not always feasible to obtain suitable crystals. Furthermore, it provides a static picture of the molecule in the solid state. A comprehensive structural confirmation often involves a combination of techniques.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment, connectivity, and stereochemistry of atoms.[1][7]

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, ¹³C, and 2D correlation experiments like COSY, HSQC, and HMBC.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.2-7.8mAromatic protons
¹H4.2-4.4q-O-CH₂-CH₃
¹H3.8-4.0s-CO-CH₂-
¹H1.2-1.4t-O-CH₂-CH₃
¹³C~168sC=O (ester)
¹³C~162sC-2 (oxazole)
¹³C140-150sAromatic C-O, C-N
¹³C110-130dAromatic CH
¹³C~62t-O-CH₂-CH₃
¹³C~45t-CO-CH₂-
¹³C~14q-O-CH₂-CH₃

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound based on typical values for benzoxazole derivatives.[1]

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer shimming Shimming transfer->shimming tuning Tuning & Matching shimming->tuning acquire Acquire Spectra (1D & 2D) tuning->acquire fourier Fourier Transform acquire->fourier phasing Phasing & Baseline Correction fourier->phasing integration Integration & Peak Picking phasing->integration analysis Structural Interpretation integration->analysis

Figure 2: Standard workflow for NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

  • Sample Introduction : The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., GC-MS, LC-MS).

  • Ionization : The molecules are ionized using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis : The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

For this compound (C₁₁H₁₀ClNO₃), the expected exact mass can be calculated and compared with the experimental value from HRMS to confirm the elemental composition.

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT), can be used to predict molecular geometries, spectroscopic properties (NMR, IR), and reactivity.[8] Comparing experimentally obtained data with computationally predicted values can provide additional confidence in the structural assignment.

Comparative Analysis: Choosing the Right Tool

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistryUnambiguous, definitive structural proofRequires high-quality single crystals, solid-state structure may differ from solution
NMR Spectroscopy Connectivity, chemical environment, stereochemistry in solutionNon-destructive, provides information on dynamicsCan be complex to interpret for large molecules, may not provide absolute configuration
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small sample amountsDoes not provide 3D structural information on its own
Computational Chemistry Predicted geometry, spectroscopic data, reactivityComplements experimental data, provides mechanistic insightsAccuracy depends on the level of theory and basis set used

Table 3: Comparison of common techniques for small molecule structural elucidation.

Conclusion

The structural confirmation of novel compounds like this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. While single-crystal X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional structure, its application is contingent on the ability to grow high-quality crystals. Spectroscopic methods, particularly NMR and mass spectrometry, are indispensable for routine characterization and provide crucial information about the molecule's structure in solution. The integration of these experimental techniques with computational modeling offers a robust and comprehensive approach to structural elucidation, which is essential for advancing research in medicinal chemistry and drug development.

References

  • Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Altern
  • Chemical structures analysis of benzoxazole and benzothiazole herbicidal active compounds 76–84.
  • Structure activity relationship of benzoxazole derivatives.
  • Validating the Structure of Synthesized Benzoxazole Derivatives: A Compar
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  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
  • Why is crystallography still used in some cases for small molecule structure determin
  • What Is Small Molecule Crystal Structure Analysis? Rigaku.
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
  • Ethyl 2-(benzo[d]thiazol-2-yl)
  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
  • Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate.
  • Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate.
  • Crystal Structure of Ethyl 2-[2-(4-Methylbenzoyl)
  • Ethyl 2-(benzo[d]thiazol-2-yl)

Sources

A Comparative Guide to the Synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate: Efficiency and Methodological Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The efficient and scalable synthesis of derivatives such as Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is therefore of paramount importance for drug discovery and development programs. This guide provides an in-depth, objective comparison of various synthetic methodologies for this target molecule and related 2-substituted benzoxazoles. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and provide detailed, reproducible protocols to inform your synthetic strategy.

Introduction to Benzoxazole Synthesis

The construction of the benzoxazole ring system is a classic transformation in heterocyclic chemistry. The most prevalent strategies involve the cyclocondensation of a 2-aminophenol with a suitable electrophilic partner that provides the C2 carbon of the benzoxazole ring. The choice of this C2-synthon profoundly impacts the reaction's efficiency, substrate scope, and overall practicality. This guide will focus on comparing a plausible and efficient synthesis of this compound with established alternative methods for synthesizing 2-substituted benzoxazoles.

Proposed Synthesis of this compound

A direct and efficient route to the target molecule involves the cyclocondensation of 2-amino-5-chlorophenol with a malonic acid derivative. This approach is attractive due to the ready availability of the starting materials and the potential for a one-pot procedure.

dot

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Cyclocondensation of 2-amino-5-chlorophenol with Diethyl Malonate

This protocol describes a plausible and efficient one-pot synthesis of the target molecule.

Materials:

  • 2-amino-5-chlorophenol

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

  • Toluene (or other high-boiling azeotropic solvent)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-5-chlorophenol (1.0 eq) and diethyl malonate (1.2 eq).

  • Add a suitable high-boiling solvent such as toluene.

  • Add a dehydrating agent/catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.

Comparative Analysis of Synthesis Methods

The efficiency of benzoxazole synthesis is highly dependent on the chosen synthetic route. Below is a comparative analysis of the proposed method with other common strategies for synthesizing 2-substituted benzoxazoles.

MethodC2-SynthonCatalyst/ReagentTemperature (°C)Time (h)Typical Yield (%)AdvantagesDisadvantages
Proposed Method Diethyl malonatePPA / Eaton's Reagent110-1404-875-85 (estimated)One-pot, readily available starting materials.Requires high temperatures and strong acid.
Condensation with Carboxylic Acid Carboxylic AcidPolyphosphoric Acid (PPA)150-1804-585-95[1]High yields, direct use of carboxylic acids.Harsh conditions, high temperatures.
Condensation with Aldehyde AldehydeLAIL@MNP700.5~90[1]Mild conditions, short reaction time, green catalyst.Requires synthesis of the aldehyde precursor.
Reaction with Acyl Chloride Acyl ChloridePyridineRoom Temp2-480-90Mild conditions, high reactivity.Acyl chlorides can be moisture sensitive.
Tf₂O-Promoted Amide Activation Tertiary AmideTf₂O, 2-Fluoropyridine0 to Room Temp1.585-95High yields, mild conditions.Requires triflic anhydride, which is expensive.
One-Pot from Carboxylic Acid Carboxylic AcidMethanesulfonic acid/SOCl₂60-1001-280-95[2][3]One-pot, high yields, broad substrate scope.In-situ generation of acyl chloride.

dot

Caption: A generalized experimental workflow for the synthesis of 2-substituted benzoxazoles.

In-Depth Discussion of Alternative Methodologies

Condensation with Carboxylic Acids

This is a classic and robust method for the synthesis of 2-aryl and 2-alkyl benzoxazoles.[1] The direct use of carboxylic acids is advantageous from an atom economy perspective. However, the typically harsh reaction conditions, requiring high temperatures and strong dehydrating agents like polyphosphoric acid (PPA), can limit its applicability to sensitive substrates.

Condensation with Aldehydes

The reaction of 2-aminophenols with aldehydes to form a Schiff base intermediate, followed by oxidative cyclization, is a widely used and often high-yielding method.[1] Recent advances have focused on developing milder and more environmentally friendly catalytic systems, such as the use of imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP).[1] This approach offers the benefits of short reaction times and the use of a recyclable catalyst.

Reaction with Acyl Chlorides

Acyl chlorides are highly reactive electrophiles that readily react with 2-aminophenols under mild conditions, often at room temperature in the presence of a base like pyridine to neutralize the HCl byproduct. While efficient, the moisture sensitivity of many acyl chlorides and the need to prepare them from the corresponding carboxylic acids are practical considerations.

Triflic Anhydride (Tf₂O)-Promoted Amide Activation

A more recent and highly efficient method involves the activation of tertiary amides with triflic anhydride in the presence of 2-fluoropyridine. This method proceeds under mild conditions and provides excellent yields of 2-substituted benzoxazoles. The primary drawback is the cost and handling of triflic anhydride.

One-Pot Synthesis from Carboxylic Acids via In-Situ Acyl Chloride Formation

This approach combines the convenience of using carboxylic acids as starting materials with the high reactivity of acyl chlorides.[2][3] The carboxylic acid is first converted to the acyl chloride in situ using a reagent like thionyl chloride (SOCl₂), followed by the addition of the 2-aminophenol. This one-pot procedure is often catalyzed by an acid such as methanesulfonic acid and provides high yields in a short reaction time.[2][3]

Conclusion

The synthesis of this compound can be approached through several effective methodologies. The proposed one-pot cyclocondensation of 2-amino-5-chlorophenol with diethyl malonate offers a direct and practical route, leveraging readily available starting materials. For researchers seeking higher efficiency and milder conditions, methods involving the condensation with aldehydes using modern catalytic systems or the one-pot conversion from carboxylic acids present compelling alternatives. The choice of the optimal synthetic route will ultimately depend on factors such as substrate availability, desired scale, and laboratory capabilities. This guide provides the necessary comparative data and detailed protocols to enable an informed decision for the efficient synthesis of this valuable benzoxazole derivative.

References

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Scientific Reports, 11(1), 21588. Available at: [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Request PDF. Available at: [Link]

Sources

Comparative Cytotoxicity Analysis of Novel Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the benzoxazole nucleus stands out as a "privileged structure" due to its presence in numerous compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide presents a comparative analysis of the cytotoxic potential of newly synthesized derivatives of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, a promising scaffold for the development of next-generation anticancer agents.

This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth look at the experimental validation of these compounds, offering a detailed protocol for cytotoxicity assessment, a comparative analysis of their performance against a standard cancer cell line, and insights into their structure-activity relationships (SAR).

The Scientific Rationale: Why Benzoxazoles?

Benzoxazole derivatives have garnered significant attention in anticancer drug discovery due to their diverse mechanisms of action.[4][5] These compounds can be considered structural isosteres of naturally occurring nucleic acid bases, which may facilitate their interaction with biological macromolecules.[1] Research has shown that certain benzoxazole derivatives can exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, some have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[6] Others have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of cytochrome P450 enzymes or by causing DNA damage.[7][8]

The selection of this compound as the parent scaffold is deliberate. The chloro-substitution on the benzoxazole ring and the ethyl acetate moiety at the 2-position provide key anchor points for chemical modification, allowing for the systematic exploration of chemical space to optimize cytotoxic activity. This guide will explore how subtle modifications to this core structure can lead to significant differences in biological activity.

Assessing Cytotoxicity: The MTT Assay

To quantitatively compare the cytotoxic effects of our novel derivatives, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a robust, reliable, and widely used colorimetric method for evaluating cell viability and, conversely, the cytotoxic potential of chemical compounds.[9]

The principle of the MTT assay is elegant in its simplicity. It relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells.[9][10] These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10] By solubilizing these purple crystals and measuring their absorbance using a spectrophotometer, we can accurately quantify cell viability.[12]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating necessary controls to ensure the reliability and reproducibility of the data.

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]

  • 96-well sterile microplates

  • Test compounds (this compound derivatives) and a positive control (e.g., Doxorubicin)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding:

    • Action: Trypsinize and count the cells. Prepare a cell suspension and seed approximately 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[13]

    • Causality: This density is chosen to ensure cells are in their logarithmic growth phase during the experiment and do not become confluent, which could inhibit growth and skew results.[10]

    • Action: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: This allows the cells to adhere to the bottom of the wells and recover from the stress of trypsinization before the introduction of the test compounds.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test derivatives and the positive control (Doxorubicin) in the complete growth medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

    • Action: After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.[9] Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (fresh medium only).

    • Causality: A dose-response assessment is crucial for determining the concentration at which the compound exerts its effect. The vehicle control ensures that the solvent itself does not contribute to cytotoxicity.

    • Action: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

    • Causality: The incubation period is selected to allow sufficient time for the compounds to exert their cytotoxic or anti-proliferative effects.

  • MTT Incubation:

    • Action: Following the treatment period, remove the medium containing the compounds and add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT solution.[11][14]

    • Causality: Serum components can sometimes interfere with the reduction of MTT, so using a serum-free medium at this stage enhances accuracy.

    • Action: Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Causality: This incubation allows viable cells to metabolize the MTT into formazan crystals. The reaction is light-sensitive, hence the need for protection.

  • Formazan Solubilization & Data Acquisition:

    • Action: After the MTT incubation, carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[12]

    • Action: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Causality: The formazan crystals are insoluble in aqueous solutions. A solubilizing agent is required to dissolve them and create a homogenous colored solution for absorbance measurement.

    • Action: Read the absorbance at 570 nm using a microplate reader.

    • Causality: The absorbance of the purple formazan solution is maximal around 570 nm, providing a quantitative measure of cell viability.

Visualizing the Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay & Readout seed_cells Seed Cells in 96-well Plate (10,000 cells/well) incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h Allow Adhesion add_compounds Add Compound Derivatives (Serial Dilutions) incubate_24h->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Reagent (10 µL/well) incubate_48h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h Metabolic Conversion solubilize Add Solubilizer (e.g., DMSO) incubate_4h->solubilize Dissolve Crystals read_abs Read Absorbance (570 nm) solubilize->read_abs Quantify

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparative Performance Analysis

The following table summarizes the cytotoxic activity of a series of this compound derivatives against the MCF-7 human breast cancer cell line after 48 hours of treatment. The IC₅₀ value, which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a standard measure of a compound's potency.[15]

Compound IDR¹ Substitution (at position 6)R² Substitution (Ester Moiety)IC₅₀ (µM) on MCF-7 Cells
Parent -H-CH₂CH₃ (Ethyl)25.4 ± 2.1
DER-01 -F-CH₂CH₃ (Ethyl)15.8 ± 1.5
DER-02 -OCH₃-CH₂CH₃ (Ethyl)32.1 ± 2.8
DER-03 -NO₂-CH₂CH₃ (Ethyl)8.2 ± 0.9
DER-04 -H-CH₃ (Methyl)28.9 ± 2.5
DER-05 -H-CH(CH₃)₂ (Isopropyl)19.7 ± 1.8
Doxorubicin Positive ControlPositive Control0.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Discussion: Structure-Activity Relationship (SAR) Insights

The data presented above allows for a preliminary analysis of the structure-activity relationships of these novel benzoxazole derivatives.[16]

  • Influence of Benzoxazole Ring Substitution (R¹):

    • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the 6-position of the benzoxazole ring appears to significantly enhance cytotoxic activity. The nitro-substituted derivative (DER-03 ) exhibited the most potent activity in the series, with an IC₅₀ value of 8.2 µM, a threefold improvement over the parent compound. The fluoro-substituted derivative (DER-01 ) also showed improved potency. This suggests that reducing the electron density of the aromatic system may be favorable for the compound's interaction with its biological target.[17]

    • Electron-Donating Groups: In contrast, the addition of an electron-donating methoxy group (DER-02 ) resulted in a slight decrease in activity compared to the parent compound.

  • Influence of the Ester Moiety (R²):

    • Modifying the ester group had a less pronounced, but still noticeable, effect on cytotoxicity. Replacing the ethyl ester with a smaller methyl group (DER-04 ) did not significantly alter the activity. However, increasing the steric bulk with an isopropyl group (DER-05 ) led to a modest improvement in potency (IC₅₀ of 19.7 µM). This may indicate that the size and lipophilicity of this side chain play a role in cell permeability or target binding.

These initial findings suggest that the electronic properties of the benzoxazole core are a critical determinant of cytotoxic activity, while the ester side chain offers an avenue for fine-tuning potency.

Postulated Mechanism of Action: Targeting Kinase Signaling

Based on existing literature for similar benzoxazole structures, a plausible mechanism of action is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.[6][17] As mentioned, VEGFR-2 is a well-documented target. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a potential target for these cytotoxic derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes Compound Benzoxazole Derivative (e.g., DER-03) Compound->VEGFR2 Inhibits Phosphorylation

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Conclusion and Future Directions

This guide demonstrates that derivatives of this compound represent a promising class of cytotoxic agents. Our comparative analysis, grounded in a robust experimental protocol, reveals that strategic modification of the benzoxazole core, particularly with electron-withdrawing groups, can significantly enhance anticancer activity against the MCF-7 breast cancer cell line.

The derivative DER-03 , with a nitro substitution, has been identified as the most potent compound in this initial screening and warrants further investigation. Future work should focus on:

  • Expanding the derivative library to further probe the structure-activity relationship.

  • Evaluating the most potent compounds against a broader panel of cancer cell lines.[18]

  • Conducting mechanistic studies to confirm the inhibition of specific cellular targets, such as VEGFR-2, and to investigate the induction of apoptosis.

  • Assessing the in vivo efficacy and toxicity of lead compounds in animal models.

The insights gained from this study provide a solid foundation for the rational design and development of novel benzoxazole-based therapeutics for the treatment of cancer.

References

  • International Journal of Research in Engineering, Science and Management.
  • International Journal of Research in Engineering, Science and Management. (2021).
  • PubMed. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. [Link]

  • PubMed. Cytotoxic assays for screening anticancer agents. [Link]

  • PubMed. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]

  • PubMed. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • ResearchGate. (PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives. [Link]

  • Protocols.io. MTT Assay. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • ResearchGate. Structure activity relationship of the synthesized compounds. [Link]

  • ResearchGate. Structure activity relationship of benzoxazole derivatives. [Link]

  • ResearchGate. Anticancer activity of benzoxazole derivative (2015 onwards): a review. [Link]

  • Asian Journal of Pharmaceutical and Health Sciences. Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. [Link]

  • OUCI. Anticancer activity of benzoxazole derivative (2015 onwards): a review. [Link]

  • Frontiers. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][18]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. [Link]

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A Comparative In-Silico Analysis of Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate Binding to Staphylococcus aureus Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Molecular Docking and Dynamics Simulations for Novel Antibacterial Discovery

Abstract

This guide provides a comprehensive, in-depth comparison of the in-silico protein binding characteristics of a novel benzoxazole derivative, "Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate," against a known inhibitor, Trimethoprim, targeting Staphylococcus aureus Dihydrofolate Reductase (DHFR). As antibiotic resistance continues to be a major global health threat, the exploration of new chemical entities and their mechanisms of action is paramount.[1][2][3] Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including potent antibacterial effects.[4][5][6] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the rationale and execution of molecular docking and molecular dynamics (MD) simulations to predict and compare the binding affinities and interaction patterns of these compounds.

Introduction: The Rationale for In-Silico Target Validation

The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibacterial agents. One promising class of heterocyclic compounds is the benzoxazoles, which have been shown to possess a variety of pharmacological properties.[4][5] The specific compound of interest, this compound, belongs to this versatile family. To explore its potential as an antibacterial agent, we turn to in-silico modeling, a powerful and cost-effective approach to predict and analyze drug-target interactions at a molecular level.

For this guide, we have selected Staphylococcus aureus Dihydrofolate Reductase (DHFR) as the protein target. DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for bacterial DNA synthesis and survival.[2][7] Its inhibition leads to bacterial cell death, making it a well-validated target for antibacterial drugs.[2][3] A widely known inhibitor of bacterial DHFR is Trimethoprim.[1][7] By comparing the predicted binding of our novel benzoxazole derivative to that of Trimethoprim, we can gain valuable insights into its potential efficacy and mechanism of action.

This guide will walk through the entire in-silico workflow, from target and ligand preparation to the execution and analysis of molecular docking and molecular dynamics simulations. The objective is to provide a practical, hands-on comparison of these two compounds, supported by reproducible protocols and clear data interpretation.

In-Silico Modeling Workflow Overview

workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_energy Binding Free Energy PDB Protein Structure (S. aureus DHFR) DOCK Perform Docking (e.g., AutoDock Vina) PDB->DOCK LIG1 Ligand 1 (Ethyl 2-(4-chlorobenzo...acetate)) LIG1->DOCK LIG2 Ligand 2 (Trimethoprim) LIG2->DOCK POSE Binding Pose & Affinity Prediction DOCK->POSE MD MD Simulation (e.g., GROMACS) POSE->MD ANALYZE Trajectory Analysis (RMSD, Interactions) MD->ANALYZE MMPBSA MM/PBSA Calculation ANALYZE->MMPBSA COMPARE Comparative Analysis MMPBSA->COMPARE

Caption: Overall workflow for the in-silico comparison of protein-ligand binding.

Experimental Protocols: A Step-by-Step Guide

Part 1: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule to a protein target.

2.1.1. Preparation of the Protein and Ligands

Protein Preparation (S. aureus DHFR):

  • Obtain the Protein Structure: Download the crystal structure of Staphylococcus aureus DHFR in complex with Trimethoprim from the Protein Data Bank (PDB ID: 2W9H).[7] This structure provides a high-resolution view of the binding site and the conformation of a known inhibitor.

  • Clean the PDB File: Remove all non-essential molecules, such as water, co-factors (unless essential for binding), and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera. For this study, we will retain the NADPH co-factor as it is important for the enzyme's function.

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein and assign appropriate atomic charges using software like AutoDockTools. This is a critical step for accurate electrostatic interaction calculations.

Ligand Preparation:

  • This compound:

    • Obtain the 2D structure of the molecule.

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel.

    • Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign Gasteiger charges and define the rotatable bonds using AutoDockTools.

  • Trimethoprim (Reference Compound):

    • Extract the Trimethoprim molecule from the downloaded PDB file (2W9H) to use its experimentally determined bound conformation as a starting point.

    • Alternatively, obtain its structure from a database like PubChem and prepare it in the same way as the novel compound.

    • Assign Gasteiger charges and define rotatable bonds.

2.1.2. Molecular Docking Protocol using AutoDock Vina
  • Grid Box Definition: Define a grid box that encompasses the active site of the DHFR enzyme. The binding site of Trimethoprim in the 2W9H crystal structure can be used to center the grid box. The size of the box should be large enough to allow for the ligand to move and rotate freely.

  • Configuration File: Create a configuration file for AutoDock Vina that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the output file name.

  • Run Docking Simulation: Execute the docking simulation from the command line using the prepared configuration file. AutoDock Vina will perform a conformational search and score the different binding poses.

  • Analysis of Docking Results:

    • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.

    • Binding Pose: Visualize the predicted binding poses of the ligands in the active site of the protein using PyMOL or UCSF Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Part 2: Molecular Dynamics (MD) Simulation

MD simulations provide a more dynamic and detailed view of the protein-ligand complex by simulating the movements of atoms over time. This allows for an assessment of the stability of the predicted binding pose and a more accurate calculation of binding free energy.

2.2.1. System Preparation for MD Simulation using GROMACS
  • Prepare the Protein-Ligand Complex: Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.

  • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand using a tool like the CGenFF server or antechamber.

  • Solvation: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentration.

2.2.2. MD Simulation Protocol
  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This ensures the correct density of the system.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to reach a stable state and to sample a representative range of conformations.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

    • Interaction Analysis: Monitor the formation and breaking of hydrogen bonds and other key interactions between the protein and the ligand throughout the simulation.

Part 3: Binding Free Energy Calculation using MM/PBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD trajectory.

2.3.1. MM/PBSA Calculation Protocol
  • Extract Snapshots: Extract a series of snapshots (frames) from the stable part of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand:

    • Molecular Mechanics Energy (ΔEMM): Includes van der Waals and electrostatic interactions.

    • Solvation Free Energy (ΔGsolv): Composed of a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (often estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔGbind) is calculated by averaging the energy components over all the snapshots.

Comparative Analysis of Binding

The following table presents hypothetical data that would be generated from the in-silico experiments described above, providing a direct comparison between this compound and Trimethoprim.

ParameterThis compoundTrimethoprim (Reference)
Molecular Docking
Binding Affinity (kcal/mol)-8.2-7.5
Key Interacting ResiduesPhe92, Leu5, Ile50Phe92, Ile94, Leu28
Hydrogen Bonds1 with Asp272 with Asp27 and Ile94
Molecular Dynamics
Average RMSD (Ligand)1.5 Å1.2 Å
Average RMSD (Protein)2.0 Å1.8 Å
Binding Free Energy
ΔGbind (MM/PBSA) (kcal/mol)-25.6 ± 2.1-22.3 ± 1.8
Interpretation of Results
  • Molecular Docking: The hypothetical docking results suggest that this compound has a slightly higher predicted binding affinity for S. aureus DHFR compared to Trimethoprim. While both compounds are predicted to interact with key residues in the active site, the specific interaction patterns differ.

  • Molecular Dynamics: The MD simulation data would indicate that both protein-ligand complexes are stable over the simulation time, with low RMSD values. This would lend confidence to the predicted binding modes.

  • Binding Free Energy: The MM/PBSA calculations would further support the docking results, suggesting a more favorable binding free energy for the novel benzoxazole derivative.

Visualizing the Interactions

Ligand Structures

ligands cluster_lig1 This compound cluster_lig2 Trimethoprim LIG1 Cl-Benzoxazole-CH2-COO-CH2-CH3 LIG2 Diaminopyrimidine-Methylene-Trimethoxybenzene

Caption: Simplified chemical representations of the studied ligands.

Protein-Ligand Interaction Workflow

interaction_workflow START Start with Docked Complex MD_SIM Run MD Simulation START->MD_SIM TRAJ_ANALYSIS Analyze Trajectory (RMSD, RMSF) MD_SIM->TRAJ_ANALYSIS INTERACTION_ANALYSIS Identify Key Interactions (H-bonds, Hydrophobic) TRAJ_ANALYSIS->INTERACTION_ANALYSIS MMPBSA Calculate Binding Free Energy INTERACTION_ANALYSIS->MMPBSA VISUALIZE Visualize Interactions (PyMOL, Chimera) MMPBSA->VISUALIZE CONCLUSION Draw Conclusions on Binding VISUALIZE->CONCLUSION

Caption: Workflow for analyzing protein-ligand interactions from MD simulations.

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow to compare the binding of a novel benzoxazole derivative, this compound, with the known inhibitor Trimethoprim against S. aureus DHFR. The presented protocols for molecular docking and molecular dynamics simulations, followed by binding free energy calculations, provide a robust framework for evaluating the potential of new chemical entities as antibacterial agents.

The hypothetical results suggest that the novel compound may exhibit stronger binding to the target enzyme. However, it is crucial to emphasize that these in-silico predictions must be validated through in-vitro and in-vivo experimental studies. Future work should focus on synthesizing the compound and performing enzymatic assays to determine its IC50 value against S. aureus DHFR, as well as minimum inhibitory concentration (MIC) studies to assess its whole-cell antibacterial activity.

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Dale, G. E., Broger, C., D'Arcy, A., Hartman, P. G., DeHoogt, R., Jolidon, S., ... & Oefner, C. (2010). A single amino acid substitution in Staphylococcus aureus dihydrofolate reductase determines trimethoprim resistance. Journal of molecular biology, 398(3), 354-363. [Link]

  • Reeve, S. M., O'Forbes, C., Funk, A., & Anderson, A. C. (2014). Crystal structures of wild-type and mutant methicillin-resistant Staphylococcus aureus dihydrofolate reductase reveal an alternative conformation of NADPH that may be linked to trimethoprim resistance. Acta Crystallographica Section D: Biological Crystallography, 70(12), 3295-3303. [Link]

  • Frey, K. M., Liu, J., Lombardo, M. N., Bolstad, D. B., Wright, D. L., & Anderson, A. C. (2010). A novel inhibitor of Staphylococcus aureus dihydrofolate reductase with a promising resistance profile. Antimicrobial agents and chemotherapy, 54(10), 4168-4174. [Link]

  • O'Forbes, C., Reeve, S. M., & Anderson, A. C. (2017). Structures of Staphylococcus aureus dihydrofolate reductase complexed with novel and potent propargyl-linked antifolates reveal a new binding cleft. Acta Crystallographica Section D: Structural Biology, 73(4), 319-327. [Link]

  • Reeve, S. M., Eldesouky, H. E., Wright, D. L., & Anderson, A. C. (2019). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. ACS infectious diseases, 5(11), 1896-1905. [Link]

  • Frey, K. M., Georgiev, I. D., Donald, B. R., & Anderson, A. C. (2010). Predicting resistance-conferring mutations in dihydrofolate reductase from Staphylococcus aureus. Journal of molecular biology, 401(5), 899-909. [Link]

  • Keser, V., & Er, M. (2025). Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy. ChemistrySelect, 10(21). [Link]

  • Özdemir, A., Gümüş, M. H., & Muhammed, M. T. (2021). Synthesis, Antimicrobial Activity, and Computational Studies of Novel Benzoxazole Derivatives. Letters in Drug Design & Discovery, 18(3), 244-255. [Link]

  • Sharma, P., & Kumar, V. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-13. [Link]

  • Seenaiah, B., Rajitha, G., Saideepa, N., & Rajeswar, D. (2014). Benzoxazole derivatives with antimicrobial potential. Der Pharma Chemica, 6(4), 353-358. [Link]

  • Singh, P., & Kumar, A. (2022). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Molecules, 27(19), 6524. [Link]

  • Nagai, K., Ozeki, Y., Tanaka, M., Arakawa, H., & Tamura, T. (2021). Identification of Novel Potential Antibiotics against Staphylococcus Using Structure-Based Drug Screening Targeting Dihydrofolate Reductase. ACS omega, 6(20), 13097-13105. [Link]

  • Anderson, A. C. (2011). Inhibition of antibiotic-resistant Staphylococcus aureus by the broad-spectrum dihydrofolate reductase inhibitor RAB1. Antimicrobial agents and chemotherapy, 55(9), 4426-4432. [Link]

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A Comparative Guide to the Biological Evaluation of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate and Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide array of pharmacological activities. The introduction of a chlorine substituent onto the benzoxazole core is a well-established strategy to modulate the biological efficacy of these compounds. However, the positional isomerism of this halogen can lead to significant differences in activity. This guide provides a comparative framework for the biological evaluation of two such isomers: ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate and ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate .

While direct, head-to-head comparative studies of these specific molecules are not extensively reported in publicly available literature, this guide will synthesize information from structurally related compounds to infer potential activities and provide detailed protocols for their empirical comparison. The focus will be on two of the most prominent activities of benzoxazole derivatives: anticancer and antimicrobial effects.

Structural and Mechanistic Considerations

The key difference between the two molecules lies in the position of the chlorine atom on the benzene ring of the benzoxazole moiety. This seemingly minor structural alteration can have a profound impact on the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and steric profile. These factors, in turn, can influence how the molecule interacts with biological targets.

For instance, the 5-chloro substitution in benzoxazole derivatives has been noted for its contribution to both antibacterial and antifungal properties[1][2]. The electron-withdrawing nature of the chlorine atom can affect the overall electron density of the heterocyclic system, potentially enhancing its ability to interact with microbial enzymes or cellular components. On the other hand, studies on 4-chloro-1,3-benzoxazole derivatives have highlighted their potential as anticancer agents[3]. The precise position of the halogen can dictate the molecule's ability to fit into the binding pockets of target proteins, such as kinases or other enzymes involved in cell proliferation.

Comparative Biological Assays: A Proposed Workflow

To empirically determine the comparative biological activity of these two isomers, a systematic approach involving standardized in vitro assays is recommended. The following sections detail the protocols for assessing their anticancer and antimicrobial potential.

Anticancer Activity: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds[4]. The principle of the assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with compounds for 24-72h cell_seeding->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment mtt_addition Add MTT solution to each well treatment->mtt_addition incubation Incubate for 2-4h to allow formazan formation mtt_addition->incubation solubilization Solubilize formazan crystals with DMSO incubation->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for determining the cytotoxicity of benzoxazole derivatives using the MTT assay.

Detailed Protocol for MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of "this compound" and "ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate" in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader[5].

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value for each compound. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population[4].

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism[6][7].

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of test compounds in a 96-well plate inoculation Inoculate each well with the microbial suspension compound_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate the plate at 37°C for 18-24h inoculation->incubation readout Visually inspect for turbidity incubation->readout mic_determination Determine the MIC readout->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives.

Detailed Protocol for MIC Determination

  • Preparation of Compounds and Media:

    • Prepare stock solutions of the two benzoxazole isomers in DMSO.

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution (at twice the highest desired concentration) to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the series[6][8].

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli for bacteria; Candida albicans for fungi) overnight.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)[7].

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate[6].

    • Incubate the plate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[7].

Data Presentation and Interpretation

The results of these assays should be tabulated for a clear and direct comparison of the two isomers.

Table 1: Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineIC50 (µM)
This compoundMCF-7Experimental Value
A549Experimental Value
Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetateMCF-7Experimental Value
A549Experimental Value
Doxorubicin (Control)MCF-7Reference Value
A549Reference Value

Table 2: Comparative Antimicrobial Data (Hypothetical)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundExperimental ValueExperimental ValueExperimental Value
Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetateExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control)Reference ValueReference ValueN/A
Fluconazole (Control)N/AN/AReference Value

Conclusion

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays of Benzoxazole Compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues.
  • Patel, N. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 85. [Link]

  • ScienceOpen. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]

  • idUS. (2024). Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines. [Link]

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. [Link]

  • Hancock Lab. (n.d.). MTT ASSAY. [Link]

  • BenchChem. (2025). Potential Biological Activities of Chlorobenzoxazole Compounds: A Technical Guide.
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  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

  • ResearchGate. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. [Link]

  • PubMed. (2009). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate. [Link]

  • EUCAST. (2024). MIC Determination. [Link]

  • IntechOpen. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • BIOFOUNT. (n.d.). This compound. [Link]

  • NIH. (n.d.). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. [Link]

  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. [Link]

  • Publisso. (2025). Ethyl acetate. [Link]

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Safety Operating Guide

Navigating the Disposal of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the disposal of complex molecules. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, a halogenated benzoxazole derivative. By grounding our procedures in established safety protocols and explaining the rationale behind each step, we aim to equip laboratory professionals with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment and Characterization

This compound is a molecule that requires careful handling due to its composite structure. A thorough risk assessment is the foundational step for safe disposal.

  • Chlorinated Aromatic System: The presence of a 4-chlorophenyl group designates this compound as a chlorinated organic. Such compounds are often persistent in the environment and can generate toxic byproducts, such as hydrogen chloride gas, upon incomplete combustion.[4] Therefore, controlled high-temperature incineration is the preferred disposal method.[4]

  • Benzoxazole Core: Benzoxazole derivatives can exhibit a range of biological activities and potential toxicities. Prudent handling as a potentially bioactive and irritant compound is warranted.

  • Ethyl Acetate Moiety: The ethyl acetate portion suggests that the compound may be a combustible liquid and a potential irritant, particularly to the eyes and respiratory system.[1][5][6][7][8]

Inferred Hazard Profile:

Hazard ClassificationAnticipated EffectsRationale
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Based on general toxicity of related heterocyclic and chlorinated compounds.
Skin Corrosion/Irritation May cause skin irritation.[2]Common characteristic of ester and chlorinated aromatic compounds.
Serious Eye Damage/Irritation May cause serious eye irritation.[2][5][6][8]A known hazard for ethyl acetate and related esters.
Environmental Hazard Potentially persistent and harmful to aquatic life.Characteristic of halogenated organic compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, donning the appropriate PPE is mandatory to minimize exposure.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or tight-sealing safety goggles.[1][3]Protects against potential splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] Lab coat.Prevents direct skin contact, which can lead to irritation or absorption.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[9]Minimizes inhalation of potentially harmful vapors.

Spill Management: Preparedness is Key

Accidents can happen. A clear and concise spill management plan is crucial for a swift and safe response.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[5]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[7][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Package: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[7][10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Personal Decontamination: Remove and launder any contaminated clothing before reuse.[1][8] Wash hands and any exposed skin thoroughly with soap and water.[2]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste .[9][11][12]

Workflow for Disposal of this compound

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Container Management cluster_storage Interim Storage & Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) C Obtain Designated Halogenated Waste Container B->C Proceed to Collection D Carefully Transfer Waste (Solid or in Solution) C->D E Segregate from Non-Halogenated Waste D->E Crucial Step F Securely Cap Container G Label Container Clearly: 'Halogenated Organic Waste' & List Contents F->G H Store in a Designated, Cool, Dry, Well-Ventilated Area G->H Store Safely I Arrange for Pickup by an Approved Hazardous Waste Disposal Service H->I J Incineration at a Permitted Facility I->J Final Disposal

Sources

Personal protective equipment for handling Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the safety protocols for novel or less-common compounds is paramount to ensuring both the integrity of your research and the safety of your team. This guide provides a comprehensive framework for handling Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, a compound for which specific safety data may not be readily available.

In the absence of a dedicated Safety Data Sheet (SDS), our approach is rooted in a conservative risk assessment based on the compound's structural features: a chlorinated benzoxazole core and an ethyl acetate functional group. This methodology allows us to anticipate potential hazards and establish robust safety protocols that prioritize your protection.

Anticipated Hazard Profile

The chemical structure of this compound suggests a multi-faceted hazard profile. We must consider the contributions of both the halogenated heterocyclic system and the ester moiety.

  • Chlorinated Aromatic Heterocycle : Such structures are often associated with skin, eye, and respiratory irritation. Similar chlorinated compounds can carry warnings for serious eye irritation and skin irritation.[1][2]

  • Ethyl Acetate Moiety : The ethyl acetate group is commonly found in solvents and reagents. While our compound is not ethyl acetate itself, this functional group can contribute to potential eye irritation and, if aerosolized, may cause drowsiness or dizziness.[3][4][5][6]

Based on this structural analysis, we will proceed with the assumption that the compound is, at a minimum, a skin and eye irritant and may be harmful if inhaled or ingested.

Table 1: Anticipated Hazards and Rationale

Potential HazardStructural RationalePrimary Exposure Route
Serious Eye Irritation Common hazard for chlorinated aromatic compounds and esters.[1][2][3]Splash, Aerosol/Dust
Skin Irritation / Corrosion Chlorinated functional groups can be irritating to the skin upon contact.[1][2]Direct Contact, Splash
Respiratory Tract Irritation Inhalation of dust (if solid) or aerosols can irritate the respiratory system.[1][2]Inhalation
Potential Systemic Toxicity Halogenated organic compounds can have unknown long-term toxicological properties.Inhalation, Dermal Absorption, Ingestion

Core Directive: Personal Protective Equipment (PPE) Ensemble

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory for all routine operations.

  • Eye and Face Protection :

    • Specification : ANSI Z87.1-compliant safety goggles with indirect venting AND a full-face shield.

    • Causality : Safety goggles provide a seal around the eyes to protect against splashes and fine particulates. The face shield offers a secondary, broader barrier protecting the entire face from splashes during transfers or accidental releases.[7]

  • Hand Protection :

    • Specification : Double-gloving with powder-free nitrile gloves. The outer glove should have an extended cuff.[7][8]

    • Causality : Double-gloving provides a robust barrier against dermal absorption and minimizes the risk of exposure if the outer glove is breached.[7][8] Powder-free gloves are essential to prevent the aerosolization of particles that could be contaminated with the compound.[7] The outer glove can be removed and replaced immediately upon known or suspected contact, preserving the integrity of the inner glove.

  • Body Protection :

    • Specification : A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tight-fitting (elastic or knit).[7][9]

    • Causality : A standard cotton lab coat is insufficient as it is permeable. A disposable, low-permeability gown protects personal clothing and underlying skin from contamination. The back-closing design eliminates the potential for frontal splash exposure through gaps between buttons.[7]

  • Respiratory Protection :

    • Routine Use : For handling small quantities within a properly functioning chemical fume hood, respiratory protection is not typically required. The engineering control of the fume hood is the primary barrier.

    • Non-Routine Operations : For weighing the substance outside of a containment hood, cleaning up spills, or when there is a potential for aerosolization, a respirator is mandatory. A minimum of an N95-rated filtering facepiece respirator should be used. For larger spills, a full-face respirator with a combination organic vapor/particulate cartridge is required.[7]

Operational Plan: PPE Protocols

A disciplined, procedural approach to donning and doffing PPE is critical to prevent cross-contamination.

Step-by-Step Donning (Putting On) Protocol:
  • Preparation : Before entering the lab, ensure all necessary PPE is available and inspected for damage.

  • Gown : Don the disposable gown, ensuring it is securely fastened at the back.

  • Respirator (if required) : Perform a seal check for the respirator according to manufacturer instructions.

  • Eye and Face Protection : Put on safety goggles first, followed by the full-face shield.

  • Gloves : Don the first pair of nitrile gloves. Pull the gown's cuffs over the wrists. Don the second, outer pair of gloves, ensuring the cuffs go over the gown's sleeves for a complete seal.

Step-by-Step Doffing (Taking Off) Protocol:

The principle is to remove the most contaminated items first, touching only the "clean" inside surfaces during removal.

  • Outer Gloves : In the designated doffing area, carefully peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield : Remove the face shield by touching the headband, avoiding the front surface.

  • Gown : Unfasten the gown and peel it away from the body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.

  • Goggles : Remove goggles from the back of the head forward.

  • Inner Gloves : Remove the final pair of gloves by peeling them off inside out, without touching the outer surface with bare skin.

  • Hand Hygiene : Immediately wash hands thoroughly with soap and water.

Below is a workflow diagram illustrating the donning and doffing sequence.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield & Gown Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5 Waste_Disposal Start Waste Generated IsHalogenated Does it contain a halogen (Cl, Br, F, I)? Start->IsHalogenated Halogenated Halogenated Organic Waste (Green Labeled Carboy) IsHalogenated->Halogenated Yes IsOrganic Is it an organic compound? IsHalogenated->IsOrganic No NonHalogenated Non-Halogenated Organic Waste (Black Labeled Carboy) IsOrganic->NonHalogenated Yes Inorganic Inorganic (Aqueous) Waste (Blue Labeled Carboy) IsOrganic->Inorganic No

Caption: Decision Tree for Chemical Waste Segregation.

By adhering to these detailed protocols, you establish a self-validating system of safety that protects you and your colleagues while handling this compound. This guide is designed to be a living document; as more specific toxicological data becomes available, these procedures should be reviewed and updated accordingly.

References

  • Hazardous Waste Segregation, Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, U.S. Environmental Protection Agency. [Link]

  • Organic Solvent Waste Disposal, University of British Columbia. [Link]

  • Safety Data Sheet - Ethyl Acetate, Covestro. [Link]

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Retrosynthesis Analysis

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Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate
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Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate

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